6-methoxy-7-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(12-2)4-3-8-5-6-11-10(7)8/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDWEEBAUNNAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600097 | |
| Record name | 6-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-05-1 | |
| Record name | 6-Methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-methoxy-7-methyl-1H-indole
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic structure and reactivity have made it a focal point of extensive research in organic synthesis and medicinal chemistry. Substituted indoles, in particular, offer a rich chemical space for the modulation of biological activity. This guide provides a comprehensive technical overview of the chemical properties of a specific polysubstituted indole, 6-methoxy-7-methyl-1H-indole (CAS No. 19500-05-1)[1]. Due to the limited specific experimental data for this compound in the current scientific literature, this document will leverage established principles of indole chemistry and spectroscopic data from closely related analogs to present a predictive yet scientifically grounded analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this promising molecular entity.
Molecular Structure and Electronic Landscape
The foundational structure of this compound is the indole ring system, an aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The aromaticity of the indole nucleus is a key determinant of its chemical behavior. Unlike basic amines, the lone pair of electrons on the indole nitrogen is delocalized into the aromatic system, contributing to the overall electron-rich nature of the ring and its propensity to undergo electrophilic substitution.
The substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position significantly influences the electronic distribution and steric environment of the indole core.
-
6-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be donated into the benzene ring through resonance. This electron-donating effect increases the electron density of the aromatic system. Concurrently, the high electronegativity of the oxygen atom exerts an electron-withdrawing inductive effect[2]. For substituents on the benzene ring of indole, the resonance effect typically dominates, leading to an overall activation of the ring towards electrophilic attack.
-
7-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation and induction. Its presence at the 7-position, adjacent to the pyrrole ring fusion, also introduces steric hindrance that can influence the approach of reagents.
The interplay of these electronic and steric effects dictates the reactivity and spectroscopic characteristics of the molecule.
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl and methoxy protons. The electron-donating methoxy group will likely cause an upfield shift (lower ppm) of the protons on the benzene ring compared to unsubstituted indole.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| N-H | ~8.0 | Broad Singlet | Typical for indole N-H proton. |
| H-2 | ~7.2 | Triplet or Doublet of Doublets | Influenced by coupling to H-1 and H-3. |
| H-3 | ~6.5 | Triplet or Doublet of Doublets | Upfield shift due to pyrrole ring electronics. |
| H-4 | ~7.5 | Doublet | Ortho coupling to H-5. |
| H-5 | ~6.8 | Doublet | Ortho coupling to H-4, upfield shift from 6-methoxy group. |
| OCH₃ | ~3.9 | Singlet | Typical chemical shift for an aryl methoxy group. |
| CH₃ | ~2.4 | Singlet | Typical chemical shift for an aryl methyl group. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbons directly attached to the oxygen of the methoxy group and the carbons ortho and para to it are expected to be shifted upfield due to the electron-donating resonance effect.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~123 | Standard for C-2 of indole. |
| C-3 | ~102 | Upfield shift due to pyrrole ring electronics. |
| C-3a | ~128 | Bridgehead carbon. |
| C-4 | ~120 | Influenced by the adjacent C-3a. |
| C-5 | ~110 | Shielded by the 6-methoxy group. |
| C-6 | ~155 | Deshielded by the directly attached oxygen. |
| C-7 | ~115 | Shielded by the methyl group. |
| C-7a | ~135 | Bridgehead carbon. |
| OCH₃ | ~56 | Typical for a methoxy carbon. |
| CH₃ | ~16 | Typical for an aryl methyl carbon. |
Mass Spectrometry (MS)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
| Parameter | Predicted Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Predicted M⁺ Peak | m/z = 161 |
Common fragmentation pathways for indoles involve the loss of small molecules like HCN or radicals from the substituents. For this compound, a significant fragment may arise from the loss of a methyl radical (CH₃•) from the methoxy group, leading to a peak at m/z = 146.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3300 | Stretching |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (aryl ether) | 1250 - 1200 (asymmetric), 1050 - 1000 (symmetric) | Stretching |
Synthesis and Reactivity
Proposed Synthetic Pathway: Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method for the preparation of indoles from arylhydrazines and carbonyl compounds under acidic conditions[7][8][9][10]. A plausible route to this compound would involve the reaction of (3-methoxy-2-methylphenyl)hydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization.
Experimental Protocol: Proposed Fischer Indole Synthesis
-
Formation of Hydrazine: The synthesis would commence with the appropriate substituted aniline, 3-methoxy-2-methylaniline, which would be converted to the corresponding hydrazine, (3-methoxy-2-methylphenyl)hydrazine, via diazotization followed by reduction.
-
Hydrazone Formation: The resulting hydrazine is reacted with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) to form the corresponding phenylhydrazone. This reaction is typically carried out in a protic solvent like ethanol.
-
Cyclization (Indolization): The crude hydrazone is then subjected to acid catalysis, often with polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid, and heated to induce the[11][11]-sigmatropic rearrangement and subsequent cyclization to form the indole ring[7][8].
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
Caption: Proposed workflow for the synthesis of this compound.
Predicted Reactivity
The indole ring is highly reactive towards electrophiles, with the C-3 position being the most nucleophilic. The substituents on the benzene ring of this compound will modulate this reactivity. The electron-donating 6-methoxy group is expected to further activate the entire indole system towards electrophilic attack.
Electrophilic Aromatic Substitution:
-
Regioselectivity: While C-3 is generally the preferred site of electrophilic attack on the indole ring, the substitution pattern can influence this. For this compound, electrophilic substitution is still highly likely to occur at the C-3 position. However, under strongly acidic conditions that protonate C-3, electrophilic attack may be directed to the benzene ring, with the C-4 and C-2 positions being potential sites, influenced by the directing effects of the methoxy and methyl groups.
Caption: General mechanism for electrophilic substitution at the C-3 position.
Potential Applications in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[12]. Methoxy-substituted indoles, in particular, are common motifs in biologically active natural products and synthetic drugs[12]. The specific substitution pattern of 6-methoxy and 7-methyl groups could impart unique pharmacological properties. The methoxy group can participate in hydrogen bonding and alter the metabolic stability of the molecule, while the methyl group can provide steric bulk and enhance binding to hydrophobic pockets of target proteins. Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents, and further investigation into its biological activities is warranted.
Conclusion
This technical guide has provided a detailed overview of the predicted chemical properties of this compound. By applying fundamental principles of organic chemistry and leveraging data from structurally related compounds, we have outlined its likely spectroscopic characteristics, a plausible synthetic route, and its expected reactivity. While these predictions offer a solid foundation for researchers, it is imperative that they are validated through empirical studies. The synthesis and thorough characterization of this compound will undoubtedly pave the way for exploring its full potential in materials science and drug discovery.
References
- 1. This compound - CAS:19500-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. rsc.org [rsc.org]
- 4. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methoxyindole(3189-13-7) 1H NMR spectrum [chemicalbook.com]
- 6. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 7. Fischer_indole_synthesis [chemeurope.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. soc.chim.it [soc.chim.it]
An In-depth Technical Guide to 6-methoxy-7-methyl-1H-indole (CAS: 19500-05-1)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 6-methoxy-7-methyl-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry. Given the specialized nature of this compound, this document synthesizes available data with established principles of indole chemistry to provide a foundational resource for research and development.
Introduction and Significance
This compound belongs to the vast and versatile class of indole-based heterocycles, which are recognized as "privileged structures" in drug discovery.[1] The indole scaffold is a core component of numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, antiviral, and anticancer effects.[1][2] The specific substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position endows this compound with a unique electronic and steric profile that can be exploited for the synthesis of complex molecular architectures and novel therapeutic agents. Its documented use as an intermediate in the synthesis of potential antiviral compounds highlights its relevance in the field of medicinal chemistry.[3]
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is limited in publicly accessible literature. The following tables consolidate known identifiers with predicted properties based on its structure and data from analogous compounds.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 19500-05-1 | [4] |
| Molecular Formula | C₁₀H₁₁NO | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| Appearance | Solid at room temperature (predicted) | [5] |
| Boiling Point | 298.0 ± 20.0 °C (predicted) | [6] |
| Density | 1.134 ± 0.06 g/cm³ (predicted) | [6] |
| Solubility | Moderate solubility in organic solvents (predicted) | [5] |
Table 2: Predicted Spectroscopic Data
Disclaimer: The following data are predicted and should be confirmed by experimental analysis.
| Spectroscopy | Predicted Characteristics |
| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), N-H proton (broad singlet, δ ~8.0 ppm), methoxy protons (-OCH₃, singlet, δ ~3.8 ppm), methyl protons (-CH₃, singlet, δ ~2.3 ppm). |
| ¹³C NMR | Aromatic carbons (δ 100-140 ppm), methoxy carbon (-OCH₃, δ ~55 ppm), methyl carbon (-CH₃, δ ~10-15 ppm). |
| IR Spectroscopy | N-H stretch (~3400 cm⁻¹), C-H aromatic stretch (~3100 cm⁻¹), C-H aliphatic stretch (~2950 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), C-O stretch (~1250 cm⁻¹). |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 161. Key fragments may include loss of a methyl group (m/z = 146) or a methoxy group (m/z = 130). |
Synthesis of this compound
Proposed Synthetic Pathway: Fischer Indole Synthesis
A logical route would involve the reaction of (3-methoxy-2-methylphenyl)hydrazine with acetaldehyde .
Caption: Proposed Fischer indole synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of (3-methoxy-2-methylphenyl)hydrazine
-
Diazotization: Dissolve 3-methoxy-2-methylaniline in aqueous HCl at 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: Prepare a solution of a suitable reducing agent (e.g., tin(II) chloride in concentrated HCl). Add the cold diazonium salt solution slowly to the reducing agent solution. Stir the mixture until the reduction to the hydrazine hydrochloride is complete.
-
Isolation: Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the free hydrazine. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Fischer Indole Synthesis
-
Reaction Setup: Combine the synthesized (3-methoxy-2-methylphenyl)hydrazine and a slight excess of acetaldehyde in a suitable solvent (e.g., ethanol or acetic acid).
-
Acid Catalysis: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the mixture.
-
Heating: Heat the reaction mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield this compound.
Causality Note: The choice of a strong acid catalyst is crucial for promoting both the[9][9]-sigmatropic rearrangement of the intermediate ene-hydrazine and the subsequent cyclization and ammonia elimination steps that lead to the aromatic indole ring.[7]
Chemical Reactivity and Applications
Indole derivatives are electron-rich aromatic compounds that readily undergo electrophilic substitution, primarily at the C3 position. The presence of the electron-donating methoxy and methyl groups on the benzene ring further activates the molecule towards electrophilic attack.
Key Application: Intermediate in Antiviral Drug Synthesis
A significant application of this compound is its use as a key intermediate in the synthesis of substituted indole compounds designed to prevent or treat dengue viral infections.[3] In this context, the indole serves as a scaffold for the attachment of other functional groups, leading to the final active pharmaceutical ingredient.[3] This underscores the value of this specific substitution pattern in generating molecules with potential therapeutic benefits.
Broader Potential in Medicinal Chemistry
While specific biological activity data for this compound is scarce, the broader class of methoxy-substituted indoles is of great interest in drug discovery. They serve as building blocks for:
-
Anticancer Agents: The indole nucleus is found in many compounds with potent anticancer properties.[10]
-
Neuroprotective Drugs: Methoxyindoles are precursors to molecules that interact with serotonin receptors and other targets in the central nervous system.[10]
-
Anti-inflammatory and Antimicrobial Agents: The versatile indole scaffold allows for the development of a wide range of biologically active compounds.[11]
The following diagram illustrates the general workflow for leveraging a novel indole derivative in a drug discovery program.
Caption: General workflow for the role of a novel indole in drug discovery.
Conclusion
This compound (CAS: 19500-05-1) is a valuable heterocyclic building block with demonstrated utility in the synthesis of potential antiviral agents. While detailed experimental data on the compound itself is limited, established methodologies like the Fischer indole synthesis provide a reliable framework for its preparation. Its structural features make it an attractive starting point for the development of new chemical entities in medicinal chemistry. This guide provides a foundational understanding to support further empirical investigation into the synthesis, characterization, and application of this promising molecule.
References
- 1. youtube.com [youtube.com]
- 2. Physicochemical properties of CWJ-a-5, a new antitumor 3-arylisoquinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. This compound - CAS:19500-05-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. CAS 19500-05-1: 6-METHOXY-7-METHYLINDOLE | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]
6-methoxy-7-methyl-1H-indole molecular weight
An In-depth Technical Guide to 6-methoxy-7-methyl-1H-indole: Physicochemical Properties, Synthesis, and Analytical Characterization
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted indole derivative of interest in medicinal chemistry and organic synthesis. The document details the core physicochemical properties, with a primary focus on its molecular weight and empirical formula. Furthermore, it outlines a representative synthetic pathway and presents a rigorous, multi-platform analytical workflow for structural verification and purity assessment. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the technical insights required for the confident synthesis, identification, and application of this compound.
Compound Identification and Core Properties
This compound is a heterocyclic aromatic compound built upon the indole scaffold. The specific substitution pattern, featuring a methoxy group at the 6-position and a methyl group at the 7-position, critically influences its chemical reactivity and potential biological activity.[1] The fundamental identifiers and core properties of the molecule are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 19500-05-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage | Sealed in dry, room temperature | [3] |
Molecular Structure
The structural arrangement of this compound is foundational to its chemical identity. The indole ring system is electron-rich, and the methoxy substituent further enhances this property, influencing its reactivity in electrophilic substitution reactions.[1][4]
References
A Technical Guide to the Spectroscopic Profile of 6-methoxy-7-methyl-1H-indole
Introduction
6-methoxy-7-methyl-1H-indole is a heterocyclic aromatic compound belonging to the vast family of indole derivatives. Molecules incorporating the indole scaffold are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active natural products and their utility as building blocks in organic synthesis. A thorough structural characterization is the bedrock upon which all further investigation is built. The primary modalities for the unambiguous elucidation of such structures are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. A comprehensive search of public spectroscopic databases and scientific literature reveals a scarcity of published experimental data for this compound. Therefore, this document will focus on providing a robust, theoretically grounded prediction of its spectral characteristics. Furthermore, it will detail the standardized, field-proven protocols for acquiring high-quality data for this class of compounds. This predictive and methodological approach provides a powerful framework for any scientist working to synthesize or identify this molecule.
Part 1: Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of data from structurally analogous compounds, such as 6-methoxy-1H-indole and various methylated indoles.[1][2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Predictions are based on the electron-donating effects of the methoxy and methyl groups on the indole ring system. The solvent is assumed to be deuterated chloroform (CDCl₃), a common choice for this type of compound.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | ~8.0 - 8.2 | broad singlet (br s) | - | The N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.[4] |
| H2 | ~7.1 - 7.2 | triplet (t) or doublet of doublets (dd) | J ≈ 2.5-3.0 Hz | Coupled to H1 and H3. Substitution at C7 will have a minimal effect. |
| H3 | ~6.4 - 6.5 | triplet (t) or doublet of doublets (dd) | J ≈ 2.5-3.0 Hz | Coupled to H1 and H2. This proton is typically the most upfield of the pyrrole ring protons.[4] |
| H4 | ~7.4 - 7.5 | doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H5. The electron-donating methoxy group at C6 has a minor effect. |
| H5 | ~6.7 - 6.8 | doublet (d) | J ≈ 8.5 Hz | Ortho-coupled to H4. Shielded by the strong electron-donating effect of the para-methoxy group. |
| 7-CH₃ | ~2.4 - 2.5 | singlet (s) | - | Aromatic methyl groups typically resonate in this region. |
| 6-OCH₃ | ~3.8 - 3.9 | singlet (s) | - | Methoxy protons are characteristic singlets in this downfield region. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~123 - 125 | Standard chemical shift for the C2 of the indole ring.[2] |
| C3 | ~101 - 103 | Shielded carbon adjacent to the nitrogen atom.[4] |
| C3a | ~129 - 131 | Bridgehead carbon influenced by the benzene ring substituents. |
| C4 | ~120 - 122 | Aromatic carbon ortho to the C7-methyl group. |
| C5 | ~109 - 111 | Shielded by the ortho-methoxy group. |
| C6 | ~155 - 157 | Strongly deshielded due to direct attachment to the electronegative oxygen atom. |
| C7 | ~118 - 120 | Carbon bearing the methyl group. |
| C7a | ~136 - 138 | Bridgehead carbon deshielded by the adjacent nitrogen. |
| 7-CH₃ | ~12 - 14 | Aliphatic carbon of the methyl group. |
| 6-OCH₃ | ~55 - 56 | Aliphatic carbon of the methoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are based on characteristic absorption bands for indole and its derivatives.[5][6][7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~3400 | N-H stretch | Medium, Sharp | Indole N-H |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Aryl C-H |
| ~2950-2850 | C-H stretch (aliphatic) | Medium | Methyl & Methoxy C-H |
| ~1620, ~1580 | C=C stretch (aromatic) | Medium-Strong | Indole ring |
| ~1460 | C-H bend (aliphatic) | Medium | Methyl & Methoxy C-H |
| ~1250-1200 | C-O stretch (aryl ether) | Strong | Methoxy group |
| ~800-750 | C-H out-of-plane bend | Strong | Substituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for small molecules.
Predicted Mass Spectrometry Data (EI)
| m/z Value | Interpretation | Rationale |
| ~161 | [M]⁺ (Molecular Ion) | Calculated molecular weight for C₁₀H₁₁NO is 161.20 g/mol . This should be the highest mass peak. |
| ~146 | [M-CH₃]⁺ | Loss of a methyl radical from the molecular ion, a common fragmentation for methylated aromatics.[8] |
| ~131 | [M-CH₂O]⁺ | Loss of formaldehyde from the methoxy group. |
| ~118 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide after methyl loss. |
Part 2: Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for a solid, novel organic compound like this compound.
Protocol for NMR Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A total of 8 to 16 scans are usually sufficient.
-
¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a larger spectral width (~240 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Analyze peak multiplicities and coupling constants to establish connectivity.
-
Protocol for IR Data Acquisition
Objective: To identify the functional groups present in the molecule.
Methodology (using Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol.
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Initiate the scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify and label the major absorption peaks.
-
Correlate the peak positions (in cm⁻¹) to specific functional group vibrations.
-
Protocol for Mass Spectrometry Data Acquisition
Objective: To determine the molecular weight and fragmentation pattern.
Methodology (using Direct Insertion Probe - DIP with EI):
-
Sample Preparation:
-
Load a minuscule amount of the solid sample (micrograms) into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's vacuum interlock.
-
Slowly introduce the probe into the ion source.
-
Set the ion source to the appropriate mode (Electron Ionization - EI) and temperature (e.g., 200-250 °C). The standard electron energy is 70 eV.
-
-
Data Acquisition:
-
Gently heat the probe to volatilize the sample into the ion source.
-
Begin acquiring mass spectra across a suitable mass range (e.g., m/z 40-400).
-
Monitor the total ion chromatogram (TIC) to find the point of maximum sample evaporation and record the corresponding mass spectrum.
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺), which is typically the highest m/z peak in the spectrum (excluding isotope peaks).
-
Identify major fragment ions and propose logical fragmentation pathways by calculating mass losses.
-
Part 3: Workflow Visualization
The characterization of a novel compound is a systematic process where different analytical techniques provide complementary information to build a complete structural picture.
Caption: Workflow for the synthesis and structural elucidation of a novel chemical entity.
References
- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 3. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Indole(120-72-9) IR Spectrum [chemicalbook.com]
- 8. scielo.br [scielo.br]
A Technical Guide to the Predicted ¹H NMR Spectrum of 6-Methoxy-7-Methyl-1H-indole
This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 6-methoxy-7-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles behind chemical shift and coupling constant predictions for this substituted indole, offering a valuable resource for structural elucidation and chemical analysis.
Introduction: The Significance of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure. For novel or modified heterocyclic compounds such as this compound, predicting the ¹H NMR spectrum is a critical first step in confirming synthesis and guiding further analytical work. This prediction is not merely an academic exercise; it is a hypothesis based on the fundamental principles of nuclear spin, electronic environment, and through-bond scalar coupling. Understanding the expected spectrum allows for more efficient analysis of experimental data, aiding in the rapid confirmation of the target molecule's identity.
The indole scaffold is a privileged structure in medicinal chemistry, and substitutions on its benzene ring can significantly alter its biological activity. The addition of a methoxy group at the 6-position and a methyl group at the 7-position introduces specific electronic and steric effects that are reflected in the ¹H NMR spectrum. The methoxy group, being an electron-donating group through resonance, will influence the electron density of the aromatic ring, while the methyl group, also electron-donating through hyperconjugation, will have its own impact. This guide will dissect these influences to construct a reliable predicted spectrum.
The Molecular Structure and Proton Environment
To predict the ¹H NMR spectrum, we must first identify all unique protons in the this compound molecule and analyze their local chemical environments.
Caption: Molecular structure of this compound with proton labeling.
The molecule has seven distinct proton environments:
-
N-H (H1): The proton on the indole nitrogen.
-
Pyrrole Protons (H2, H3): Protons on the five-membered ring.
-
Benzene Protons (H4, H5): Protons on the six-membered ring.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group.
-
Methyl Protons (-CH₃): The three equivalent protons of the methyl group.
Predicted ¹H NMR Spectrum of this compound
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound, assuming a standard deuterated solvent like CDCl₃.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H1 (N-H) | 8.0 - 8.5 | Broad Singlet (br s) | - | The N-H proton of indoles typically appears as a broad signal in the downfield region due to moderate-speed exchange and quadrupole broadening from the nitrogen atom. Its exact position is highly dependent on solvent and concentration.[1] |
| H2 | 7.15 - 7.25 | Doublet of Doublets (dd) | J2,3 ≈ 3.0 Hz, J1,2 ≈ 2.5 Hz | H2 is coupled to both H3 and the N-H proton (H1). The three-bond coupling to H3 (³J) is typically around 3.0 Hz in indoles. The two-bond coupling to H1 (²J) is slightly smaller. |
| H3 | 6.40 - 6.50 | Doublet of Doublets (dd) | J2,3 ≈ 3.0 Hz, J1,3 ≈ 2.0 Hz | H3 is coupled to H2 and H1. The chemical shift is significantly upfield compared to other aromatic protons due to its position on the electron-rich pyrrole ring.[1] |
| H5 | 7.30 - 7.40 | Doublet (d) | J4,5 ≈ 8.5 Hz | The methoxy group at C6 is strongly electron-donating, increasing the electron density at the ortho position (C5), leading to some shielding. It is coupled only to H4, resulting in a doublet. |
| H4 | 6.80 - 6.90 | Doublet (d) | J4,5 ≈ 8.5 Hz | H4 is ortho to the electron-donating methyl group and para to the electron-donating methoxy group, resulting in significant shielding and an upfield shift. It is coupled only to H5. |
| -OCH₃ | 3.80 - 3.90 | Singlet (s) | - | The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet. |
| -CH₃ | 2.40 - 2.50 | Singlet (s) | - | The three protons of the methyl group are equivalent and do not couple with other protons, appearing as a singlet. |
Detailed Rationale for Predictions
Substituent Effects on the Benzene Ring
The chemical shifts of the aromatic protons H4 and H5 are primarily influenced by the electronic effects of the methoxy and methyl substituents.
-
6-Methoxy Group: The oxygen atom of the methoxy group donates electron density to the aromatic ring via resonance, particularly at the ortho (C5, C7) and para (C3a is not a protonated carbon) positions. This electron-donating effect causes shielding, shifting the signals of nearby protons upfield (to lower ppm values).
-
7-Methyl Group: The methyl group is a weak electron-donating group through hyperconjugation. This effect also contributes to shielding, particularly at the ortho (C6, C2) and para (C4) positions.
The combined effect of the strongly donating methoxy group at C6 and the weakly donating methyl group at C7 leads to a significant increase in electron density in the benzene portion of the indole ring. This results in the predicted upfield shifts for both H4 and H5 compared to unsubstituted indole, where these protons typically resonate between 7.0 and 7.6 ppm.[2][3]
Coupling Constants and Splitting Patterns
The splitting patterns of the signals are determined by the number of neighboring, non-equivalent protons, following the n+1 rule for first-order spectra.
Caption: Predicted proton-proton coupling relationships in this compound.
-
H4 and H5: These two protons are on adjacent carbons, resulting in vicinal coupling (³J). In aromatic systems, ortho coupling is typically in the range of 7-10 Hz.[4] We predict a coupling constant of approximately 8.5 Hz, leading to two doublets.
-
H2 and H3: These protons on the pyrrole ring are also vicinally coupled, but the ³J coupling in a five-membered heterocyclic ring is smaller, typically 2.5-3.5 Hz.[1]
-
Coupling to N-H: The pyrrole protons H2 and H3 also exhibit smaller couplings to the N-H proton (H1). This can lead to a doublet of doublets pattern for both H2 and H3, provided that the N-H exchange rate is slow enough for the coupling to be resolved. In many cases, this coupling is not observed due to rapid exchange or quadrupole broadening.
Experimental Protocol for ¹H NMR Analysis
To validate these predictions, a standardized experimental protocol is essential.
5.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
5.2. NMR Data Acquisition
The following parameters are recommended for a 400 or 500 MHz NMR spectrometer:
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm
-
Number of Scans: 8-16 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.
Conclusion
The predicted ¹H NMR spectrum of this compound is a powerful tool for any scientist working with this compound. By understanding the interplay of substituent electronic effects and spin-spin coupling, one can anticipate the key features of the experimental spectrum. The predicted chemical shifts and coupling constants provide a clear roadmap for spectral assignment and structural confirmation. This in-depth guide serves as a practical reference, bridging theoretical principles with experimental application for professionals in the chemical and pharmaceutical sciences.
References
The Enigmatic Core: A Technical Guide to the Predicted Biological Activity of 6-Methoxy-7-methyl-1H-indole
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological properties.[1][2] This technical guide delves into the predicted biological landscape of a specific, yet under-researched, indole derivative: 6-methoxy-7-methyl-1H-indole . While direct experimental data for this compound is scarce in current literature, this document serves as an in-depth, predictive exploration for researchers, scientists, and drug development professionals. By dissecting the known structure-activity relationships (SAR) of analogous methoxy- and methyl-substituted indoles, we will project the most probable biological activities and mechanistic pathways for this novel molecule. This guide provides a robust framework for future investigation, complete with detailed experimental protocols and the scientific rationale underpinning our hypotheses. Our objective is to catalyze and guide the empirical validation of this compound's therapeutic potential.
Introduction: The Indole Nucleus as a Privileged Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its ability to interact with a multitude of biological targets.[3] Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin and melatonin underscores its fundamental role in biology.[1] The electronic properties of the indole nucleus, characterized by its π-electron-rich system, make it amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological profile.[1]
Substitutions on the indole core, particularly on the benzene ring, can profoundly influence its biological activity.[4] Methoxy (-OCH₃) and methyl (-CH₃) groups are of particular interest due to their ability to modulate lipophilicity, electronic distribution, and steric hindrance, thereby affecting ligand-receptor interactions. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and have been associated with increased biological efficacy in various contexts.[1][3] Methyl groups, while also electron-donating, primarily contribute to steric bulk and lipophilicity, which can influence binding affinity and pharmacokinetic properties.[5]
This guide focuses on the unique substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position of the indole scaffold. Based on the extensive body of research on related indole derivatives, we will explore the predicted anticancer, antimicrobial, and anti-inflammatory activities of this compound.
Predicted Biological Activities and Mechanistic Insights
Anticancer Potential: A Focus on Cytotoxicity and Kinase Inhibition
The indole scaffold is a common feature in a multitude of anticancer agents, both natural and synthetic.[6][7] The antiproliferative activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell cycle progression (like kinases), and disrupt microtubule dynamics.[5][7]
Structure-Activity Relationship (SAR) Insights:
-
Methoxy Substitution: The position of the methoxy group on the indole ring is critical. A 5-methoxy substitution, for instance, is a well-known pharmacophore for serotonin receptors, but methoxy groups at other positions have been linked to potent anticancer effects.[8] The presence of a methoxy group can increase the cytotoxicity of indole compounds in cancer cells.[4]
-
Methyl Substitution: N-methylation of certain indole derivatives has been shown to significantly enhance their anticancer activity.[5] While the methyl group in our target molecule is on the benzene ring (C-7), its steric and electronic influence in proximity to the methoxy group and the indole nitrogen could lead to unique interactions with biological targets.
Predicted Mechanism of Action:
Based on the activities of related compounds, this compound is predicted to exhibit anticancer activity through one or more of the following mechanisms:
-
Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The electronic properties conferred by the methoxy and methyl groups could facilitate binding to the ATP-binding pocket of various kinases.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by modulating apoptotic pathways. This could involve the activation of caspases and the regulation of pro- and anti-apoptotic proteins.[5]
-
Microtubule Disruption: Some indole derivatives interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Experimental Validation Workflow:
To empirically validate the predicted anticancer activity, a systematic screening approach is recommended.
Caption: A generalized workflow for the discovery and characterization of anticancer activity.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Indole and its derivatives have been recognized for their broad-spectrum antimicrobial properties.[9][10] They can act against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The mechanisms of action are diverse and can include the disruption of cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[11][12]
SAR Insights:
-
Lipophilicity: The antimicrobial activity of indole derivatives is often correlated with their lipophilicity, which facilitates their passage through microbial cell membranes. The presence of methoxy and methyl groups in this compound is expected to increase its lipophilicity compared to the parent indole.
-
Substitution Pattern: The position of substituents on the indole ring can influence the spectrum of antimicrobial activity. For example, halogenation at specific positions has been shown to enhance antibacterial effects.[13] The unique 6-methoxy-7-methyl substitution pattern may confer selectivity against certain microbial species.
Predicted Mechanism of Action:
The predicted antimicrobial mechanisms of this compound include:
-
Inhibition of Biofilm Formation: Indole itself is a signaling molecule in many bacteria that can influence biofilm formation.[12] Derivatives of indole may act as antagonists in these signaling pathways, thereby preventing the formation of resilient microbial communities.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death.
-
Enzyme Inhibition: The compound may inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.
Experimental Validation Workflow:
The following workflow is proposed for the evaluation of antimicrobial properties.
Caption: A standard workflow for assessing the antimicrobial activity of a novel compound.
Anti-inflammatory Properties: Modulation of Inflammatory Pathways
Indole derivatives, including the well-known NSAID indomethacin, possess significant anti-inflammatory activity.[14] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), and the modulation of pro-inflammatory signaling pathways like NF-κB.[14][15]
SAR Insights:
-
COX Inhibition: The anti-inflammatory effects of many indole derivatives are mediated through the inhibition of COX enzymes, particularly COX-2.[15] The structural features of this compound may allow it to bind to the active site of these enzymes.
-
Antioxidant Activity: Some indole derivatives exhibit antioxidant properties, which can contribute to their anti-inflammatory effects by scavenging reactive oxygen species (ROS) that perpetuate the inflammatory response.[16]
Predicted Mechanism of Action:
The predicted anti-inflammatory mechanisms for this compound are:
-
Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[13][16]
-
Modulation of NF-κB Signaling: It may inhibit the activation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[13]
-
Induction of Heme Oxygenase-1 (HO-1): Some indole derivatives exert anti-inflammatory effects by inducing the expression of the antioxidant enzyme HO-1.[16]
Experimental Validation Workflow:
A multi-step approach is recommended to investigate the anti-inflammatory potential.
Caption: A workflow for the in vitro evaluation of anti-inflammatory activity.
Detailed Experimental Protocols
Synthesis of this compound
In Vitro Anticancer Activity Screening
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a positive control (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [17][18]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Serial Dilution: Perform two-fold serial dilutions of this compound in a 96-well plate containing appropriate broth.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.[17]
In Vitro Anti-inflammatory Assay
Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages [19]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.[19]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Quantitative Data Summary (Hypothetical)
To facilitate the systematic evaluation of this compound, the following tables provide a template for summarizing potential experimental findings.
Table 1: Predicted Anticancer Activity (IC₅₀ in µM)
| Cell Line | Compound | Doxorubicin (Control) |
| MCF-7 (Breast) | Data to be determined | Known value |
| A549 (Lung) | Data to be determined | Known value |
| HCT116 (Colon) | Data to be determined | Known value |
Table 2: Predicted Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Compound | Ciprofloxacin (Control) |
| Staphylococcus aureus | Data to be determined | Known value |
| Escherichia coli | Data to be determined | Known value |
| Candida albicans | Data to be determined | Known value |
Table 3: Predicted Anti-inflammatory Activity
| Assay | Metric | Compound | Dexamethasone (Control) |
| NO Inhibition | IC₅₀ (µM) | Data to be determined | Known value |
| TNF-α Inhibition | IC₅₀ (µM) | Data to be determined | Known value |
Conclusion
While the biological activities of this compound remain to be empirically determined, this technical guide provides a comprehensive, evidence-based framework for its investigation. Based on the well-established structure-activity relationships of related indole derivatives, this compound is predicted to possess promising anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to validate these hypotheses and elucidate the mechanisms of action. The unique substitution pattern of this compound presents an exciting opportunity for the discovery of a novel therapeutic agent. It is our hope that this guide will serve as a valuable resource to stimulate and direct future research in this promising area of medicinal chemistry.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scirp.org [scirp.org]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial activity and biosynthesis of indole antibiotics produced by Xenorhabdus nematophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chesci.com [chesci.com]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Therapeutic Potential of 6-Methoxy-7-Methyl-1H-Indole Derivatives: A Technical Guide for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide delves into the therapeutic potential of a specific, yet underexplored, class of indole derivatives: those built upon the 6-methoxy-7-methyl-1H-indole scaffold. While direct research on this specific substitution pattern is nascent, this document synthesizes data from structurally related compounds to illuminate the promising avenues for drug discovery and development in oncology, neurodegenerative disorders, and inflammatory diseases. By providing a comprehensive overview of synthetic strategies, proposed mechanisms of action, and detailed experimental protocols, this guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.
Introduction: The Indole Scaffold as a Privileged Structure
The indole ring system, a bicyclic aromatic heterocycle, is a "privileged structure" in drug discovery, renowned for its ability to interact with a multitude of biological targets.[2] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biology. The indole scaffold's unique electronic and steric properties allow for a diverse range of chemical modifications, leading to compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4]
The introduction of methoxy and methyl groups onto the indole ring can significantly modulate its biological activity. Methoxy groups, being electron-donating, can enhance the reactivity of the indole ring and influence metabolic pathways.[5] Methyl groups can provide steric bulk and lipophilicity, affecting binding affinity and membrane permeability. The specific placement of a methoxy group at the 6-position and a methyl group at the 7-position of the indole ring presents a unique combination of electronic and steric features that warrants investigation for novel therapeutic applications.
This guide will explore the potential of this compound derivatives in three key therapeutic areas: oncology, neurodegenerative diseases, and inflammation. For each area, we will discuss the underlying biological rationale, present data from closely related indole derivatives to highlight potential efficacy, and provide detailed experimental protocols for in vitro and in vivo evaluation.
Synthesis of the this compound Scaffold
Proposed Synthetic Pathway: Modified Bartoli Indole Synthesis
The Bartoli indole synthesis involves the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent to form the indole ring.[6] To synthesize the this compound scaffold, a plausible starting material would be 2-methyl-3-nitroanisole.
Caption: Proposed Bartoli synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted)
Disclaimer: This protocol is an adapted procedure based on the principles of the Bartoli indole synthesis and has not been experimentally validated for this specific target. Optimization may be required.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-methyl-3-nitroanisole (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Grignard Addition: Cool the solution to -40°C in a dry ice/acetone bath. Add vinylmagnesium bromide (3.0 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -35°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0°C in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the this compound.
Therapeutic Application I: Oncology
Indole derivatives have demonstrated significant potential as anticancer agents, with some compounds progressing to clinical trials.[3] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[9][10]
Rationale for Anticancer Activity
The this compound scaffold is a promising candidate for the development of novel anticancer agents. The substitution pattern may allow for favorable interactions with various biological targets implicated in cancer progression. One of the most well-established anticancer mechanisms for indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
Caption: Proposed mechanism of anticancer activity via tubulin inhibition.
Preclinical Evidence from Structurally Related Compounds
While specific data for this compound derivatives is limited, studies on other substituted indoles provide compelling evidence for their potential anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various indole derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [9] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MDA-MB-231 (Breast) | 1.61 ± 0.004 | [9] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | A549 (Lung) | 6.30 ± 0.30 | [9] |
| 3-Arylthio-1H-indoles (6-thiophen-3-yl) | MCF-7 (Breast) | 0.0045 | [11] |
| 3-Arylthio-1H-indoles (7-thiophen-2-yl) | MCF-7 (Breast) | 0.029 | [11] |
| Indolyl Dihydropyrazole Derivatives | A-549 (Lung) | 2.32 ± 0.11 | [12] |
| Indolyl Dihydropyrazole Derivatives | PC-3 (Prostate) | 9.92 ± 0.13 | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using a dose-response curve.[12]
Therapeutic Application II: Neurodegenerative Diseases
The indole scaffold is present in several molecules with neuroprotective properties, making it an attractive starting point for the development of novel therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][13]
Rationale for Neuroprotective Effects
Neurodegenerative diseases are often characterized by oxidative stress, protein aggregation, and neuroinflammation.[14] Indole derivatives have been shown to possess antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[15][16] The 6-methoxy and 7-methyl substitutions may enhance the ability of the indole ring to scavenge reactive oxygen species (ROS) and modulate inflammatory pathways.
Caption: Potential neuroprotective mechanisms of this compound derivatives.
Preclinical Evidence from Structurally Related Compounds
Several studies have demonstrated the neuroprotective effects of substituted indole derivatives in various in vitro and in vivo models.
| Compound Class | Model | Observed Effect | Reference |
| Indole-phenolic compounds | Aβ(25-35)-induced cytotoxicity in SH-SY5Y cells | 25% increase in cell viability | [16] |
| Indole-phenolic compounds | H2O2-induced ROS production in SH-SY5Y cells | Reduction of ROS to basal levels | [16] |
| Indole derivative NC009-1 | MPP+-activated HMC3 cells | Reduced production of NO, IL-1β, IL-6, and TNF-α | [17] |
| Stobadine derivatives | Mouse model of head trauma | Significantly improved sensorimotor outcome | [18] |
Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-Induced Oxidative Stress)
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium.
-
Compound Pre-treatment: Seed the cells in a 96-well plate and, after 24 hours, pre-treat with various concentrations of the this compound derivatives for 2 hours.
-
Oxidative Stress Induction: Induce oxidative stress by adding hydrogen peroxide (H₂O₂) to the cell culture medium at a final concentration of 500 µM and incubate for 24 hours.[16]
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 3.3.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the compounds compared to the H₂O₂-treated control.
Therapeutic Application III: Inflammation
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat inflammation, and many of these drugs contain an indole core, with indomethacin being a prime example.[2] This highlights the potential of indole derivatives as a source of new anti-inflammatory agents.
Rationale for Anti-inflammatory Activity
Inflammation is a complex biological response involving the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[19] Indole derivatives have been shown to inhibit the production of these mediators, often by targeting key enzymes like cyclooxygenase (COX) and signaling pathways like NF-κB.[2][7] The 6-methoxy-7-methyl substitution pattern may enhance the anti-inflammatory properties of the indole nucleus.
Caption: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Preclinical Evidence from Structurally Related Compounds
The anti-inflammatory potential of various indole derivatives has been demonstrated in several preclinical studies.
| Compound Class | Model | Observed Effect | Reference |
| Brominated indoles | LPS-stimulated RAW264.7 macrophages | Inhibition of NO and TNF-α production | [7] |
| Indole-3-acetic acid | LPS-stimulated RAW264.7 macrophages | Ameliorated expression of IL-1β, IL-6, and MCP-1 | [19] |
| Indole derivative UA-1 | LPS-stimulated RAW 264.7 macrophages | Reduced TNF-α, IL-6, and IL-1β production | [20] |
| Indole-2-one derivative 7i | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, COX-2, and iNOS expression | [21] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
-
Cell Culture: Culture murine macrophage cells (e.g., RAW264.7) in a suitable medium.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the this compound derivatives for 1 hour.
-
Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control and determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely unexplored, area for the discovery of novel therapeutic agents. Based on the extensive body of research on structurally related indole derivatives, it is plausible to hypothesize that compounds based on this core structure will exhibit significant anticancer, neuroprotective, and anti-inflammatory activities.
Future research should focus on the following key areas:
-
Synthesis and Library Generation: The development and optimization of a reliable synthetic route for the this compound core is paramount. This will enable the creation of a diverse library of derivatives with various substitutions at other positions of the indole ring.
-
In Vitro Screening: A comprehensive in vitro screening of the synthesized library against a panel of cancer cell lines, neuronal cell models of neurodegeneration, and macrophage-based inflammation assays will be crucial to identify lead compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent compounds will provide valuable insights for further optimization.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to preclinical in vivo models of cancer, neurodegenerative diseases, and inflammation to evaluate their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the therapeutic potential of this compound derivatives, the scientific community has the opportunity to uncover novel drug candidates that could address significant unmet medical needs in oncology, neurology, and immunology.
References
- 1. mdpi.com [mdpi.com]
- 2. chesci.com [chesci.com]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [ouci.dntb.gov.ua]
- 5. soc.chim.it [soc.chim.it]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
6-methoxy-7-methyl-1H-indole as a building block in organic synthesis
An In-Depth Technical Guide to 6-methoxy-7-methyl-1H-indole as a Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] Within this class, substituted indoles offer a platform for fine-tuning physicochemical and pharmacological properties. This guide focuses on This compound , a strategically functionalized building block. The presence of an electron-donating methoxy group at the C6 position and a methyl group at the C7 position imparts distinct electronic and steric characteristics. These features not only influence the reactivity of the indole core but also provide vectors for creating analogues with modulated biological activity and metabolic stability. This document serves as a technical resource, detailing the synthesis, reactivity, and synthetic potential of this compound for professionals engaged in organic synthesis and drug discovery.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on established chemical principles and data from analogous structures.[2][3]
| Property | Value / Description | Source |
| IUPAC Name | This compound | - |
| CAS Number | 19500-05-1 | Sunway Pharm Ltd. |
| Molecular Formula | C₁₀H₁₁NO | Sunway Pharm Ltd. |
| Molecular Weight | 161.20 g/mol | Sunway Pharm Ltd. |
| Appearance | Predicted: Off-white to pale solid | - |
Predicted Spectroscopic Data
The following spectral characteristics are predicted based on analyses of structurally related compounds such as 5-methoxy-3-methyl-1H-indole and general principles of NMR spectroscopy.[3][4][5][6]
¹H NMR (500 MHz, CDCl₃):
-
δ ~8.0 ppm (br s, 1H): N-H proton of the indole ring.
-
δ ~7.2 ppm (t, J ≈ 2.8 Hz, 1H): C2-H proton, a characteristic triplet or dd for indoles unsubstituted at C3.
-
δ ~7.1 ppm (d, J ≈ 8.5 Hz, 1H): C4-H proton, part of an AB system with C5-H.
-
δ ~6.7 ppm (d, J ≈ 8.5 Hz, 1H): C5-H proton, shielded by the C6-methoxy group.
-
δ ~6.5 ppm (t, J ≈ 2.2 Hz, 1H): C3-H proton, coupled to the C2-H.
-
δ 3.85 ppm (s, 3H): Methoxy (-OCH₃) protons.
-
δ 2.45 ppm (s, 3H): Methyl (-CH₃) protons.
¹³C NMR (125 MHz, CDCl₃):
-
δ ~155 ppm: C6 (aromatic carbon attached to the methoxy group).
-
δ ~137 ppm: C7a (bridgehead carbon).
-
δ ~128 ppm: C3a (bridgehead carbon).
-
δ ~123 ppm: C2.
-
δ ~120 ppm: C4.
-
δ ~115 ppm: C7 (aromatic carbon attached to the methyl group).
-
δ ~102 ppm: C3.
-
δ ~95 ppm: C5 (aromatic carbon ortho to the methoxy group, highly shielded).
-
δ ~55.5 ppm: Methoxy carbon (-OCH₃).
-
δ ~12.0 ppm: Methyl carbon (-CH₃).
Mass Spectrometry (EI):
-
Predicted M⁺: m/z 161.08.
Synthesis of the this compound Core
The construction of the indole nucleus is a well-trodden field, with several named reactions offering viable pathways.[7] For the specific substitution pattern of this compound, the Leimgruber-Batcho indole synthesis is particularly advantageous due to the accessibility of the required o-nitrotoluene precursor and the mild, high-yielding nature of the reaction sequence.[8][9][10]
The key disconnection involves the reductive cyclization of an enamine derived from the corresponding o-nitrotoluene. This method avoids the often harsh acidic conditions of the Fischer indole synthesis, which can be detrimental to sensitive functional groups.[11]
Figure 1: General workflow for the Leimgruber-Batcho synthesis of the target indole.
Detailed Experimental Protocol (Representative)
This protocol describes a robust and scalable synthesis based on the Leimgruber-Batcho methodology.
Step 1: Enamine Formation
-
To a stirred solution of 2-methyl-3-methoxynitrobenzene (1.0 eq) in anhydrous dimethylformamide (DMF, ~3 mL per mmol of starting material), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Add pyrrolidine (2.0 eq) to the mixture.
-
Heat the reaction mixture at 110 °C for 4-6 hours, monitoring the reaction by TLC until the starting nitrotoluene is consumed. Causality: The combination of DMF-DMA and a secondary amine like pyrrolidine generates a more reactive species for condensation with the weakly acidic benzylic protons of the nitrotoluene. The elevated temperature is required to drive the condensation and subsequent elimination of methanol.
-
After cooling to room temperature, pour the dark red mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the crude enamine intermediate, which can often be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Prepare a slurry of Raney Nickel (~50% w/w in water, ~0.2 eq by weight) in ethanol. Carefully decant the water and wash with ethanol (3x).
-
Suspend the crude enamine from Step 1 in ethanol or tetrahydrofuran (THF, ~10 mL per mmol).
-
Add the prepared Raney Nickel catalyst to the suspension.
-
Place the reaction vessel in a hydrogenation apparatus and subject it to an atmosphere of hydrogen gas (H₂, 50-100 psi).
-
Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the red enamine and the appearance of the indole product (UV active). Causality: Raney Nickel is an effective catalyst for the reduction of the nitro group to an amine. The resulting amino-enamine intermediate is unstable and spontaneously cyclizes, eliminating pyrrolidine to form the aromatic indole ring under these mild conditions.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent (ethanol or THF).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Reactivity and Strategic Functionalization
The synthetic utility of this compound stems from the predictable reactivity of its indole core, which is modulated by the substituents on the benzene ring. The pyrrole moiety is highly electron-rich, making the C3 position the primary site for electrophilic attack.[12][13] The C6-methoxy group further enhances the electron density of the benzene ring, while the C7-methyl group provides steric hindrance.
Figure 2: Key reactivity sites on the this compound scaffold.
N-Functionalization: Modulating Solubility and PK Properties
The indole nitrogen (N1) is weakly acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) and subsequently alkylated, acylated, or sulfonylated. This is a common strategy to protect the nitrogen during subsequent reactions or to introduce groups that modulate the pharmacokinetic profile of a final drug candidate.
C3-Functionalization: The Gateway to Tryptamine Analogs
The C3 position is the most nucleophilic carbon, making it the default site for electrophilic aromatic substitution.[14]
-
Vilsmeier-Haack Formylation: Reaction with the Vilsmeier reagent (POCl₃/DMF) smoothly introduces a formyl (-CHO) group at the C3 position.[15][16][17] This aldehyde is a versatile handle for further transformations, such as reductive amination to generate tryptamine derivatives or Wittig reactions to extend the carbon chain.
-
Mannich Reaction: Treatment with formaldehyde and a secondary amine (e.g., dimethylamine) in the presence of acid yields the C3-aminomethylated product (a gramine analog).[18][19][20] The aminomethyl group is an excellent leaving group, allowing for displacement by various nucleophiles to introduce diverse functionality at C3.
C2-Functionalization: Accessing Novel Chemical Space
While C3 is electronically favored, functionalization at C2 can be achieved through directed ortho-metalation (DoM).[21][22]
-
N-Protection: The indole nitrogen must first be protected with a directing group, such as pivaloyl (Piv) or Boc.
-
Lithiation: Treatment with a strong base like n-butyllithium or sec-butyllithium at low temperatures selectively deprotonates the C2 position.
-
Electrophilic Quench: The resulting C2-lithiated species can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a substituent at the C2 position.
Application in the Synthesis of Bioactive Molecules: A Case Study
While direct applications of this compound are sparsely documented, its structural motif is present in compounds explored for various therapeutic areas.[23][24] Its value as a building block can be illustrated by outlining a synthesis of a hypothetical, yet pharmacologically relevant, target molecule: a selective serotonin receptor modulator.
Target: N,N-dimethyl-2-(6-methoxy-7-methyl-1H-indol-3-yl)ethanamine
This target is a tryptamine derivative, a class of compounds well-known for interacting with serotonergic systems.
Figure 3: Synthetic workflow for a target tryptamine derivative.
Protocol for Tryptamine Synthesis
Step 1: Acylation at C3
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere.
-
Add oxalyl chloride (1.2 eq) dropwise. A yellow precipitate typically forms.
-
Stir for 2 hours at 0 °C, then allow to warm to room temperature and stir for an additional hour.
-
Carefully quench the reaction with aqueous NaOH solution to hydrolyze the acyl chloride intermediate.
-
Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude indol-3-ylglyoxylic acid.
Step 2: Amide Formation
-
Suspend the crude acid from Step 1 in dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2 hours to form the acyl chloride.
-
Cool to 0 °C and add a solution of dimethylamine (3.0 eq, e.g., 2M in THF) dropwise.
-
Stir for 2 hours, then wash with water and brine, dry, and concentrate to yield the crude N,N-dimethyl-2-(indol-3-yl)-2-oxoacetamide.
Step 3: Reduction to the Tryptamine
-
Dissolve the crude amide from Step 2 in anhydrous THF under an inert atmosphere.
-
Add lithium aluminum hydride (LiAlH₄, 3.0 eq) portion-wise at 0 °C.
-
Heat the reaction to reflux for 6-8 hours. Causality: LiAlH₄ is a powerful reducing agent capable of reducing both the ketone and the amide carbonyls to methylenes, yielding the final tryptamine product.
-
Cool to 0 °C and carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and more water (Fieser workup).
-
Filter the resulting solids, and concentrate the filtrate. Purify by column chromatography to yield the target tryptamine.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for organic synthesis. Its specific substitution pattern offers a unique combination of electronic activation and steric control, allowing for selective functionalization at key positions of the indole core. Methodologies such as the Leimgruber-Batcho synthesis provide reliable access to this scaffold, while a host of classic and modern reactions enable its elaboration into complex molecular architectures.
The strategic placement of the methoxy and methyl groups makes this building block particularly attractive for the development of novel therapeutics, where these groups can serve as metabolic blockers or key pharmacophoric elements. Future research will likely focus on leveraging this scaffold in the synthesis of new chemical entities targeting a range of biological pathways, further cementing the role of substituted indoles in the landscape of drug discovery.
References
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. chemconnections.org [chemconnections.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Electrophilic Substitution Reactions of Indoles | Semantic Scholar [semanticscholar.org]
- 13. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 14. researchgate.net [researchgate.net]
- 15. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 16. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 17. ijpcbs.com [ijpcbs.com]
- 18. Mannich reaction - Wikipedia [en.wikipedia.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. BJOC - Mannich base-connected syntheses mediated by ortho-quinone methides [beilstein-journals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. WO2015009616A1 - Piperidinyl indole derivatives and their use as complement factor b inhibitors - Google Patents [patents.google.com]
- 24. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]
Foreword: The Enduring Quest for Nature's Complex Scaffolds
An In-Depth Technical Guide to the Discovery and Isolation of Novel Indole Alkaloids
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, with over 4,100 known compounds.[1][2] Their molecular complexity is matched only by their profound biological activities, which span from potent anticancer agents like vinblastine to vital neurotherapeutics.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, field-proven perspective on the modern workflow for discovering and isolating novel indole alkaloids. We will move beyond simple protocols to explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and efficiency. The journey from a raw biological sample—be it a plant, fungus, or marine sponge—to a pure, structurally elucidated novel molecule is a meticulous hunt, blending classical techniques with cutting-edge technology.[2][4][5][6]
Part I: Strategic Foundations - Sourcing, Biosynthesis, and Extraction
The success of any natural product discovery program is built upon a robust and well-reasoned initial strategy. The selection of the biological source and the method of extraction are not trivial preliminary steps; they are critical decisions that dictate the potential for novelty and the efficiency of the entire downstream process.
The 'Why': Understanding Biosynthetic Origins
The immense structural diversity of indole alkaloids originates from a common biochemical precursor: the amino acid tryptophan.[1][3] Nature then employs a stunning variety of enzymatic pathways to elaborate this simple starting material. For instance, the biosynthesis of many complex monoterpenoid indole alkaloids begins with the condensation of tryptamine (derived from tryptophan) and the iridoid monoterpene secologanin to form strictosidine, a universal precursor.[1][3] In fungi, non-ribosomal peptide synthetases (NRPSs) can assemble di- or tripeptidyl alkaloids by combining tryptophan with other amino acids like proline or anthranilate.[7] Understanding these biosynthetic pathways is not merely an academic exercise; it allows us to predict the types of chemical scaffolds likely to be found in a given organism, informing our choice of source material and guiding our isolation strategy.
Caption: Simplified overview of major indole alkaloid biosynthetic entry points.
Extraction Methodologies: From Brute Force to Finesse
Extraction is the critical first step of liberating the target molecules from the complex biological matrix.[8] The choice of method is a balance between extraction efficiency, selectivity, and the preservation of the compound's integrity, particularly for thermolabile or easily oxidized structures.
Traditional methods like maceration and Soxhlet extraction, while simple, often require large volumes of organic solvents and prolonged extraction times, increasing the risk of compound degradation.[8][9] Modern techniques offer significant improvements in speed, efficiency, and sustainability.[9][10][11]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer.[12]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to rapidly heat the solvent within the sample matrix, leading to cell rupture and efficient extraction in a fraction of the time required for conventional methods.[8][12]
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO₂, as the solvent. By tuning pressure and temperature, the solvent properties can be precisely controlled to selectively extract compounds, and the solvent is easily removed, leaving a pure extract.[8][13] This method is particularly advantageous for non-polar compounds and avoids the use of organic solvents.[13]
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures and pressures, which increases extraction efficiency and dramatically reduces solvent consumption and time.[8]
| Extraction Technique | Principle | Typical Time | Solvent Usage | Suitability for Thermolabile Compounds | References |
| Maceration | Soaking in solvent at room temperature | 24-72 hours | Very High | High | [8][12] |
| Soxhlet Extraction | Continuous extraction with distilled hot solvent | 6-24 hours | High | Low | [8] |
| Ultrasound-Assisted (UAE) | Acoustic cavitation enhances mass transfer | 15-60 minutes | Moderate | High | [8][12] |
| Microwave-Assisted (MAE) | Microwave heating accelerates extraction | 5-30 minutes | Low-Moderate | Moderate (requires careful control) | [8][12] |
| Supercritical Fluid (SFE) | Tunable solvent properties of a supercritical fluid | 30-120 minutes | None (CO₂) | Very High | [8][13] |
| Pressurized Liquid (PLE) | Solvent extraction at high T and P | 10-20 minutes | Low | Moderate (requires rapid processing) | [8] |
Protocol: Standard Acid-Base Extraction for Alkaloids
This protocol leverages the basic nature of most alkaloids to selectively separate them from neutral and acidic compounds in the crude extract.
-
Acidification: The dried, ground source material (e.g., 100 g of plant leaves) is extracted with an acidic aqueous solution (e.g., 1 L of 0.1 M HCl) using a method like UAE for 30 minutes.[14] This protonates the alkaloids, rendering them soluble in the aqueous phase.
-
Filtration & Basification: The mixture is filtered. The acidic aqueous filtrate, containing the protonated alkaloids, is then basified to a pH of 9-10 with a base like NaOH or NH₄OH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is partitioned against an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel. The deprotonated alkaloids will migrate to the organic layer.
-
Concentration: The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloid-rich extract.
-
Validation: A small aliquot of the extract should be analyzed by Thin-Layer Chromatography (TLC) and stained with Dragendorff's reagent, which gives a characteristic orange-brown spot in the presence of alkaloids, confirming the success of the selective extraction.
Part II: The Strategy - Bioassay Guidance and Dereplication
Once a crude extract is obtained, the challenge shifts to navigating its complexity. A typical extract can contain hundreds to thousands of individual compounds. An intelligent, targeted approach is essential to avoid wasted effort and focus resources on discovering true novelty.
Bioassay-Guided Isolation: Following the Activity
Bioassay-guided isolation is a systematic process that uses a compound's biological activity as a beacon to direct its purification.[15] Instead of randomly isolating compounds, this strategy ensures that each step of purification is focused on the fractions that exhibit the desired effect (e.g., anticancer, antimicrobial, or enzyme inhibitory activity).[16] The process is iterative: the crude extract is separated into simpler fractions, each fraction is tested in the bioassay, and the most active fraction is selected for further separation. This cycle continues until a pure, active compound is isolated.
Caption: The iterative cycle of bioassay-guided isolation.
Dereplication: Avoiding the Rediscovery Trap
One of the most significant bottlenecks in natural product discovery is the repeated isolation of known, often abundant, compounds.[17] Dereplication is the process of rapidly identifying these known compounds at the earliest possible stage, allowing researchers to focus on the truly novel constituents of an extract.[17][18] Modern dereplication heavily relies on hyphenated techniques, primarily Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often coupled with UV-Vis photodiode array (PDA) detection.[19][20]
The workflow involves comparing the experimental data (retention time, accurate mass, MS/MS fragmentation pattern, and UV spectrum) of peaks in the extract against comprehensive natural product databases.[18] This allows for the tentative identification of known compounds, flagging them for deprioritization.
Caption: The dereplication workflow as a critical filter for novelty.
Part III: The Art of Separation - Chromatographic Purification
The isolation of a single compound from a complex mixture is achieved through chromatography, a process that separates molecules based on their differential interactions with a stationary phase and a mobile phase.[8] Achieving purity sufficient for structure elucidation almost always requires multiple, orthogonal chromatographic steps.
A Multi-Stage Chromatographic Strategy
A typical purification cascade involves moving from low-resolution, high-capacity techniques for initial fractionation to high-resolution, low-capacity techniques for final polishing.
-
Initial Fractionation (Low Resolution): The crude, dereplicated extract is first subjected to a technique like Vacuum Liquid Chromatography (VLC) or Solid-Phase Extraction (SPE).[12][21] This step aims to separate the complex mixture into several simpler fractions based on broad polarity differences.
-
Intermediate Purification (Medium Resolution): Active fractions from the initial step are further purified using techniques like preparative Column Chromatography (CC) over silica gel or Sephadex.[10][21] This is the workhorse of most natural product labs, allowing for the separation of gram-scale quantities.
-
Final Polishing (High Resolution): The final purification of a compound to >95% purity is typically achieved using High-Performance Liquid Chromatography (HPLC).[21][22] Reversed-phase HPLC (e.g., using a C18 column) is particularly powerful for separating closely related indole alkaloids.[23][24] For particularly challenging separations or compounds prone to degradation on solid supports, High-Performance Countercurrent Chromatography (HPCCC), an all-liquid technique, can be an invaluable tool.[25]
| Technique | Principle of Separation | Typical Application | Resolution | References |
| VLC / SPE | Adsorption (Polarity) | Crude extract fractionation | Low | [12][21] |
| Column (CC) | Adsorption (Polarity) | Intermediate purification of fractions | Medium | [10][21] |
| Sephadex CC | Size Exclusion | Separation by molecular weight | Medium | [21] |
| Prep. HPLC | Partition (Polarity/Hydrophobicity) | Final purification of semi-pure compounds | High | [21][24] |
| HPCCC | Liquid-Liquid Partition | Purification of polar or unstable compounds | High | [25] |
Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel 60 (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The semi-pure, active fraction (e.g., 500 mg) is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the dry powder is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of gradually increasing polarity (a gradient). For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Eluent is collected in a series of tubes. The separation is monitored by TLC, where spots visualized under UV light or with a staining agent indicate the presence of compounds.
-
Pooling: Fractions containing the same compound (as determined by TLC) are pooled together and concentrated. This process yields several simpler, enriched fractions, one of which will hopefully contain the target compound in a much purer state.
Part IV: The Final Reveal - Structure Elucidation
Obtaining a pure substance is a major milestone, but it is not the end. The final and most intellectually demanding phase is determining its exact chemical structure, including its connectivity, functional groups, and three-dimensional stereochemistry.
The Spectroscopic Toolkit
Modern structure elucidation relies on a combination of powerful spectroscopic techniques.
-
Mass Spectrometry (MS): The first step is typically High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement, allowing for the unambiguous determination of the compound's molecular formula.[6][26] Tandem Mass Spectrometry (MS/MS) fragments the molecule and provides crucial clues about its substructures.[21][27]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the undisputed cornerstone of structure elucidation.[21][28] It provides a detailed picture of the molecular skeleton.
-
1D NMR (¹H and ¹³C): Gives information about the types and numbers of protons and carbons in the molecule.[21]
-
2D NMR: Reveals how these atoms are connected.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Shows which proton is directly attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the entire molecular framework.[21][28]
-
-
-
Determining Absolute Configuration: For chiral molecules, techniques like Electronic Circular Dichroism (ECD) spectroscopy, compared with quantum chemical calculations, or single-crystal X-ray diffraction are used to determine the absolute stereochemistry.[26][29]
Caption: A logical workflow for the spectroscopic elucidation of a novel structure.
Conclusion: An Integrated and Evolving Discipline
The discovery of novel indole alkaloids is a highly integrated process that demands expertise in botany or microbiology, analytical chemistry, biochemistry, and spectroscopy. The modern workflow, characterized by the strategic implementation of bioassay guidance and early-stage dereplication, has transformed natural product research from a serendipitous art into a more efficient and targeted science. As technologies like metabolomics and genome mining continue to evolve, our ability to tap into nature's vast chemical repository for new therapeutics will only expand, ensuring that the quest for these remarkable molecules remains a vibrant and essential frontier of scientific discovery.[19][20]
References
- 1. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 2. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Marine Indole Alkaloids—Isolation, Structure and Bioactivities [mdpi.com]
- 7. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalsarjnp.com [journalsarjnp.com]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 13. repositorio.ufrn.br [repositorio.ufrn.br]
- 14. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioassay guided isolation: Significance and symbolism [wisdomlib.org]
- 16. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 18. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 19. Metabolomics and Dereplication Strategies in Natural Products | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. akjournals.com [akjournals.com]
- 25. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Isolation and structural elucidation of indole alkaloids from Geissospermum vellosii by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Structure elucidation of indole-indoline type alkaloids: a retrospective account from the point of view of current NMR and MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Three novel indole alkaloids from Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of 6-Methoxy-7-Methyl-1H-Indole Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the biological activity of 6-methoxy-7-methyl-1H-indole, a novel indole derivative with an uncharacterized bioactivity profile. Recognizing the indole scaffold as a "privileged structure" in medicinal chemistry, this document outlines a systematic and robust computational workflow to hypothesize and evaluate its therapeutic potential.[1] We will delve into the core methodologies of computer-aided drug design (CADD), including ligand-based and structure-based approaches, to predict pharmacokinetic properties (ADMET), identify potential protein targets, and elucidate putative mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and detailed, actionable protocols to navigate the virtual screening and characterization of this and other novel chemical entities, thereby accelerating the early stages of drug discovery.
Introduction: The Therapeutic Potential of the Indole Scaffold and the Unexplored Frontier of this compound
The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[2] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, the versatility of the indole scaffold has established it as a "privileged structure" in drug discovery.[1] The introduction of substituents, such as methoxy groups, can further enhance the biological activity of these compounds.[3]
Despite this rich history, the specific biological activities of this compound remain largely uncharted territory. This presents a unique opportunity for in silico methodologies to provide a foundational understanding of its potential therapeutic applications before embarking on resource-intensive experimental studies. Computer-aided drug design (CADD) offers a rapid and cost-effective means to predict a compound's bioactivity, prioritize it for further investigation, and guide the design of future experiments.[4] This guide will provide a step-by-step approach to the in silico evaluation of this compound, transforming it from a chemical structure to a candidate with predicted biological functions.
Foundational Analysis: Physicochemical Properties and Pharmacokinetic (ADMET) Profile
Before investigating the interaction of this compound with biological targets, it is crucial to assess its drug-like properties. The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is a critical determinant of its potential as a therapeutic agent.[4] In silico ADMET prediction tools provide a rapid assessment of these properties.[5][6]
Predicted Physicochemical Properties
The physicochemical properties of this compound can be calculated using various online tools and software. These properties influence its absorption, distribution, and overall bioavailability.
| Property | Predicted Value | Significance |
| Molecular Weight | 161.20 g/mol | Within the range for good oral bioavailability. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 | Indicates good membrane permeability. |
| Hydrogen Bond Donors | 1 | Favorable for oral absorption. |
| Hydrogen Bond Acceptors | 1 | Favorable for oral absorption. |
| Polar Surface Area (PSA) | ~21 Ų | Suggests good cell membrane permeability. |
Note: These values are estimations and may vary slightly depending on the prediction algorithm used.
ADMET Prediction
A comprehensive ADMET profile can be generated using web-based platforms such as ADMETlab 3.0 or admetSAR.[3][7] These platforms utilize machine learning models trained on large datasets of experimental data to predict a compound's pharmacokinetic and toxicity profiles.[8]
| ADMET Property | Prediction | Implication for Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelium. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for central nervous system activity. |
| Plasma Protein Binding (PPB) | Moderate to High | Will influence the free concentration of the drug in circulation. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions. |
| CYP450 3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with a major metabolic enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) | Substrate/Non-substrate | Will influence the primary route of elimination. |
| Toxicity | ||
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a carcinogen. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Hepatotoxicity | Low risk | Lower probability of causing liver damage. |
Disclaimer: These are predictive data and require experimental validation.
Target Identification and Prioritization: A Multi-pronged Approach
With a favorable predicted ADMET profile, the next crucial step is to identify potential protein targets for this compound. Given the broad spectrum of activities associated with indole derivatives, a systematic approach is necessary to narrow down the possibilities.
Ligand-Based Virtual Screening
This approach is founded on the principle that structurally similar molecules often exhibit similar biological activities. By comparing the structure of this compound to databases of known bioactive compounds, we can infer potential targets.
Experimental Protocol: Ligand-Based Target Prediction
-
Obtain the SMILES string for this compound: COC1=CC2=C(C=C(C)N2)C=C1
-
Utilize online target prediction servers:
-
SwissTargetPrediction: Input the SMILES string to generate a list of probable macromolecular targets, ranked by probability.
-
PharmMapper: Upload the 3D structure of the compound (generated from the SMILES string) to identify potential targets based on pharmacophore mapping.
-
SuperPred: Input the SMILES string to predict the ATC (Anatomical Therapeutic Chemical) classification and associated targets.
-
-
Analyze and consolidate the results: Compile a list of recurring protein targets and pathways from the different servers. Prioritize targets that are well-validated in the context of diseases with significant unmet medical needs.
Structure-Based Virtual Screening (Reverse Docking)
In this approach, the 3D structure of this compound is docked against a library of protein structures to identify potential binding partners.
Experimental Protocol: Structure-Based Target Prediction
-
Prepare the 3D structure of this compound: Convert the SMILES string to a 3D structure using software like Avogadro or ChemDraw and perform energy minimization.
-
Utilize inverse docking servers:
-
idock: Screen the ligand against a curated library of protein binding sites.
-
TarFisDock: Predict potential targets by reverse screening against a comprehensive protein structure database.
-
-
Filter and rank potential targets: Analyze the docking scores and binding poses to identify high-confidence interactions. Cross-reference these findings with the results from ligand-based screening.
Prioritized Target Classes for this compound
Based on the known bioactivities of indole derivatives, the following target classes are of high interest for further investigation:
-
Anticancer Targets: The PI3K/Akt/mTOR signaling pathway, aryl hydrocarbon receptor, and tubulin are known targets for anticancer indole compounds.[9][10][11][12]
-
Antimicrobial Targets: DNA gyrase and the cell division protein FtsZ are established targets for antibacterial indole derivatives.[13][14]
-
Anti-inflammatory Targets: Key proteins in inflammatory pathways such as NF-κB, COX-2, and the stimulator of interferon genes (STING) are potential targets.[15][16][17]
Molecular Docking: Elucidating Binding Interactions with High-Priority Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.[18][19][20][21] This allows for a detailed analysis of the binding mode and the key molecular interactions driving complex formation.
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider Tubulin (PDB ID: 1SA0) as a potential anticancer target.
-
Prepare the protein using software like AutoDockTools or Maestro (Schrödinger). This involves removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning atomic charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Define the binding site on the target protein. This is typically a grid box centered on the active site or a known ligand-binding pocket.
-
Perform the docking simulation using software such as AutoDock Vina, Glide, or DOCK.[19] The software will generate multiple binding poses for the ligand within the defined binding site.
-
-
Analysis of Results:
-
Rank the docking poses based on their predicted binding affinity (e.g., docking score in kcal/mol).
-
Visualize the top-ranked poses and analyze the molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.
-
Hypothetical Docking Results for this compound with Tubulin
| Parameter | Predicted Outcome | Interpretation |
| Binding Affinity (Docking Score) | -7.5 to -9.0 kcal/mol | Indicates a strong and favorable binding interaction. |
| Key Interacting Residues | Cys241, Leu242, Ala316, Val318 | These residues are known to be important for the binding of colchicine site inhibitors.[12] |
| Types of Interactions | Hydrophobic interactions with the indole ring, potential hydrogen bond with the methoxy group. | The indole core likely occupies a hydrophobic pocket, a common feature for tubulin inhibitors.[11] |
Note: These are hypothetical results to illustrate the type of data generated from a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Bioactivity Based on Molecular Descriptors
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[22][23][24] While we do not have experimental data for a series of analogs of this compound, we can leverage existing QSAR models for indole derivatives with known activities against our prioritized targets.
Protocol: Applying an Existing QSAR Model
-
Identify a relevant, validated QSAR model: Search the literature for published QSAR studies on indole derivatives targeting proteins of interest (e.g., tubulin, DNA gyrase, COX-2).[22][25][26]
-
Calculate molecular descriptors: Using software like PaDEL-Descriptor or Mordred, calculate the same set of molecular descriptors for this compound that were used to build the published QSAR model.
-
Predict bioactivity: Input the calculated descriptor values into the QSAR equation to predict the bioactivity of this compound.
-
Assess the reliability of the prediction: The predictive power of the QSAR model is highly dependent on the structural similarity of this compound to the compounds in the original training set of the model.
Molecular Dynamics Simulations: Assessing the Stability of the Ligand-Protein Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time.[27][28][29][30][31] This allows for an assessment of the stability of the predicted binding pose from molecular docking and a more detailed understanding of the intermolecular interactions.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation:
-
Use the top-ranked docking pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a water box and add ions to neutralize the system.
-
-
Simulation:
-
Perform the MD simulation using software like GROMACS, AMBER, or NAMD. The simulation typically runs for several nanoseconds.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will show a plateau in the RMSD values.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual amino acid residues to identify regions of the protein that become more or less flexible upon ligand binding.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation to determine their persistence.
-
Data Synthesis and Hypothesis Generation
The culmination of this in silico workflow is the synthesis of all predictive data to generate a testable hypothesis regarding the bioactivity of this compound.
Based on the comprehensive in silico analysis, this compound is predicted to be a promising bioactive compound. It exhibits a favorable drug-like and ADMET profile, suggesting good oral bioavailability and low toxicity. Ligand-based and structure-based virtual screening converge on several high-priority targets, with a particularly strong predicted interaction with tubulin at the colchicine binding site. Molecular docking and subsequent molecular dynamics simulations suggest a stable and high-affinity binding mode, driven by key hydrophobic and hydrogen bonding interactions. These findings strongly support the hypothesis that This compound is a potential anticancer agent that acts as a tubulin polymerization inhibitor.
Visualizations
Overall In Silico Workflow
References
- 1. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMETlab 3.0 [admetlab3.scbdd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 6. tamarind.bio [tamarind.bio]
- 7. admetSAR [lmmd.ecust.edu.cn]
- 8. ADMET-AI [admet.ai.greenstonebio.com]
- 9. Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indole derivatives targeting colchicine binding site as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole-core-based novel antibacterial agent targeting FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase pept ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04100J [pubs.rsc.org]
- 15. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. jocpr.com [jocpr.com]
- 25. QSAR Modeling and Molecular Docking Studies of 3,5-Disubstituted Indole Derivatives as Pim1 Inhibitors for Combating Hematological Cancer [physchemres.org]
- 26. 3D-QSAR studies of indole derivatives as phosphodiesterase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. bioinformaticsreview.com [bioinformaticsreview.com]
- 29. youtube.com [youtube.com]
- 30. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
- 31. MD with GROMACS for SMALL molecules — Group of Characterization of Materials. GCM — UPC. Universitat Politècnica de Catalunya [gcm.upc.edu]
A Guide to the Physico-chemical Characterization of Substituted Indoles for Drug Discovery
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its remarkable versatility and ability to interact with a multitude of biological targets make it a "privileged" structure in drug discovery.[2][4][5] However, the journey from a promising indole-containing hit to a viable drug candidate is critically dependent on a thorough understanding of its physico-chemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability, efficacy, and formulation strategy. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the essential physico-chemical characterization workflow for substituted indoles, blending foundational theory with practical, field-proven experimental protocols.
The Rationale: Why Physico-chemical Profiling is Non-Negotiable
In the early stages of drug discovery, potency against a biological target is often the primary focus. However, poor "drug-like" properties are a leading cause of late-stage attrition. Physico-chemical characterization provides the data necessary to navigate established frameworks for oral bioavailability, such as Lipinski's Rule of Five and the Biopharmaceutical Classification System (BCS).[6][7][8][9]
-
Lipinski's Rule of Five (Ro5) : An empirically derived set of guidelines that predict the likelihood of a compound being orally bioavailable. It assesses molecular weight, lipophilicity, and hydrogen bonding capacity.[7][9][10][11]
-
Biopharmaceutical Classification System (BCS) : This framework classifies drugs based on their aqueous solubility and intestinal permeability, which are the fundamental parameters governing oral absorption.[6][8][12][13]
A comprehensive understanding of these properties allows for a multi-parameter optimization process, where chemists can intelligently modify a lead compound to enhance its overall profile, balancing potency with the physical characteristics required to reach its target in the body.
Caption: Interplay of physico-chemical properties and their impact on drug development.
Lipophilicity: The Balance Between Permeability and Solubility
Lipophilicity, the "greasiness" of a molecule, is arguably the most critical physico-chemical parameter. It reflects the partitioning of a compound between a lipid-like environment (n-octanol) and an aqueous one. It is a primary determinant of a drug's ability to cross biological membranes, its binding to plasma proteins, and its susceptibility to metabolic enzymes.[14]
-
Partition Coefficient (logP) : Measured for the neutral species of a molecule.
-
Distribution Coefficient (logD) : Measured at a specific pH (typically 7.4 to mimic physiological conditions) and accounts for both the neutral and ionized forms of the molecule. For ionizable compounds like indoles, logD is the more biologically relevant parameter.
Causality: An optimal logD (often in the 1-3 range) is sought. If too high (>5), the compound may have poor aqueous solubility, get trapped in membranes, and be rapidly metabolized. If too low (or negative), it may be too water-soluble to effectively cross lipid membranes to reach its intracellular target.
Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination
This is the gold-standard method for its accuracy and direct measurement of partitioning.
-
Preparation of Phases:
-
Prepare a 1-octanol phase saturated with phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a PBS (pH 7.4) phase saturated with 1-octanol. This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of the test indole derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
-
Partitioning:
-
Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated 1-octanol and pre-saturated PBS (e.g., 1 mL of each). The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Seal the vial and shake vigorously or rotate for a set period (e.g., 1-2 hours) at a constant temperature to allow equilibrium to be reached.[15]
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully remove an aliquot from both the upper (1-octanol) and lower (aqueous) phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV. A calibration curve should be prepared for accurate quantification.[16]
-
-
Calculation:
-
logD = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])
-
References
- 1. mdpi.com [mdpi.com]
- 2. ijrpr.com [ijrpr.com]
- 3. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. slideshare.net [slideshare.net]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. agnopharma.com [agnopharma.com]
- 14. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 15. enamine.net [enamine.net]
- 16. agilent.com [agilent.com]
The Synthesis of Methoxy-Substituted Indoles: A Comprehensive Technical Guide for the Modern Chemist
Abstract
The methoxy-substituted indole framework is a privileged scaffold in medicinal chemistry and natural products, bestowing unique electronic properties and metabolic stability to a molecule.[1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this important class of heterocycles. Moving beyond a simple recitation of named reactions, this guide delves into the mechanistic underpinnings, practical considerations, and field-proven insights for both classical and contemporary synthetic methodologies. Detailed experimental protocols, comparative data, and visual representations of key transformations are provided to empower the practicing chemist in the rational design and execution of synthetic routes to diverse methoxy-substituted indoles.
Introduction: The Enduring Significance of Methoxy-Substituted Indoles
The indole nucleus is a cornerstone of heterocyclic chemistry, with its presence in a vast array of biologically active molecules. The introduction of a methoxy substituent onto the indole ring profoundly influences its chemical reactivity and pharmacological profile. The electron-donating nature of the methoxy group can direct electrophilic substitution, modulate the pKa of the indole nitrogen, and serve as a key pharmacophoric element. From the potent anti-inflammatory agent indomethacin to the neurotransmitter melatonin, the strategic placement of a methoxy group has proven to be a powerful tool in drug design.[2][3]
This guide is structured to provide a logical progression from foundational, time-tested methods to the cutting-edge of indole synthesis. Each section will not only present the "how" but, more importantly, the "why" behind the selection of a particular synthetic strategy, empowering the reader to make informed decisions in their own research endeavors.
Classical Approaches to Methoxy-Indole Synthesis: The Foundation
For over a century, a set of robust and reliable reactions has formed the bedrock of indole synthesis. While often requiring stringent conditions, these methods remain highly relevant for their scalability and access to a wide range of substitution patterns.
The Fischer Indole Synthesis: A Workhorse of Heterocyclic Chemistry
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is arguably the most well-known and widely utilized method for constructing the indole nucleus.[1][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.
Causality Behind Experimental Choices: The choice of acid catalyst is paramount in the Fischer synthesis and can dramatically influence the reaction's success. Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA) are commonly employed, as are Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃).[1][5] For methoxy-substituted systems, the electron-donating nature of the methoxy group generally facilitates the key[6][6]-sigmatropic rearrangement. However, this increased reactivity can also lead to undesired side reactions, particularly when using strong acids like HCl, which can result in the formation of chlorinated byproducts.[5] PPA is often a milder and more effective choice for sensitive substrates.
Self-Validating System: A successful Fischer indole synthesis is often characterized by the clean conversion of the starting hydrazone to the indole product. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and temperature, preventing the formation of polymeric tars that can result from prolonged heating or overly harsh acidic conditions.[7]
Diagram of the Fischer Indole Synthesis Mechanism:
Caption: The mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 5-Methoxyindole [7]
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) and stir for 15 minutes. Add pyruvic acid (1.0 eq) and stir at room temperature for 1-2 hours until TLC indicates complete consumption of the hydrazine. Extract the hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Indolization: To the crude or purified hydrazone, add polyphosphoric acid (PPA) (10-20 eq by weight). Heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).
-
Work-up and Purification: Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous solution with a strong base (e.g., NaOH) to pH 8-9. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis provides access to 2-arylindoles through the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline.[8][9] While historically plagued by harsh conditions and low yields, modern modifications, including the use of microwave irradiation, have revitalized this method.[9][10]
Causality Behind Experimental Choices: The use of a large excess of the aniline is a defining feature of the classical Bischler-Möhlau synthesis. The aniline serves as both a reactant and a solvent, driving the reaction towards the desired product. The high temperatures required are necessary to overcome the activation energy for the intramolecular electrophilic substitution on the aniline ring.
Self-Validating System: The formation of the desired 2-arylindole as the major product is a key indicator of a successful reaction. Side products can arise from self-condensation of the aniline or the ketone starting material. The purity of the starting materials is critical to minimize these side reactions.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Aryl-5-methoxyindole
-
Reactant Preparation: In a microwave-safe vessel, combine the α-bromoketone (1.0 eq), 4-methoxyaniline (3.0-5.0 eq), and a catalytic amount of a Lewis acid (e.g., InCl₃) if necessary.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a set temperature (e.g., 150-180 °C) for a predetermined time (typically 10-30 minutes).
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Madelung Indole Synthesis
The Madelung synthesis is a powerful method for the preparation of 2-substituted and 2,3-unsubstituted indoles via the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base.[11] The harsh conditions have historically limited its application, but recent modifications have expanded its scope.[12]
Causality Behind Experimental Choices: The requirement for a strong base (e.g., sodium or potassium alkoxides, or organolithium reagents) and high temperatures is to facilitate the deprotonation of the benzylic methyl group, which is not highly acidic. The resulting carbanion then undergoes intramolecular nucleophilic attack on the amide carbonyl.
Self-Validating System: The formation of the indole product without significant decomposition of the starting material or product is a hallmark of a successful Madelung synthesis. The reaction should be performed under an inert atmosphere to prevent oxidation at high temperatures.
Diagram of the Madelung Synthesis Workflow:
Caption: A simplified workflow for the Madelung Indole Synthesis.
The Nenitzescu Indole Synthesis
The Nenitzescu synthesis is a valuable method for the preparation of 5-hydroxyindoles, which can be readily converted to 5-methoxyindoles.[2] The reaction involves the condensation of a benzoquinone with a β-enamino ester.[13]
Causality Behind Experimental Choices: The reaction is typically carried out in a polar solvent to facilitate the initial Michael addition of the enamine to the benzoquinone. The subsequent cyclization and aromatization steps can be influenced by the reaction conditions, with some variations leading to the formation of benzofuran byproducts.
Self-Validating System: The regioselective formation of the 5-hydroxyindole is a key indicator of a successful Nenitzescu synthesis. The use of substituted benzoquinones and enamines can lead to mixtures of regioisomers, and careful optimization of the reaction conditions is often necessary.
The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho synthesis is a two-step process that provides a versatile route to a wide range of indoles, including those with methoxy substituents. The first step involves the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by reductive cyclization.[14]
Causality Behind Experimental Choices: The use of a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), allows for the facile formation of the enamine intermediate under relatively mild conditions. The subsequent reductive cyclization can be achieved using a variety of reducing agents, with Raney nickel and hydrazine, or palladium on carbon with hydrogen being common choices.
Self-Validating System: The formation of the intensely colored enamine intermediate is a visual indicator that the first step of the reaction has proceeded successfully. The clean conversion of the enamine to the indole upon reduction signifies a successful second step.
The Hemetsberger and Reissert Indole Syntheses
The Hemetsberger synthesis involves the thermal decomposition of an α-azidocinnamate ester to yield an indole-2-carboxylate. The Reissert synthesis, on the other hand, proceeds via the reductive cyclization of an o-nitrophenylpyruvic acid derivative. Both methods offer access to indoles with specific substitution patterns.
Modern Palladium-Catalyzed Methodologies: Precision and Versatility
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and indole synthesis is no exception. These methods often proceed under milder conditions than their classical counterparts and exhibit a high degree of functional group tolerance.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[15][16] This method allows for the direct construction of 2,3-disubstituted indoles with a high degree of regioselectivity.[17]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for the success of the Larock synthesis. Palladium(II) acetate is a common catalyst precursor, and the use of a phosphine ligand can improve the efficiency of the catalytic cycle. The base is required to neutralize the hydrogen halide generated during the reaction.
Self-Validating System: The high regioselectivity of the Larock synthesis is a key advantage. The reaction typically favors the formation of the indole isomer where the sterically larger alkyne substituent is located at the 2-position of the indole ring.
Experimental Protocol: Synthesis of a 2,3-Disubstituted 5-Methoxyindole [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline (1.0 eq), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq). Evacuate and backfill the tube with an inert gas (e.g., argon) three times. Add palladium(II) acetate (0.05 eq) under the inert atmosphere.
-
Reagent Addition: Add a degassed solvent (e.g., DMF) followed by the alkyne (1.5-2.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for the required time (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination in Indole Synthesis
The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been ingeniously applied to the synthesis of indoles.[4][18] This can be achieved through either an intermolecular coupling followed by cyclization or an intramolecular cyclization of a pre-functionalized substrate.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. Bulky, electron-rich ligands are often required to facilitate the reductive elimination step of the catalytic cycle.
Self-Validating System: The clean formation of the C-N bond without significant side reactions, such as hydrodehalogenation of the starting aryl halide, is a key indicator of a successful Buchwald-Hartwig amination.
Sonogashira Coupling as a Gateway to Indoles
The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of indole precursors.[19][20] The resulting o-alkynyl anilines can then be cyclized to form the indole ring.
Causality Behind Experimental Choices: The Sonogashira coupling is highly efficient and tolerant of a wide range of functional groups. The use of a copper(I) co-catalyst is typically required for optimal reactivity.
Self-Validating System: The high-yield formation of the desired alkynylated aniline is a hallmark of a successful Sonogashira coupling. The subsequent cyclization step can often be performed in a one-pot fashion.
Modern and Enabling Technologies in Methoxy-Indole Synthesis
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical transformations, including the synthesis of indoles.[6][21][22] The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity. Many of the classical indole syntheses, such as the Fischer and Bischler-Möhlau reactions, have been successfully adapted to microwave conditions.[6][23]
Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and reproducibility.[24] The synthesis of indoles in flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.[25]
Comparative Analysis of Synthetic Routes
The choice of the optimal synthetic route to a specific methoxy-substituted indole depends on a variety of factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired level of purity. The following table provides a qualitative comparison of the major synthetic methods discussed in this guide.
| Synthetic Method | Key Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Acidic, High Temperature | Versatile, widely applicable | Harsh conditions, potential for side reactions |
| Bischler-Möhlau | α-Haloketone, Aniline | High Temperature, Excess Aniline | Access to 2-arylindoles | Harsh conditions, often low yields |
| Madelung | N-acyl-o-toluidine | Strong Base, High Temperature | Access to 2-substituted indoles | Very harsh conditions |
| Nenitzescu | Benzoquinone, Enamino ester | Polar Solvent | Access to 5-hydroxyindoles | Potential for regioisomer formation |
| Leimgruber-Batcho | o-Nitrotoluene, Formamide Acetal | Two steps, mild reduction | Versatile, high yielding | Requires multi-step sequence |
| Larock | o-Haloaniline, Alkyne | Pd catalyst, Base | High regioselectivity, mild conditions | Requires palladium catalyst |
| Buchwald-Hartwig | o-Haloaniline derivative | Pd catalyst, Ligand, Base | High functional group tolerance | Requires palladium catalyst and ligand |
| Sonogashira | o-Haloaniline, Terminal Alkyne | Pd/Cu catalyst, Base | High functional group tolerance | Two-step process (coupling then cyclization) |
Conclusion
The synthesis of methoxy-substituted indoles is a rich and evolving field of organic chemistry. While classical methods continue to provide robust and scalable routes to these important heterocycles, modern palladium-catalyzed reactions and enabling technologies such as microwave and flow chemistry offer unprecedented levels of precision, efficiency, and versatility. By understanding the underlying principles and practical considerations of each synthetic strategy, the modern chemist is well-equipped to design and execute the synthesis of novel methoxy-substituted indoles for a wide range of applications in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijrpr.com [ijrpr.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Cross-Coupling Reactions and Construction of the Indole Ring System Using a Robust, Silica-Supported Palladium Catalyst | Semantic Scholar [semanticscholar.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 12. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 13. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. par.nsf.gov [par.nsf.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 6-Methoxy-7-Methyl-1H-Indole from Substituted Anilines
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Abstract and Significance
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. The specific substitution pattern of the indole ring is critical for modulating this activity. The 6-methoxy-7-methyl-1H-indole target is a valuable intermediate, with the methoxy and methyl groups providing handles for further functionalization and influencing the molecule's lipophilicity, metabolic stability, and receptor binding profile.[3]
This application note provides a comprehensive guide to the synthesis of this compound, starting from a substituted aniline. We present a strategic analysis of prominent indole synthesis methodologies, provide a detailed, field-proven protocol based on the Fischer Indole Synthesis, and explain the critical mechanistic principles that ensure a successful and reproducible outcome.
Strategic Analysis of Synthetic Routes
The construction of the indole ring from aniline-based precursors can be achieved through several classic and modern named reactions. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and tolerance for specific reaction conditions. We will briefly evaluate three primary methods.
Comparative Overview
| Synthetic Method | Starting Materials | General Conditions | Advantages | Limitations |
| Fischer Synthesis | Arylhydrazine + Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), elevated temperatures.[4] | Highly versatile, widely used, good yields, well-understood mechanism.[5] | Requires stable hydrazine precursor; unsymmetrical ketones can yield regioisomers. |
| Bischler-Möhlau Synthesis | α-Halo-ketone + excess Aniline | Often harsh, requiring high temperatures.[6] | Access to 2-arylindoles. | Harsh conditions limit functional group tolerance; can have poor yields and unpredictable regioselectivity.[6][7] |
| Madelung Synthesis | N-Acyl-o-toluidine | Strong base (e.g., NaNH₂, t-BuOK), very high temperatures.[8] | Useful for 2-alkylindoles. | Extremely harsh conditions are not suitable for sensitive functional groups; modern variants offer milder conditions but can be substrate-specific.[8][9] |
Rationale for Selected Pathway
For the synthesis of this compound, the Fischer Indole Synthesis is the recommended approach. Its primary advantages are its reliability and the straightforward preparation of the required (3-methoxy-2-methylphenyl)hydrazine precursor from the commercially available 3-methoxy-2-methylaniline. The mechanism is well-documented, allowing for rational troubleshooting and optimization.[4][10]
Experimental Workflow and Protocols
The overall synthesis is a three-stage process beginning with the substituted aniline. This workflow is designed to be robust and adaptable.
Caption: Overall workflow for the synthesis of this compound.
Protocol 1: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine Hydrochloride
-
Expert Insight: This two-step, one-pot procedure converts the starting aniline into the crucial hydrazine intermediate. Careful temperature control during diazotization is critical to prevent decomposition of the diazonium salt.
-
Diazotization:
-
Add 3-methoxy-2-methylaniline (1.0 eq) to a flask containing 3 M hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0 °C.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution with vigorous stirring. A precipitate should form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the precipitate by vacuum filtration, wash thoroughly with a small amount of cold water, followed by diethyl ether.
-
Dry the resulting white solid under vacuum to yield (3-methoxy-2-methylphenyl)hydrazine hydrochloride.
-
Protocol 2: Fischer Indole Synthesis of this compound
-
Expert Insight: This protocol utilizes polyphosphoric acid (PPA) as both the solvent and the acid catalyst, which effectively promotes the required rearrangement and cyclization.[10] The reaction is typically exothermic upon addition of the aldehyde.
-
Reaction Setup:
-
Place polyphosphoric acid (PPA) (10-15x weight of hydrazine) into a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Heat the PPA to 60-70 °C to reduce its viscosity.
-
Add (3-methoxy-2-methylphenyl)hydrazine hydrochloride (1.0 eq) to the warm PPA and stir until a homogeneous solution is formed.
-
-
Cyclization:
-
Slowly add acetaldehyde (1.1 eq) to the mixture. An exotherm may be observed.
-
After the addition, heat the reaction mixture to 80-100 °C and maintain for 1-2 hours. Monitor the reaction progress by TLC (thin-layer chromatography).
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Reaction Mechanism and Scientific Principles
The success of the Fischer Indole Synthesis hinges on a cascade of acid-catalyzed reactions. Understanding this mechanism is key to optimizing conditions and troubleshooting unexpected results.
References
- 1. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. Fischer_indole_synthesis [chemeurope.com]
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
An In-depth Technical Guide to the Fischer Indole Synthesis of 6-methoxy-7-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals.
The Fischer indole synthesis, first reported by Emil Fischer in 1883, stands as a foundational and remarkably versatile reaction in organic chemistry.[1][2] It provides a powerful pathway for the construction of the indole nucleus, a privileged heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4][5] The synthesis involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[6] The indole framework is a cornerstone of medicinal chemistry, forming the core of blockbuster drugs like the triptans used for migraines.[1]
This guide offers a detailed examination of the Fischer indole synthesis specifically applied to the preparation of this compound. This particular substituted indole is a valuable building block for more complex molecular targets. The methoxy and methyl groups on the benzene portion of the indole ring provide critical handles for further functionalization and modulate the electronic properties of the molecule, influencing its biological activity and metabolic profile.
Core Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis proceeds through a sophisticated cascade of reactions, the mechanism of which was largely elucidated by Robinson and Robinson.[7] The process is initiated by acid catalysis and driven by the formation of the energetically stable aromatic indole ring.[2]
The key mechanistic steps are as follows:
-
Hydrazone Formation : The reaction begins with the acid-catalyzed condensation of an arylhydrazine with a carbonyl compound (an aldehyde or ketone) to form a phenylhydrazone.[3]
-
Tautomerization : The resulting hydrazone tautomerizes to its more reactive enamine isomer, often referred to as an 'ene-hydrazine'.[1][3][7]
-
[2][2]-Sigmatropic Rearrangement : This is the crucial, irreversible, and rate-determining step of the synthesis.[7] The protonated ene-hydrazine undergoes a[2][2]-sigmatropic rearrangement, analogous to a Cope rearrangement, which breaks the weak N-N bond and forms a new C-C bond.[1][8] This step creates a di-imine intermediate.
-
Aromatization & Cyclization : The di-imine intermediate rearomatizes, which is a strong thermodynamic driving force. Following this, an intramolecular cyclization occurs where a nitrogen atom attacks an imine carbon, forming a five-membered ring aminoacetal (or aminal) intermediate.[1][2]
-
Ammonia Elimination : Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, and a final proton transfer yields the stable, aromatic indole ring.[1][8]
Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.
Synthetic Strategy for this compound
The synthesis of the target molecule, this compound, requires careful selection of two primary starting materials:
-
The Arylhydrazine : The substitution pattern on the benzene ring of the final indole is dictated by the starting arylhydrazine. For our target, we require (4-methoxy-3-methylphenyl)hydrazine .
-
The Carbonyl Compound : The remainder of the indole ring is formed from the carbonyl reactant. A common and reliable strategy to form an indole unsubstituted at the 2-position involves using pyruvic acid to form an indole-2-carboxylic acid, which is subsequently decarboxylated.[3] Using acetaldehyde directly is often unsuccessful.[2]
The overall workflow can therefore be divided into three main stages:
-
Synthesis of the arylhydrazine precursor.
-
Fischer indole synthesis to form the intermediate indole-2-carboxylic acid.
-
Decarboxylation to yield the final product.
Caption: Figure 2: Overall Synthetic Workflow.
Detailed Experimental Protocols
Part A: Synthesis of (4-methoxy-3-methylphenyl)hydrazine Hydrochloride
This protocol is adapted from established methods for preparing arylhydrazines from anilines via diazotization and reduction.[9][10][11]
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Methoxy-3-methylaniline | 137.18 | 13.7 g | 0.10 |
| Concentrated HCl (~37%) | 36.46 | 80 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.10 |
| Tin(II) Chloride dihydrate | 225.65 | 45.2 g | 0.20 |
| Toluene | - | 150 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Diazotization : In a 500 mL flask, dissolve 13.7 g of 4-methoxy-3-methylaniline in 80 mL of concentrated hydrochloric acid. Cool the stirred mixture to -5°C in an ice-salt bath.
-
Slowly add a solution of 7.0 g of sodium nitrite in 25 mL of water, ensuring the temperature of the reaction mixture is maintained below 0°C throughout the addition.
-
After the addition is complete, stir the resulting mixture at -5°C for an additional 30 minutes.
-
Reduction : In a separate flask, prepare a cold solution of 45.2 g of tin(II) chloride dihydrate in 40 mL of concentrated hydrochloric acid.
-
Add the cold tin(II) chloride solution to the diazonium salt mixture over one hour, maintaining a low temperature.
-
Once the addition is complete, allow the mixture to warm to room temperature. A solid precipitate of the hydrazine hydrochloride salt will form.
-
Isolation : Collect the precipitate by filtration. Stir the solid in 100 mL of water and neutralize the mixture carefully with 50% aqueous sodium hydroxide.
-
Extract the free hydrazine base with toluene (3 x 50 mL).
-
Dry the combined toluene extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield (4-methoxy-3-methylphenyl)hydrazine as an oil. For stability, this is often converted back to the hydrochloride salt for storage.
Part B: Fischer Synthesis and Decarboxylation
This protocol employs a one-pot cyclization followed by a separate decarboxylation step.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| (4-methoxy-3-methylphenyl)hydrazine | 152.20 | 7.6 g | 0.05 |
| Pyruvic Acid | 88.06 | 4.4 g | 0.05 |
| Polyphosphoric Acid (PPA) | - | 80 g | - |
| Quinoline | 129.16 | 50 mL | - |
| Copper Powder | 63.55 | 0.5 g | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated NaHCO₃ solution | - | As needed | - |
Procedure:
-
Hydrazone Formation & Cyclization : In a 250 mL round-bottom flask, combine 7.6 g of (4-methoxy-3-methylphenyl)hydrazine and 4.4 g of pyruvic acid.
-
Carefully add 80 g of polyphosphoric acid (PPA). The mixture will become viscous.
-
Heat the mixture with stirring to 100-110°C for 1 hour. The color of the reaction will darken.
-
Workup : Allow the reaction mixture to cool to approximately 60°C and then carefully pour it onto 250 g of crushed ice. This will precipitate the crude this compound-2-carboxylic acid.
-
Stir the mixture until all the ice has melted, then collect the solid product by filtration. Wash the solid with cold water and dry it.
-
Decarboxylation : Place the dried indole-2-carboxylic acid in a flask with 50 mL of quinoline and 0.5 g of copper powder.
-
Heat the mixture to 200-220°C until gas evolution (CO₂) ceases (typically 30-60 minutes).
-
Final Isolation & Purification : Cool the reaction mixture and pour it into an excess of 2M HCl to neutralize the quinoline.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Wash the combined organic layers with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Causality and Experimental Insights
-
Choice of Acid : Polyphosphoric acid (PPA) is an excellent choice for the cyclization step as it serves as both the acidic catalyst and a dehydrating agent, driving the reaction forward.[1][3] Other acids like zinc chloride, boron trifluoride, or sulfuric acid can also be used, but reaction conditions may need to be optimized.[1][2]
-
Temperature Control : The initial diazotization must be performed at low temperatures (-5 to 0°C) because diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yields.[11]
-
Regioselectivity : When using an unsymmetrical ketone in a Fischer synthesis, two different indole products can potentially form.[3] The use of pyruvic acid circumvents this issue and provides a reliable route to 2-unsubstituted (after decarboxylation) indoles.
-
Methoxy Group Effects : While methoxy groups are generally activating, ortho-methoxy substituents have been known to lead to "abnormal" Fischer indole products where the methoxy group is displaced by a nucleophile from the reaction medium (e.g., Cl⁻ from HCl).[12][13] For our target with a meta/para-relationship between the hydrazine and methoxy groups, this is not a primary concern, and the normal cyclization is expected to proceed cleanly.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed synthesis of 6-methoxy-7-methyl-1H-indole
An In-depth Technical Guide to the Palladium-Catalyzed Synthesis of 6-Methoxy-7-Methyl-1H-Indole Derivatives
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals. Specifically, substituted indoles such as this compound are valuable precursors in drug discovery. This application note provides a comprehensive guide to the synthesis of 2,3-disubstituted 6-methoxy-7-methyl-1H-indoles via the Larock indole synthesis, a powerful palladium-catalyzed heteroannulation reaction. We delve into the underlying catalytic mechanism, provide a detailed, field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and versatile method for constructing functionally rich indole scaffolds.
Introduction: The Significance of the Indole Scaffold
Indoles and their derivatives are among the most prevalent heterocyclic motifs in biologically active compounds.[1] This structural unit is found in the essential amino acid tryptophan, neurotransmitters like serotonin, and a vast array of natural alkaloids with potent pharmacological activities.[2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's biological and physical properties. The this compound core, in particular, serves as a key intermediate in the synthesis of complex therapeutic agents, where the methoxy and methyl groups can influence metabolic stability and receptor binding affinity.
Traditional methods for indole synthesis, such as the Fischer, Bischler, and Reissert syntheses, have been invaluable but often require harsh conditions and pre-functionalized, sometimes inaccessible, starting materials.[2][3] In contrast, modern transition-metal-catalyzed methods, especially those employing palladium, offer a more elegant and efficient path, proceeding under milder conditions with broader functional group tolerance.[1]
Reaction Selection: The Larock Indole Synthesis
For the construction of the target indole scaffold, we have selected the Larock indole synthesis. First reported by Richard C. Larock in 1991, this reaction is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne.[4][5]
Rationale for Selection:
-
Versatility: The reaction accommodates a wide variety of substituted anilines and alkynes, allowing for the direct installation of diverse functional groups at the 2- and 3-positions of the indole ring.[4]
-
Efficiency: The Larock synthesis is typically a high-yielding, one-pot procedure.
-
Regioselectivity: The reaction generally proceeds with high regioselectivity, which is crucial when working with unsymmetrical alkynes.[6]
-
Directness: It builds the core indole nucleus in a single, convergent step from readily available precursors, which is a significant advantage over linear, multi-step classical syntheses.
The Catalytic Cycle: Mechanism of the Larock Indole Synthesis
The reaction proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle consists of four key steps: oxidative addition, alkyne coordination and migratory insertion, intramolecular C-N bond formation (annulation), and reductive elimination.[4]
Caption: The catalytic cycle of the Larock Indole Synthesis.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the ortho-iodoaniline, forming an arylpalladium(II) intermediate.[4]
-
Alkyne Coordination and Migratory Insertion: The alkyne coordinates to the Pd(II) center. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond, creating a vinylic palladium intermediate. This step determines the final positions of the alkyne's substituents.[4]
-
Intramolecular Annulation: The nitrogen atom of the aniline displaces the halide ligand on the palladium center, forming a six-membered palladacycle. This is the key ring-forming step.
-
Reductive Elimination: The cycle concludes with the reductive elimination of the Pd(II) center to form the C2-C3 double bond of the indole ring, regenerating the active Pd(0) catalyst which can then re-enter the cycle.[4]
Experimental Application & Protocol
This section provides a detailed protocol for the synthesis of 2,3-diphenyl-6-methoxy-7-methyl-1H-indole as a representative example.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Stoichiometry | Amount | Purity |
| 2-Iodo-4-methoxy-3-methylaniline | 263.08 | 1.0 equiv | 263 mg (1.0 mmol) | >97% |
| Diphenylacetylene | 178.23 | 1.2 equiv | 214 mg (1.2 mmol) | >98% |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.05 equiv (5 mol%) | 11.2 mg (0.05 mmol) | 98% |
| Triphenylphosphine (PPh₃) | 262.29 | 0.10 equiv (10 mol%) | 26.2 mg (0.10 mmol) | >99% |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 equiv | 345 mg (2.5 mmol) | >99% |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 5.0 mL | Anhydrous |
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodo-4-methoxy-3-methylaniline (263 mg, 1.0 mmol), diphenylacetylene (214 mg, 1.2 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), triphenylphosphine (26.2 mg, 0.10 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (5.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Quench the reaction by adding 20 mL of deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2 and gradually increasing polarity) to isolate the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is 2,3-diphenyl-6-methoxy-7-methyl-1H-indole.
Process Optimization and Troubleshooting
While the Larock synthesis is robust, yields can be optimized by tuning several parameters.
| Parameter | Standard Condition | Optimization & Rationale |
| Catalyst | Pd(OAc)₂ | Other Pd(0) or Pd(II) sources like Pd₂(dba)₃ can be effective. Catalyst loading can be varied (2-10 mol%). |
| Ligand | PPh₃ | Bulkier, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can sometimes accelerate the oxidative addition and reductive elimination steps, improving yields. |
| Base | K₂CO₃ | Other bases like NaOAc, Cs₂CO₃, or organic bases can be screened. The choice of base can significantly impact reaction rate and yield.[4] |
| Solvent | DMF | Anhydrous, polar aprotic solvents are preferred. NMP or Dioxane can be used as alternatives, especially for higher temperatures. |
| Additives | None | In some cases, adding a chloride source like LiCl or n-Bu₄NCl can accelerate the reductive elimination step and improve yields, though it may also slow the overall rate if used in excess.[4] |
Troubleshooting Common Issues:
-
Low or No Conversion: Ensure the reaction is under a strictly inert atmosphere, as oxygen can deactivate the Pd(0) catalyst. Check the purity and dryness of the solvent and reagents. Consider increasing the temperature or reaction time.
-
Formation of Side Products: Decomposition of starting materials or the product may occur at high temperatures. A lower temperature with a more active catalyst/ligand system might be beneficial.
-
Poor Regioselectivity (with unsymmetrical alkynes): The regioselectivity is influenced by steric and electronic factors of the alkyne substituents. The larger substituent typically orients adjacent to the aryl group in the final indole.[4] Screening different ligands may help improve selectivity.
Workflow Visualization
Caption: General experimental workflow for the Larock Indole Synthesis.
Conclusion
The palladium-catalyzed Larock indole synthesis provides an exceptionally effective and versatile strategy for the preparation of complex indoles like this compound derivatives. Its operational simplicity, broad substrate scope, and high efficiency make it a superior alternative to many classical methods. By understanding the core catalytic mechanism and key reaction parameters, researchers can reliably access a diverse range of substituted indoles for application in pharmaceutical and materials science research.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
Protocol for the Purification of 6-methoxy-7-methyl-1H-indole: An Application Note for Researchers
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Purity for a Key Building Block
6-methoxy-7-methyl-1H-indole is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a core structural motif in numerous biologically active compounds, and the specific substitution pattern of a methoxy group at the 6-position and a methyl group at the 7-position can impart unique pharmacological properties. Its role as a key building block in the synthesis of more complex molecules necessitates a high degree of purity to ensure the reliability and reproducibility of subsequent reactions and biological assays.[1]
This application note provides a detailed, experience-driven guide to the purification of this compound, moving beyond a simple recitation of steps to explain the underlying principles and rationale. The protocols described herein are designed to be self-validating, allowing researchers to adapt and optimize the purification strategy based on the specific impurity profile of their crude product.
Anticipating the Challenge: A Proactive Approach to Impurity Profiling
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazine (in this case, 3-methoxy-2-methylphenylhydrazine) with an aldehyde or ketone.
Common Impurities May Include:
-
Unreacted Starting Materials: Residual 3-methoxy-2-methylphenylhydrazine and the carbonyl compound.
-
Reagents and Catalysts: Acid catalysts (e.g., polyphosphoric acid, sulfuric acid, or Lewis acids) and their byproducts.
-
Regioisomeric Byproducts: The Fischer indole synthesis with an unsymmetrical phenylhydrazine can potentially lead to the formation of regioisomers. In this case, the primary regioisomeric impurity of concern would be 4-methoxy-7-methyl-1H-indole . The separation of these closely related isomers often presents the most significant purification challenge.
-
Polymeric and Tar-like Substances: Acid-catalyzed reactions of indoles can sometimes lead to the formation of polymeric byproducts.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is an indispensable first step to visualize the complexity of the mixture and to guide the selection of the appropriate purification strategy.
Strategic Purification Workflow
The purification of this compound is best approached with a multi-step strategy, beginning with a primary purification method like column chromatography, followed by a final polishing step such as recrystallization to achieve high purity.
Caption: A logical workflow for the purification of this compound.
Part 1: Primary Purification via Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from the majority of impurities, including starting materials and regioisomers, based on their differential adsorption to a stationary phase.
Rationale for Method Selection
The polarity differences between the desired product, unreacted starting materials, and potential regioisomers, though potentially slight, can be exploited through careful selection of the stationary and mobile phases. Silica gel is the standard stationary phase for indole purification. However, the slightly acidic nature of silica can sometimes cause degradation of sensitive indoles. In such cases, deactivating the silica with a small amount of a basic modifier like triethylamine in the eluent is a proven strategy.
Detailed Protocol
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane (DCM) (all HPLC grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for TLC visualization
-
Collection tubes or flasks
-
Rotary evaporator
2. Method Development with TLC:
Before packing the column, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture where the desired product has an Rf value of approximately 0.25-0.35, ensuring good separation from other components.
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Product | Notes |
| 9:1 | Low (near baseline) | Good starting point for highly non-polar impurities. |
| 4:1 | ~0.3 | Often a good starting point for achieving the target Rf for methoxy-methyl indoles. |
| 2:1 | High | May be suitable for eluting more polar impurities after the product has been collected. |
| 1:1 | Very High | Useful for flushing the column of highly polar compounds. |
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica to prevent disturbance upon sample loading.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin elution with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity. For example:
-
9:1 Hexane:Ethyl Acetate (to elute non-polar impurities)
-
4:1 Hexane:Ethyl Acetate (to elute the product)
-
2:1 Hexane:Ethyl Acetate (to elute more polar impurities)
-
-
Collect fractions of a consistent volume throughout the elution process.
6. Monitoring by TLC:
-
Spot aliquots from each collected fraction onto a TLC plate.
-
Develop the TLC plate in the solvent system that provided good separation during method development.
-
Visualize the spots under a UV lamp.
-
Fractions containing the pure product (a single spot with the correct Rf value) should be combined.
7. Isolation of the Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the partially purified this compound.
Part 2: Final Polishing by Recrystallization
Recrystallization is an excellent final step to remove trace impurities and obtain a highly crystalline, pure product. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection
The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (and can be filtered off hot). For methoxy-substituted indoles, a mixture of a polar and a non-polar solvent often provides the best results.
Detailed Protocol
1. Solvent System Screening:
-
Place a small amount of the partially purified product into several test tubes.
-
Add a few drops of different solvents or solvent mixtures to each tube.
-
Observe the solubility at room temperature and upon heating.
| Solvent/Solvent System | Observation and Rationale |
| Ethanol or Methanol | May be a good single-solvent choice. The compound should dissolve upon heating and crystallize upon cooling. |
| Hexane/Ethyl Acetate | A good two-solvent system. Dissolve the compound in a minimal amount of hot ethyl acetate and add hot hexane dropwise until the solution becomes slightly cloudy. Allow to cool slowly. |
| Toluene | Can be effective for aromatic compounds, promoting the formation of well-defined crystals. |
| Water | Generally not suitable for indoles unless they are highly functionalized with polar groups. |
2. Recrystallization Procedure (Example with Ethanol):
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Validation and Quality Control
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed in a suitable solvent system.
-
Melting Point: A sharp melting point range is indicative of high purity. The melting point of 6-methoxy-1H-indole is reported as 90-92 °C, and the 7-methyl derivative is expected to have a similar melting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure of this compound.
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak.
Safety and Handling
Substituted indoles should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] Some indole derivatives may be irritants.[6][7] All procedures should be performed in a well-ventilated fume hood.
Conclusion
The successful purification of this compound is a critical step in its utilization as a valuable building block in research and development. The combination of flash column chromatography for primary purification and recrystallization for final polishing provides a robust and adaptable strategy to achieve high purity. A thorough understanding of the potential impurities, particularly regioisomers arising from the Fischer indole synthesis, and a systematic approach to method development are key to overcoming the challenges associated with the purification of this important molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Scientist's Guide to High-Purity Indole Derivative Purification via HPLC
Abstract: The indole scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and bioactive molecules. Achieving high purity of these derivatives is paramount for accurate biological evaluation, clinical progression, and regulatory approval. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth framework for developing robust High-Performance Liquid Chromatography (HPLC) purification methods for a diverse range of indole derivatives. We will move beyond rote protocols to explore the fundamental principles and causal logic behind method development, empowering the reader to create self-validating, efficient, and scalable purification strategies.
The Indole Nucleus: A Challenge and Opportunity in Purification
The indole ring system, with its electron-rich aromatic character, presents unique chromatographic behaviors. The diversity of substituents—ranging from simple alkyl groups to complex acidic, basic, or chiral moieties—dictates that a one-size-fits-all purification approach is seldom effective. The goal of any purification method is not merely separation but the efficient isolation of the target compound at the desired purity and yield. HPLC stands as the premier technique for this task due to its high resolution, reproducibility, and scalability.
The most prevalent technique for indole derivative purification is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[1][2] This approach is effective for a wide array of indoles, which are often moderately nonpolar. However, specific applications may necessitate Normal-Phase (NP-HPLC) for highly nonpolar or isomeric compounds or Chiral HPLC for resolving enantiomers.[3][4]
Strategic Method Development: A Logic-Driven Workflow
Effective method development is a systematic process of optimizing selectivity and resolution. The causality behind each choice is critical for building a robust and transferable method.
Caption: A logic-driven workflow for HPLC method development.
The Foundation: Stationary Phase (Column) Selection
The column is the heart of the separation. The choice of stationary phase is the most critical factor influencing selectivity.
-
Reverse-Phase Columns (C18, C8): These are the workhorses for indole purification.[5][6] The alkyl chains provide a hydrophobic surface for retaining the generally nonpolar indole core. C18 columns offer higher hydrophobicity and retention, ideal for a broad range of derivatives. C8 columns provide slightly less retention, which can be advantageous for highly nonpolar compounds that might be irreversibly retained on a C18 column.
-
Phenyl-Hexyl Columns: The phenyl groups in these columns can offer alternative selectivity for aromatic compounds like indoles through π-π interactions, which can be invaluable for separating structurally similar isomers.
-
Chiral Stationary Phases (CSPs): For resolving enantiomers of chiral indole alkaloids or synthetic derivatives, CSPs are essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®), are widely used and effective for a broad range of compounds.[3][7][8][9]
Driving the Separation: Mobile Phase Optimization
The mobile phase modulates the interaction between the analyte and the stationary phase. Its composition is tuned to achieve the desired retention and peak shape.[10]
-
Organic Solvent (The "Eluter"): Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[6] ACN often provides better peak shapes and lower viscosity (leading to lower backpressure), while MeOH can offer different selectivity and is less expensive.
-
Aqueous Phase & pH Control (The "Retainer"): This is arguably the most critical parameter for ionizable indole derivatives. Many indoles possess acidic (e.g., indole-3-acetic acid) or basic (e.g., tryptamine) functional groups.[5] The pH of the mobile phase dictates the ionization state of these groups, which dramatically impacts retention time and peak shape.[11]
-
Causality: By suppressing the ionization of an acidic or basic functional group, you increase its hydrophobicity and, therefore, its retention on a reverse-phase column. For example, adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate carboxylic acid groups and basic amines, leading to sharper, more symmetrical peaks and consistent retention.[6][12] A mobile phase pH of around 3.8 has been shown to provide excellent resolution for a mixture of acidic, basic, and neutral indoles.[5]
-
| Mobile Phase Additive | Typical Concentration | Primary Use & Rationale |
| Formic Acid (FA) | 0.1% (v/v) | Most common acidic modifier. Provides good peak shape for basic compounds and is mass spectrometry (MS) compatible.[6][13][14] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong ion-pairing agent, excellent for improving peak shape of basic compounds. Can suppress MS signal and is difficult to remove from fractions.[12][15] |
| Acetic Acid | 0.1% - 2.5% (v/v) | A weaker acid, useful for fine-tuning pH and separating compounds sensitive to strong acids.[5] |
| Ammonium Hydroxide/Acetate | 10-20 mM | Used to create a basic mobile phase (pH > 8) for separating acidic compounds in their ionized form or for compounds unstable at low pH. Requires a pH-stable column. |
Seeing the Results: Detection Methods
Choosing the right detector is crucial for monitoring the purification process and analyzing the purity of collected fractions.
-
UV-Vis Detection: The indole nucleus has a strong chromophore, typically exhibiting maximum absorbance (λmax) around 280 nm.[6] A photodiode array (PDA) detector is highly recommended as it allows for monitoring across a range of wavelengths and provides spectral data to confirm peak identity and purity.
-
Fluorescence Detection (FLD): Many indole derivatives are naturally fluorescent. FLD offers significantly higher sensitivity and selectivity compared to UV detection.[16] A typical excitation wavelength is 280 nm, with emission measured around 350 nm.[5][17] This is particularly useful for detecting trace-level impurities or quantifying low-concentration products.
In the Lab: A Generalized Purification Protocol
This protocol outlines a robust starting point for the preparative RP-HPLC purification of a novel indole derivative.
Protocol 1: Sample Preparation and Analysis
Rationale: Proper sample preparation is critical to protect the column from particulates and ensure the analyte is fully dissolved in a solvent compatible with the mobile phase.
-
Solubility Testing: Determine the solubility of the crude material in various potential injection solvents (e.g., ACN, MeOH, DMSO). The ideal solvent is the mobile phase itself or a solvent slightly weaker than the initial mobile phase to ensure good peak shape.
-
Sample Dissolution: Accurately weigh the crude sample and dissolve it in a minimal amount of the chosen solvent to create a concentrated stock solution (e.g., 20-50 mg/mL).
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon, depending on solvent compatibility) to remove any particulate matter that could clog the injector or column frit.[18]
-
Analytical Scout Run: Inject a small volume (5-10 µL) of the filtered sample onto an analytical HPLC system using a method similar to the intended preparative method. This run is crucial to determine the retention time of the target compound and identify the impurity profile.
Protocol 2: Preparative HPLC Purification
Rationale: This protocol uses a gradient elution method, which is effective for separating compounds with a range of polarities, a common scenario with crude reaction mixtures.
Instrumentation and Conditions:
-
HPLC System: Preparative HPLC with a binary pump, autosampler/manual injector, column oven, fraction collector, and PDA detector.
-
Column: C18, 5-10 µm particle size (e.g., 250 x 21.2 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 15-20 mL/min (adjust based on column diameter).
-
Detection: 280 nm (primary) and 220 nm (secondary).
-
Column Temperature: 30 °C
Procedure:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 80% A / 20% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered, concentrated sample onto the column. The injection volume will depend on the loading capacity determined in scouting runs.
-
Gradient Elution: Run a gradient designed to separate the target compound from its impurities.
Time (min) % Mobile Phase A % Mobile Phase B Curve 0.0 80 20 Linear 5.0 80 20 Linear 30.0 20 80 Linear 35.0 20 80 Linear 35.1 80 20 Linear 40.0 80 20 Linear -
Fraction Collection: Set the fraction collector to trigger collection based on the UV signal threshold at 280 nm. Collect the peak corresponding to the target compound. It is often wise to collect the beginning, apex, and tail of the peak into separate fractions for individual purity analysis.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) to elute any strongly retained compounds.
-
Solvent Removal: Combine the pure fractions (as determined by post-purification analysis) and remove the solvent using a rotary evaporator. Note that removing water/ACN can be followed by a lyophilization step to yield a fluffy, dry powder.
Protocol 3: Post-Purification Quality Control
Rationale: It is essential to verify the purity of the isolated compound and calculate the recovery.
-
Purity Analysis: Dissolve a small amount of the final product in a suitable solvent and inject it onto an analytical HPLC system using a validated analytical method. The resulting chromatogram should show a single peak at the expected retention time. Purity is typically calculated based on the peak area percentage at a relevant wavelength.
-
Identity Confirmation: Confirm the identity of the purified compound using mass spectrometry (MS) and/or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Yield Calculation: Accurately weigh the final, dried product and calculate the purification yield as a percentage of the amount of crude material loaded onto the column.
Troubleshooting Common Purification Issues
Even with a well-designed method, problems can arise. A systematic approach to troubleshooting is key.[19]
Caption: A systematic approach to troubleshooting HPLC issues.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with active silanol groups on the column; Column overload; Inappropriate mobile phase pH. | Add a competitive modifier like 0.1% TFA to the mobile phase; Reduce sample injection volume/concentration; Adjust mobile phase pH to fully protonate or deprotonate the analyte.[20] |
| Peak Broadening | Extra-column volume (long tubing); Column contamination or aging; Sample solvent stronger than mobile phase. | Use shorter, narrower ID tubing between the column and detector; Wash the column with a strong solvent or replace it; Dissolve the sample in the initial mobile phase.[21] |
| Split Peaks | Clogged column inlet frit; Column bed collapse or void; Co-elution of an impurity. | Back-flush the column (if permitted by the manufacturer); Replace the column; Optimize the gradient or mobile phase for better separation. |
| Retention Time Drift | Inconsistent mobile phase composition; Poor column temperature control; Column not fully equilibrated. | Prepare fresh mobile phase and degas thoroughly; Use a column oven for stable temperature; Increase equilibration time before injection.[21] |
| High Backpressure | Blockage in the system (frit, guard column); Particulate matter from the sample; Mobile phase precipitation. | Replace the column inlet frit or guard column; Ensure all samples are filtered before injection; Check mobile phase compatibility and filter if necessary.[20] |
Conclusion
The purification of indole derivatives by HPLC is a powerful and essential technique in modern chemical and pharmaceutical science. By moving beyond simple protocols and understanding the causal relationships between analyte properties, stationary phase chemistry, and mobile phase composition, researchers can develop highly effective and robust purification methods. A systematic approach to method development, coupled with meticulous execution and a logical troubleshooting strategy, will consistently yield high-purity compounds, accelerating research and development timelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cetjournal.it [cetjournal.it]
- 13. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 21. HPLC Troubleshooting Guide [scioninstruments.com]
Application Notes & Protocols for Determining the Cytotoxicity of 6-methoxy-7-methyl-1H-indole
Introduction: The Rationale for Cytotoxicity Profiling
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Derivatives of indole have been investigated for a wide array of therapeutic applications, including as potent anti-cancer agents that can interfere with key biological targets like tubulin polymerization and protein kinases.[3] 6-methoxy-7-methyl-1H-indole is a novel synthetic derivative whose biological effects are yet to be characterized.
Before any therapeutic potential can be explored, a rigorous assessment of a compound's cytotoxic properties is paramount.[4][5] This process is a critical early step in drug discovery to identify potential safety liabilities and to understand the compound's mechanism of action.[6]
This application note provides a comprehensive, multi-faceted strategy for characterizing the cytotoxic profile of this compound. We move beyond a single-endpoint assay to present an integrated workflow that first establishes general toxicity, then confirms the effect through an orthogonal method, and finally provides insight into the potential mechanism of cell death. This self-validating system is designed for researchers, scientists, and drug development professionals seeking to conduct a thorough and reliable preliminary safety and efficacy assessment.
Section 1: Foundational Principles of Assay Selection
No single assay can fully capture the complexity of a compound's interaction with a living cell.[7] Therefore, a well-designed cytotoxicity study employs a panel of assays that measure different cellular parameters. This approach provides a more complete picture and helps to avoid misleading results caused by compound interference with a specific assay chemistry.[7]
Pillar 1: Cell Line Selection - The Biological Context The choice of cell line is critical and should be driven by the research question.[8][9]
-
Targeted vs. Non-Targeted Cells: If this compound is being developed as an anti-cancer agent, it should be tested against a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and, crucially, against a non-cancerous "normal" cell line (e.g., MRC-5 lung fibroblasts, or hTERT-immortalized fibroblasts) to assess for selective toxicity.[8][10]
-
Tissue of Origin: The cell line should originate from a tissue relevant to the compound's intended therapeutic application or potential off-target toxicity.[8][11]
Pillar 2: Orthogonal Validation - Confirming the Effect To ensure the observed cytotoxicity is a true biological effect and not an artifact, it is essential to use at least two assays based on different principles.[7] In this guide, we will use:
-
A Metabolic Assay (MTT): Measures mitochondrial reductase activity, an indicator of overall metabolic health.[12][13]
-
A Membrane Integrity Assay (LDH): Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised plasma membrane integrity.[14][15]
Pillar 3: Mechanistic Insight - Understanding the "How" Once cytotoxicity is confirmed, the next logical step is to investigate the mode of cell death. The most common programmed cell death pathway is apoptosis, which is executed by a family of proteases called caspases.[16]
-
An Apoptosis Assay (Caspase-3/7 Activity): Measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[16][17]
Section 2: Primary Screening: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell viability.[12] It is based on the principle that viable, metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells.[13]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell lines (e.g., A549 and MRC-5)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl[19] or acidified isopropanol.[18]
-
Positive control (e.g., Doxorubicin)
-
Microplate reader capable of measuring absorbance at 570-590 nm.[12]
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[18] Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[18]
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range for a novel compound might be 0.1 µM to 100 µM. Also prepare dilutions of the positive control.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, vehicle control (DMSO at the same final concentration as the highest compound dose), or positive control. Include wells with medium only to serve as a blank.[13]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[13]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂.[19] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Add 100 µL of solubilization solution to each well.[13] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12][18]
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[12]
Section 3: Confirmatory Assay: LDH Release Assay
The Lactate Dehydrogenase (LDH) assay serves as an excellent orthogonal method. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[20] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that reduces a tetrazolium salt (INT) to a red formazan product.[14][21] The amount of color formed is proportional to the number of lysed cells.[21]
Protocol: LDH Cytotoxicity Assay
Materials:
-
Cells cultured and treated in a 96-well plate as described in the MTT protocol.
-
Commercially available LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution).
-
Lysis Buffer (provided in most kits, for maximum LDH release control).
-
Microplate reader capable of measuring absorbance at 490 nm.[22]
Procedure:
-
Plate Setup: Set up the experiment as described for the MTT assay (Steps 1-4), including test compound, vehicle control, and untreated cells. Crucially, also include the following controls:
-
Spontaneous LDH Release: Untreated cells (measures background cell death).
-
Maximum LDH Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before the end of the incubation period.[22]
-
Medium Background: Wells with medium only.
-
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[22]
-
Reagent Preparation: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions (typically by mixing the assay buffer and substrate mix).[22]
-
Reaction Incubation: Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants.[22] Tap gently to mix.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21][22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[22]
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour. Use a reference wavelength of 680 nm to subtract background.[22]
Section 4: Mechanistic Insight: Caspase-3/7 Apoptosis Assay
To determine if the observed cytotoxicity is due to the induction of apoptosis, a direct measurement of executioner caspase activity is performed. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method that measures the combined activity of caspase-3 and caspase-7.[17] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) in a buffer optimized for cell lysis and caspase activity.[23] When added to cells, the reagent lyses the cells, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a "glow-type" luminescent signal proportional to the amount of active caspase-3/7.[17][23]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Opaque-walled, white 96-well plates (for luminescence assays).[16]
-
Cells cultured and treated as previously described.
-
Positive control (e.g., Staurosporine or Etoposide, known apoptosis inducers).
-
Caspase-Glo® 3/7 Reagent (Promega, G8090 or similar).
-
Luminometer plate reader.
Procedure:
-
Plate Setup: Seed cells (10,000 cells/well in 100 µL) in an opaque-walled 96-well plate and treat with serial dilutions of this compound, vehicle control, and a positive control for a desired time (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[23]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature.[23] Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.[23]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours.[23]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
Section 5: Data Analysis & Interpretation
1. Calculation of Percent Viability (MTT Assay) First, subtract the average absorbance of the blank (medium only) wells from all other readings.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
2. Calculation of Percent Cytotoxicity (LDH Assay) First, subtract the background absorbance values (490nm - 680nm).
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
3. Data Interpretation (Caspase-3/7 Assay) Data is typically presented as Fold Change in luminescence over the vehicle control.
-
Fold Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control Cells)
4. IC₅₀ Determination The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit a biological process by 50%.[24][25]
-
Plot the % Viability (or % Cytotoxicity) on the Y-axis against the log concentration of this compound on the X-axis.
-
Use a non-linear regression analysis (four-parameter logistic curve fit) to generate a dose-response curve.[26]
-
The IC₅₀ value is the concentration at which the curve passes the 50% mark.[26] Software such as GraphPad Prism or free online tools can perform this calculation.[27]
Example Data Presentation
| Assay | Endpoint Measured | A549 (Cancer) IC₅₀ | MRC-5 (Normal) IC₅₀ | Selectivity Index (MRC-5 IC₅₀ / A549 IC₅₀) |
| MTT | Metabolic Activity | 15.2 µM | > 100 µM | > 6.6 |
| LDH | Membrane Integrity | 22.5 µM | > 100 µM | > 4.4 |
| Caspase-3/7 | Apoptosis Induction | 12.8 µM (EC₅₀) | > 100 µM | > 7.8 |
Note: Data are hypothetical and for illustrative purposes only.
Section 6: Visual Workflows & Pathway Diagrams
Caption: Overall experimental workflow for cytotoxicity profiling.
Caption: Principles of the three distinct cytotoxicity assays.
Conclusion
This application note details a robust, multi-assay approach for characterizing the in vitro cytotoxicity of the novel compound this compound. By integrating a primary metabolic assay (MTT), a confirmatory membrane integrity assay (LDH), and a mechanistic apoptosis assay (Caspase-3/7), researchers can generate a comprehensive and reliable dataset. This strategy not only determines the cytotoxic potency (IC₅₀) of the compound but also provides initial insights into its mechanism of action and its selectivity for cancer cells over normal cells. Following this validated framework will empower drug discovery professionals to make informed decisions about the future development of this and other novel chemical entities.
References
- 1. Conjugated indole-imidazole derivatives displaying cytotoxicity against multidrug resistant cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. kosheeka.com [kosheeka.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. opentrons.com [opentrons.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 21. LDH cytotoxicity assay [protocols.io]
- 22. cellbiologics.com [cellbiologics.com]
- 23. promega.com [promega.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 27. IC50 Calculator | AAT Bioquest [aatbio.com]
The Strategic Deployment of 6-Methoxy-7-Methyl-1H-Indole in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Indole Scaffold as a Privileged Motif in Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in the realm of medicinal chemistry.[1] Its prevalence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a pharmacophore.[2] The unique electronic properties and the ability of the indole ring to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allow it to bind to a diverse range of biological targets with high affinity and specificity. Consequently, indole derivatives have found applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[2]
The biological activity of the indole scaffold can be finely tuned by the introduction of various substituents on the benzene and pyrrole rings. The strategic placement of these substituents can modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on the medicinal chemistry applications of a specifically substituted indole, 6-methoxy-7-methyl-1H-indole , a scaffold with significant potential for the development of novel therapeutic agents. The presence of a methoxy group at the 6-position and a methyl group at the 7-position introduces unique electronic and steric features that can be exploited in drug design.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the synthesis and utilization of this compound in medicinal chemistry programs.
Synthesis of the this compound Scaffold: A Proposed Protocol via Bartoli Indole Synthesis
While numerous methods exist for the synthesis of substituted indoles, the Bartoli indole synthesis emerges as a particularly powerful and flexible strategy for the preparation of 7-substituted indoles.[3][4] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent to afford the corresponding 7-substituted indole. The steric hindrance provided by the ortho-substituent is crucial for the success of the key[3][3]-sigmatropic rearrangement step in the reaction mechanism.[4]
Given the 7-methyl substitution pattern of our target molecule, the Bartoli indole synthesis presents a logical and efficient synthetic route. The proposed synthesis of this compound would commence from the readily accessible starting material, 2-methyl-3-methoxynitrobenzene.
Proposed Synthetic Pathway
Caption: Proposed Bartoli synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Methyl-3-methoxynitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-methyl-3-methoxynitrobenzene (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -40 °C using an acetone/dry ice bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed -35 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents; therefore, anhydrous conditions are essential to prevent quenching of the reagent.
-
Low Temperature: The initial addition of the Grignard reagent is performed at low temperature to control the exothermicity of the reaction and minimize side product formation.
-
Three Equivalents of Grignard Reagent: The Bartoli synthesis requires three equivalents of the vinyl Grignard reagent for the reaction to proceed to completion when starting from a nitroarene.[4]
-
Aqueous Workup with NH₄Cl: A saturated solution of ammonium chloride is a mild quenching agent that effectively destroys any unreacted Grignard reagent without causing unwanted side reactions.
Application Notes: this compound as a Versatile Scaffold in Drug Discovery
The this compound scaffold is a promising starting point for the development of a wide range of therapeutic agents. The methoxy group at the 6-position is an electron-donating group that can enhance the electron density of the indole ring, potentially modulating its binding affinity to biological targets.[5] The methyl group at the 7-position provides a steric handle that can be exploited to achieve selectivity for specific targets and can also block potential sites of metabolism.
Anticancer Drug Discovery
The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[2] Substituted indoles have been shown to inhibit a variety of targets involved in cancer progression, including protein kinases, tubulin, and histone deacetylases. The 6,7-disubstituted indole scaffold, in particular, has been utilized in the generation of compound libraries for anticancer screening.[6][7]
Workflow for Anticancer Drug Discovery:
Caption: A generalized workflow for the discovery of anticancer agents.
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the antiproliferative activity of compounds derived from the this compound scaffold.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases. The indole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases. The 6-methoxy and 7-methyl substituents can be strategically utilized to enhance potency and selectivity. For instance, the methoxy group can form hydrogen bonds with the kinase hinge region, while the methyl group can occupy a hydrophobic pocket.
Structure-Activity Relationship (SAR) Insights:
Systematic modification of the this compound scaffold can provide valuable SAR data. For example, replacement of the 6-methoxy group with other alkoxy groups of varying chain lengths can probe the size of the corresponding binding pocket. Similarly, substitution of the 7-methyl group with other alkyl or aryl groups can explore the steric and electronic requirements for optimal activity.
Table 1: Hypothetical SAR Data for Kinase Inhibition
| Compound ID | R1 (at C6) | R2 (at C7) | Kinase X IC₅₀ (nM) |
| MMI-1 | OMe | Me | 50 |
| MMI-2 | OEt | Me | 75 |
| MMI-3 | OMe | Et | 120 |
| MMI-4 | H | Me | >1000 |
| MMI-5 | OMe | H | 500 |
This table presents hypothetical data to illustrate potential SAR trends.
Conclusion
The this compound scaffold represents a valuable and underexplored area of chemical space for medicinal chemists. Its straightforward synthesis via the Bartoli indole reaction and the tunable nature of its substituents make it an attractive starting point for the design of novel therapeutic agents. The application notes and protocols provided in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of derivatives based on this promising scaffold, with the potential to lead to the discovery of new drugs for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives [ouci.dntb.gov.ua]
- 3. grokipedia.com [grokipedia.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-7-methyl-1H-indole as a Key Precursor for Serotonin Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous ligands and therapeutic agents. Specifically, substituted indoles are instrumental in the design of selective serotonin (5-HT) receptor modulators, a critical class of drugs for treating a spectrum of neurological and psychiatric disorders. This document provides a detailed guide on the strategic use of 6-methoxy-7-methyl-1H-indole as a key precursor for the synthesis of novel serotonin receptor modulators. We present validated, step-by-step protocols for the synthesis of the precursor itself and its subsequent elaboration into a representative tryptamine-based modulator, 2-(6-methoxy-7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. The rationale behind key experimental choices, expected data, and the pharmacological context of the target compounds are discussed in detail to provide a comprehensive resource for researchers in the field.
Introduction: The Strategic Importance of the this compound Scaffold
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a vast array of physiological processes, including mood, cognition, sleep, and appetite.[1] Its effects are mediated by a superfamily of at least 14 distinct receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), making them prime targets for therapeutic intervention in disorders ranging from depression and anxiety to migraines and schizophrenia.[2]
The indole core of serotonin has inspired the development of a multitude of synthetic ligands. The specific substitution pattern on the indole ring is a key determinant of a ligand's affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist) at different 5-HT receptor subtypes. The this compound scaffold offers a unique combination of electronic and steric features:
-
The 6-Methoxy Group: This electron-donating group can influence the overall electron density of the indole ring system, potentially enhancing binding affinity through hydrogen bonding or other electronic interactions within the receptor's binding pocket.
-
The 7-Methyl Group: This substituent provides steric bulk adjacent to the indole nitrogen. This can be strategically employed to orient the molecule within the binding site, potentially enhancing selectivity for a particular receptor subtype by preventing non-productive binding modes at off-target receptors.
This guide focuses on a practical, multi-step synthesis beginning with the construction of the this compound core, followed by its conversion to a tryptamine derivative, a class of compounds well-known for their potent activity at serotonin receptors.[3]
Part 1: Synthesis of the Precursor: this compound
The most versatile and widely adopted method for the synthesis of substituted indoles from simple precursors is the Fischer indole synthesis.[4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a suitable aldehyde or ketone.[5]
Synthetic Workflow Overview
The synthesis of this compound is proposed via a two-step sequence starting from commercially available 3-methoxy-2-methylaniline.
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of (3-Methoxy-2-methylphenyl)hydrazine
Rationale: This initial step converts the starting aniline into the corresponding hydrazine, which is the key component for the subsequent Fischer indole synthesis. The reaction proceeds via a standard diazotization of the aniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt, which is then reduced to the hydrazine using a mild reducing agent like tin(II) chloride.
Materials:
-
3-Methoxy-2-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-methoxy-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C (ice bath).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl. Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold water.
-
To isolate the free base, suspend the hydrochloride salt in water and basify to pH >10 with a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-methoxy-2-methylphenyl)hydrazine, which can be used in the next step without further purification.
Protocol 2: Fischer Indole Synthesis of this compound
Rationale: This is the core cyclization step. The synthesized hydrazine is condensed with an acetaldehyde equivalent (pyruvic aldehyde dimethyl acetal) to form a hydrazone in situ. A strong acid catalyst, such as polyphosphoric acid (PPA), then promotes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4]
Materials:
-
(3-Methoxy-2-methylphenyl)hydrazine (from Protocol 1)
-
Pyruvic Aldehyde Dimethyl Acetal
-
Polyphosphoric Acid (PPA)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Place polyphosphoric acid (10x weight of hydrazine) into a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C with stirring.
-
In a separate flask, dissolve (3-methoxy-2-methylphenyl)hydrazine (1.0 eq) and pyruvic aldehyde dimethyl acetal (1.1 eq) in toluene.
-
Add the toluene solution dropwise to the hot PPA over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Expected Data for this compound
The following table summarizes the expected analytical data for the synthesized precursor based on known spectral data of similar indole structures.[6]
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, ppm) | δ ~8.0 (br s, 1H, NH), ~7.2 (t, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.5 (m, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ ~155 (C-O), ~138, ~129, ~124, ~122, ~115, ~105, ~100 (Aromatic C), ~55 (OCH₃), ~15 (CH₃) |
| Mass Spec (EI) | m/z (%): 161 ([M]⁺), 146 ([M-CH₃]⁺) |
Part 2: Elaboration to a Serotonin Receptor Modulator
With the this compound precursor in hand, the next stage is to introduce a side chain at the C3 position, which is crucial for serotonin receptor activity. The classic tryptamine pharmacophore consists of a 2-aminoethyl group at this position. A highly efficient method to achieve this is via the gramine synthesis (a Mannich reaction) followed by displacement and reduction.[7]
Synthetic Workflow Overview
The elaboration of the precursor into the target tryptamine, 2-(6-methoxy-7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a three-step process.
Caption: Workflow for the synthesis of a tryptamine modulator.
Protocol 3: Synthesis of 6-Methoxy-7-methylgramine
Rationale: The Mannich reaction is a powerful method for C-H functionalization. It introduces a dimethylaminomethyl group onto the electron-rich C3 position of the indole. Acetic acid serves as both a solvent and a catalyst for the formation of the electrophilic Eschenmoser's salt equivalent in situ.[7]
Materials:
-
This compound (from Protocol 2)
-
Aqueous Formaldehyde (37%)
-
Aqueous Dimethylamine (40%)
-
Glacial Acetic Acid
-
Sodium Hydroxide
-
Diethyl Ether
-
Ice
Procedure:
-
Cool a solution of aqueous dimethylamine (3.0 eq) in glacial acetic acid to 0 °C in an ice bath.
-
Slowly add aqueous formaldehyde (3.0 eq) to this solution, keeping the temperature below 10 °C. Stir for 20 minutes.
-
Add a solution of this compound (1.0 eq) in glacial acetic acid to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Pour the reaction mixture onto crushed ice and basify to pH >11 with concentrated NaOH solution.
-
A precipitate of the product should form. Extract the mixture with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxy-7-methylgramine as a solid, which can often be used directly in the next step.
Protocol 4: Synthesis of 3-(Cyanomethyl)-6-methoxy-7-methyl-1H-indole
Rationale: The dimethylamino group of gramine is an excellent leaving group, especially after quaternization to the methosulfate salt. This allows for nucleophilic displacement by cyanide, which introduces the required two-carbon side chain (as a nitrile) at the C3 position.
Materials:
-
6-Methoxy-7-methylgramine (from Protocol 3)
-
Dimethyl Sulfate
-
Sodium Cyanide (NaCN)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
Procedure:
-
Caution: Dimethyl sulfate is highly toxic and carcinogenic. Sodium cyanide is extremely toxic. Handle both with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Dissolve the gramine (1.0 eq) in DMF. Add dimethyl sulfate (1.1 eq) dropwise at room temperature. Stir for 1 hour to form the quaternary ammonium salt.
-
In a separate flask, dissolve sodium cyanide (1.5 eq) in a small amount of water and add it to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 2-3 hours.
-
Cool the reaction, pour into a large volume of water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to yield 3-(cyanomethyl)-6-methoxy-7-methyl-1H-indole.
Protocol 5: Synthesis of 2-(6-Methoxy-7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
Rationale: The final step is the reduction of the nitrile group to the primary amine, followed by reductive amination to install the two methyl groups. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) can achieve this transformation. An alternative two-step process involves reduction to the primary amine followed by Eschweiler-Clarke methylation.
Materials:
-
3-(Cyanomethyl)-6-methoxy-7-methyl-1H-indole (from Protocol 4)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Formaldehyde (37%)
-
Formic Acid
-
Sodium Sulfate
-
Diethyl Ether
Procedure (Reductive Amination Route):
-
Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Slowly add a solution of the nitrile (1.0 eq) in anhydrous THF dropwise.
-
After the addition, heat the reaction to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid with THF.
-
Concentrate the filtrate to obtain the crude primary amine, 2-(6-methoxy-7-methyl-1H-indol-3-yl)ethanamine.
-
To the crude primary amine, add formic acid (5.0 eq) and aqueous formaldehyde (5.0 eq).
-
Heat the mixture to 100 °C for 2-3 hours.
-
Cool, dilute with water, basify with NaOH, and extract with diethyl ether.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to yield the final product.
Pharmacological Context and Data
The target molecule, 2-(6-methoxy-7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a tryptamine derivative. Tryptamines are well-established agonists at various serotonin receptors, particularly the 5-HT2A receptor.[3] The substitution pattern significantly influences potency and functional activity.
| Compound | Receptor Target | Affinity (Ki, nM) | Functional Activity |
| 6-MeO-DMT [8] | 5-HT2A | ~43-fold lower than 5-MeO-DMT | Agonist |
| 6-MeO-DMT [8] | 5-HT1A | ~110-fold lower than 5-MeO-DMT | Agonist |
| 5-MeO-7-Me-DMT [9] | 5-HT2A | EC₅₀ = 63.9 nM | Partial Agonist (66% Efficacy vs 5-HT) |
Data presented for comparative purposes. The 7-methyl group in the target compound is expected to further modulate these properties.
The data indicates that the 6-methoxy substitution generally results in lower affinity compared to the 5-methoxy substitution, which is a common motif in potent psychedelic tryptamines.[8] However, 6-MeO-DMT retains agonist activity. The addition of the 7-methyl group in our target compound is hypothesized to introduce steric constraints that could enhance selectivity for specific 5-HT receptor subtypes. Further pharmacological screening would be required to fully characterize its receptor binding profile and functional activity.
Mechanism of Action at the Serotonin Receptor
As a tryptamine derivative, the synthesized modulator is expected to act as an agonist at G-protein coupled serotonin receptors (GPCRs), such as the 5-HT1A and 5-HT2A subtypes.
Caption: Generalized signaling pathway for a tryptamine agonist at a 5-HT GPCR.
Upon binding to the extracellular domain of the receptor, the agonist induces a conformational change that activates an intracellular G-protein. Depending on the receptor subtype and the G-protein it's coupled to (e.g., Gq/11 for 5-HT2A, Gi/o for 5-HT1A), this will either stimulate or inhibit a downstream effector enzyme like phospholipase C or adenylyl cyclase. This modulation alters the levels of intracellular second messengers, leading to a cascade of events that ultimately results in a physiological response.[7]
Conclusion
The this compound scaffold represents a valuable and strategically designed starting point for the development of novel serotonin receptor modulators. The synthetic protocols detailed herein provide a robust and rational pathway from simple, commercially available starting materials to a complex tryptamine target. By providing the underlying chemical principles and a clear pharmacological context, this guide serves as a comprehensive resource for researchers aiming to explore this promising area of medicinal chemistry and drug discovery. The unique substitution pattern of the target modulator warrants further investigation to fully elucidate its receptor selectivity profile and therapeutic potential.
References
- 1. CN117858866A - Method for preparing tryptamine derivatives - Google Patents [patents.google.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. 7-MeO-DMT - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. WO2023002005A1 - Method for preparing a tryptamine derivative. - Google Patents [patents.google.com]
Application Note: A Comprehensive Guide to Assessing the Antimicrobial Activity of Indole Compounds
Abstract
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Indole derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent antimicrobial effects.[3][4][5] This application note provides a comprehensive set of detailed protocols for researchers, scientists, and drug development professionals to accurately assess the antimicrobial and antibiofilm properties of indole-based compounds. The methodologies described herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8][9][10] We will delve into the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and biofilm inhibition assays, providing not just step-by-step instructions but also the scientific rationale behind critical experimental choices.
Introduction: The Promise of Indole-Based Antimicrobials
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic molecules with diverse pharmacological properties.[4][5] Its derivatives have been shown to interfere with various bacterial physiological processes, including cell division, biofilm formation, and virulence factor expression.[2] Some indole compounds are believed to exert their antimicrobial action by disrupting the bacterial membrane integrity or inhibiting essential enzymes like dihydrofolate reductase (DHFR).[2] Given this potential, a systematic and standardized approach to evaluating their antimicrobial efficacy is paramount for advancing promising candidates through the drug discovery pipeline. This guide provides the foundational experimental framework for such an evaluation.
Essential Preparatory Steps
Accurate and reproducible results begin with meticulous preparation. The following steps are critical before initiating any antimicrobial assays.
2.1. Selection of Microbial Strains
The choice of microorganisms is dictated by the intended therapeutic application of the indole compounds. A representative panel should include:
-
Gram-positive bacteria: Staphylococcus aureus (including Methicillin-resistant S. aureus - MRSA), Bacillus subtilis.
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae.
-
Fungal strains: Candida albicans, Aspergillus niger.
It is recommended to use reference strains from recognized culture collections (e.g., ATCC) to ensure consistency and comparability of data across different studies.[11]
2.2. Preparation of Indole Compound Stock Solutions
The solubility of indole derivatives can vary significantly.
-
Solvent Selection: Initially, attempt to dissolve the compounds in sterile distilled water. If insoluble, use a minimal amount of an appropriate organic solvent such as dimethyl sulfoxide (DMSO). The final concentration of the organic solvent in the assay should be kept low (typically ≤1% v/v) to avoid any intrinsic antimicrobial effects.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) to allow for a wide range of serial dilutions.[12]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.
2.3. Culture Media
The choice of culture medium is critical for optimal microbial growth and for ensuring the reproducibility of susceptibility tests.
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media for most non-fastidious aerobic bacteria as recommended by CLSI.[12][13][14]
-
Fungi: Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA) are commonly used for fungal susceptibility testing.[15]
Core Antimicrobial Assays
This section details the primary assays for determining the antimicrobial potency of indole compounds.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][13][16][17] The broth microdilution method is a widely used and standardized technique for MIC determination.[8][13]
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Sterile 96-well microtiter plates
-
Indole compound stock solution
-
Bacterial/fungal inoculum (prepared to 0.5 McFarland standard)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or Sabouraud Dextrose Broth (SDB)
-
Multichannel pipette
Procedure:
-
Plate Setup: Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.[12]
-
Compound Addition: Add 200 µL of the highest concentration of the indole compound to well 1.[12]
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[12] Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[1]
-
Inoculation: Add the standardized inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria[1][17] and at 25°C for 48 hours for fungi.[15]
-
Result Interpretation: The MIC is the lowest concentration of the indole compound at which there is no visible turbidity.[12][13]
3.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12][19] This assay is a crucial follow-up to the MIC to determine if a compound is bactericidal or bacteriostatic.
Protocol: MBC Determination
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing: Following MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).[12]
-
Plating: From each of these clear wells, plate a 10-100 µL aliquot onto a sterile MHA plate.[12]
-
Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[12]
-
Colony Counting: After incubation, count the number of colonies on each plate.
-
MBC Determination: The MBC is the lowest concentration of the indole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[12][19]
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]
| Parameter | MIC | MBC |
| Endpoint | Inhibition of visible growth | ≥99.9% killing of initial inoculum |
| Method | Broth or agar dilution | Subculturing from clear MIC tubes/wells |
| Interpretation | Lowest concentration with no turbidity | Lowest concentration with no growth on agar |
Table 1: Comparison of MIC and MBC endpoints.
3.3. Time-Kill Kinetics Assay
This dynamic assay provides valuable information on the rate at which an antimicrobial agent kills a microorganism over time.[18][20] It helps to characterize whether the killing is concentration-dependent or time-dependent.[18]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Bacterial inoculum adjusted to ~5 x 10⁵ CFU/mL in CAMHB
-
Indole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC)
-
Sterile test tubes or flasks
-
MHA plates
-
Sterile saline or PBS for dilutions
Procedure:
-
Assay Setup: Prepare test tubes containing the bacterial inoculum and the indole compound at the desired concentrations. Include a growth control tube without the compound.[21]
-
Time Zero Sampling: Immediately after adding the compound, withdraw an aliquot from each tube for the time zero (T₀) measurement.
-
Incubation: Incubate the tubes at 37°C with shaking.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.[18][21]
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto MHA plates.[18]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Advanced Assay: Biofilm Inhibition
Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to conventional antibiotics.[22][23] Many indole derivatives have shown promise in inhibiting biofilm formation or eradicating established biofilms.[22][24]
Protocol: Crystal Violet Biofilm Inhibition Assay
Materials:
-
Sterile 96-well flat-bottom plates
-
Bacterial inoculum
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Indole compound at sub-inhibitory concentrations (e.g., 1/4, 1/8, 1/16 MIC)
-
0.1% Crystal Violet solution
-
95% Ethanol
Procedure:
-
Inoculation and Treatment: In a 96-well plate, add 100 µL of bacterial culture and 100 µL of the indole compound at various sub-MIC concentrations.[25]
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[25]
-
Washing: Discard the planktonic cells and wash the wells gently three times with sterile water or PBS to remove non-adherent cells.[25]
-
Staining: Add 200 µL of 0.1% crystal violet to each well and incubate for 20 minutes at room temperature.[25]
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.[25]
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial assessment of the antimicrobial properties of novel indole compounds. By adhering to standardized methodologies, researchers can generate reliable and comparable data, facilitating the identification of promising lead candidates. Future studies should aim to elucidate the precise mechanisms of action of active indole derivatives, which may involve investigating their effects on bacterial membrane potential, specific enzymatic pathways, or quorum sensing systems.[24][26] Such mechanistic insights are crucial for the rational design and optimization of the next generation of indole-based antimicrobial drugs.
References
- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. iacld.com [iacld.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. darvashco.com [darvashco.com]
- 11. journals.asm.org [journals.asm.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radial diffusion assay: Significance and symbolism [wisdomlib.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. emerypharma.com [emerypharma.com]
- 22. Synthesis, Molecular Docking, and Biofilm Formation Inhibitory Activity of Bis(Indolyl)Pyridines Analogues of the Marine Alkaloid Nortopsentin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 24. journals.asm.org [journals.asm.org]
- 25. Biofilm Inhibition Assay [bio-protocol.org]
- 26. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of Functionalized Indoles
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indole Nucleus and the Imperative for Scalable Synthesis
The indole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to anti-cancer agents, underscores the critical importance of efficient and robust methods for its synthesis. As drug development pipelines advance from laboratory-scale discovery to commercial production, the ability to synthesize functionalized indoles on a large scale becomes a paramount challenge.
Traditional methods, while foundational to our understanding of indole chemistry, often rely on harsh reaction conditions, stoichiometric reagents, and suffer from limited functional group tolerance, rendering them less than ideal for industrial applications.[3][4] This guide provides a detailed exploration of both classical and modern techniques for the synthesis of functionalized indoles, with a strong emphasis on strategies and protocols amenable to scale-up. We will delve into the mechanistic underpinnings of these reactions, offering not just procedural steps, but the scientific rationale behind them to empower researchers to adapt and optimize these methods for their specific needs.
I. Classical Approaches to Indole Synthesis: Foundations and Scalability Considerations
Classical name reactions have long been the bedrock of indole synthesis. While often facing scalability hurdles, a thorough understanding of their mechanisms and limitations is essential for any chemist in this field.
A. The Fischer Indole Synthesis: A Time-Honored Workhorse
Discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for constructing the indole core.[5][6][7] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5]
Mechanism and Causality: The reaction proceeds through a series of key steps: formation of the hydrazone, tautomerization to an enamine, a[8][8]-sigmatropic rearrangement (the crucial C-C bond-forming step), rearomatization, and finally, cyclization with the elimination of ammonia to form the indole ring.[1] The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[6][9] The acid facilitates both the initial hydrazone formation and the subsequent cyclization cascade.
Protocol 1: Classical Fischer Indole Synthesis of 2-phenylindole
This protocol details a representative Fischer indole synthesis.
Experimental Workflow Diagram:
Caption: Workflow for the Fischer Indole Synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Phenylhydrazine | 108.14 | 10.81 g | 0.1 | Toxic, handle with care. |
| Acetophenone | 120.15 | 12.02 g | 0.1 | |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent and catalyst. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (10.81 g, 0.1 mol) and acetophenone (12.02 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 500 mL of ice-cold water with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash with copious amounts of water to remove acetic acid.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylindole.
Scalability Challenges and Modern Solutions:
The primary drawbacks of the classical Fischer synthesis for large-scale production are the often harsh acidic conditions and high temperatures, which can lead to side reactions and limit the substrate scope.[9] To address these issues, several modern adaptations have been developed:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, sometimes even in the absence of a strong acid catalyst.[10]
-
Continuous Flow Chemistry: Performing the Fischer indole synthesis in a continuous flow reactor offers significant advantages in terms of safety, scalability, and process control.[1][11][12] The ability to precisely control temperature and residence time can minimize the formation of byproducts.[1]
B. The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline in the presence of an acid catalyst to form a 2-arylindole.[4][13]
Mechanism and Scalability: The reaction proceeds through the initial formation of an α-aminoketone, which then reacts with a second equivalent of aniline to form a diamino intermediate. Subsequent acid-catalyzed cyclization and aromatization yield the indole product. The requirement for a large excess of aniline and often high reaction temperatures can make this method less atom-economical and energy-efficient for large-scale synthesis.[14] However, recent modifications using microwave irradiation have been shown to improve yields and reduce reaction times.[15]
II. Modern Catalytic Strategies for Scalable Indole Synthesis
The limitations of classical methods have spurred the development of more efficient and versatile catalytic approaches. These modern techniques often operate under milder conditions, exhibit broader functional group tolerance, and offer greater control over regioselectivity, making them highly attractive for industrial applications.
A. Transition Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the synthesis of functionalized indoles, avoiding the need for pre-functionalized starting materials and thus improving atom economy.[16] Palladium, rhodium, and copper catalysts are commonly employed to selectively activate and functionalize specific C-H bonds of the indole nucleus.[17][18]
Key Principles and Advantages for Scale-up:
-
Directing Groups: A directing group on the indole nitrogen can guide the metal catalyst to a specific C-H bond (e.g., C2, C4, or C7), enabling highly regioselective functionalization.[18][19][20] The ability to remove the directing group after the reaction is a key consideration for practical applications.
-
Milder Conditions: Many C-H functionalization reactions proceed under significantly milder conditions than classical methods, which is advantageous for large-scale operations in terms of energy consumption and safety.
-
Catalyst Loading: While transition metal catalysts can be expensive, ongoing research focuses on developing highly active catalysts that can be used at low loadings, improving the economic viability for industrial-scale synthesis.
Protocol 2: Palladium-Catalyzed C2-Arylation of Indole
This protocol provides a general procedure for the direct arylation of the indole C2 position.
Experimental Workflow Diagram:
Caption: Workflow for Pd-catalyzed C-H arylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| N-Acetylindole | 159.18 | 1.59 g | 0.01 | Directing group enhances C2 selectivity. |
| Iodobenzene | 204.01 | 2.24 g | 0.011 | |
| Palladium(II) Acetate | 224.5 | 22.5 mg | 0.0001 | Catalyst. |
| Tricyclohexylphosphine | 280.49 | 56.1 mg | 0.0002 | Ligand. |
| Potassium Carbonate | 138.21 | 2.76 g | 0.02 | Base. |
| N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous solvent. |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine N-acetylindole (1.59 g, 0.01 mol), iodobenzene (2.24 g, 0.011 mol), palladium(II) acetate (22.5 mg, 1 mol%), tricyclohexylphosphine (56.1 mg, 2 mol%), and potassium carbonate (2.76 g, 0.02 mol).
-
Add anhydrous DMF (20 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the C2-arylated indole.
-
The N-acetyl group can be removed under basic conditions (e.g., NaOH in methanol/water) to afford the free (NH)-indole.
B. Biocatalysis: A Green and Scalable Frontier
The use of enzymes for chemical synthesis offers numerous advantages, including high selectivity, mild reaction conditions (often in aqueous media), and a reduced environmental footprint, making it an attractive strategy for industrial-scale production.[21][22]
Enzymatic Approaches to Functionalized Indoles:
-
Tryptophan Synthase (TrpS): This enzyme and its engineered variants can be used for the synthesis of L-tryptophan derivatives from various substituted indoles and serine.[8] This provides a highly enantioselective route to valuable chiral building blocks.[8]
-
Monoamine Oxidases (MAOs): MAOs can be employed for the dehydrogenation of indolines to indoles under mild, aerobic conditions, offering a green alternative to chemical oxidants.[21]
The scalability of biocatalytic processes is often enhanced by enzyme immobilization, which allows for catalyst reuse and simplifies product purification.
III. Process Intensification through Flow Chemistry
Continuous flow chemistry is a paradigm-shifting technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and straightforward scalability compared to traditional batch processing.[1][12] The synthesis of indoles is particularly well-suited to flow chemistry, especially for reactions that are highly exothermic or involve unstable intermediates.[23]
Advantages of Flow Chemistry for Indole Synthesis:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling the safe execution of highly exothermic reactions at temperatures and pressures not easily accessible in batch reactors.[1]
-
Precise Control of Residence Time: The ability to precisely control the time reactants spend in the reaction zone minimizes the formation of byproducts.
-
Telescoped Reactions: Multiple reaction steps can be performed in a continuous sequence without the need for intermediate isolation and purification, significantly improving process efficiency.[23]
The Fischer indole synthesis, in particular, has been successfully adapted to continuous flow conditions, demonstrating the potential for high-throughput production of indole derivatives.[1][11]
IV. Comparative Analysis of Synthesis Strategies
The selection of an appropriate synthetic strategy depends on a multitude of factors, including the desired substitution pattern, the scale of production, cost considerations, and environmental impact.
| Strategy | Key Advantages for Scale-up | Key Limitations for Scale-up |
| Fischer Indole Synthesis | Readily available starting materials, well-established. | Harsh conditions, potential for byproducts, limited functional group tolerance.[9][24] |
| Bischler-Möhlau Synthesis | Access to 2-arylindoles. | Requires excess aniline, often high temperatures, moderate yields.[4][14] |
| C-H Functionalization | High atom economy, mild conditions, excellent regioselectivity with directing groups.[16] | Catalyst cost and removal, directing group installation and removal adds steps.[18] |
| Biocatalysis | High selectivity, mild and green conditions, aqueous media.[21][22] | Enzyme stability and cost, substrate scope can be limited. |
| Flow Chemistry | Excellent process control, enhanced safety, easy scalability, potential for telescoped reactions.[1][12] | Initial equipment investment, potential for clogging with solid byproducts. |
V. Conclusion and Future Outlook
The synthesis of functionalized indoles has evolved from classical, often forceful transformations to elegant and efficient catalytic methodologies. For researchers and professionals in drug development, the modern toolkit for indole synthesis is diverse and powerful. Transition metal-catalyzed C-H functionalization offers unparalleled precision for creating complex substitution patterns, while biocatalysis and flow chemistry provide pathways for sustainable and scalable production.
The future of large-scale indole synthesis will likely involve a synergistic approach, combining the benefits of different strategies. For instance, a multi-step synthesis might employ a robust, cost-effective classical method for the initial core formation, followed by late-stage C-H functionalization to introduce key pharmacophoric groups. The continued development of more active and robust catalysts, both chemical and biological, will further expand the horizons of what is possible in the efficient and scalable synthesis of this fundamentally important class of molecules.
VI. References
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. --INVALID-LINK--
-
Contente, M. L., et al. (2020). Monoamine Oxidase (MAO-N) Biocatalyzed Synthesis of Indoles from Indolines Prepared via Photocatalytic Cyclization/Arylative Dearomatization. ResearchGate. --INVALID-LINK--
-
Contente, M. L., et al. (2019). One-Pot Biocatalytic Synthesis of Substituted d-Tryptophans from Indoles Enabled by an Engineered Aminotransferase. ACS Catalysis. --INVALID-LINK--
-
Alfa Chemistry. Fischer Indole Synthesis. Alfa Chemistry. --INVALID-LINK--
-
Li, J., et al. (2017). A continuous-flow fischer indole synthesis of 3-methylindole in an ionic liquid. Journal of Flow Chemistry, 7(2). --INVALID-LINK--
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PubMed. --INVALID-LINK--
-
Sarma, T. K., et al. (2018). Biocatalytic Synthesis of Fluorescent Conjugated Indole Oligomers. MDPI. --INVALID-LINK--
-
D'Oca, M. G. M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. ResearchGate. --INVALID-LINK--
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. --INVALID-LINK--
-
Catino, A. J., & Nichols, J. M. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. --INVALID-LINK--
-
Singh, A., & Kumar, R. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. --INVALID-LINK--
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. --INVALID-LINK--
-
Schmid, A., et al. (2019). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC. --INVALID-LINK--
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PubMed. --INVALID-LINK--
-
Zhang, Y., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ACS Publications. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classical Methods vs. Modern Catalytic Approaches. BenchChem. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. --INVALID-LINK--
-
Kumar, A., & Singh, R. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. --INVALID-LINK--
-
Tejedor, D., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. --INVALID-LINK--
-
Stuart, D. R., & Fagnou, K. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis. --INVALID-LINK--
-
Smail, H., et al. (2019). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. NIH. --INVALID-LINK--
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis - Methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. --INVALID-LINK--
-
Li, X., et al. (2021). Recent Advances in the Synthesis of 3,n-Fused Tricyclic Indole Skeletons via Palladium-Catalyzed Domino Reactions. PMC. --INVALID-LINK--
-
Kushwaha, D. Synthesis and Chemistry of Indole. SlideShare. --INVALID-LINK--
-
Daugulis, O., et al. (2019). Indole Synthesis by Cobalt-Catalyzed Intramolecular Amidation via the Oxidatively Induced Reductive Elimination Pathway. ACS Publications. --INVALID-LINK--
-
Sharma, V., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. --INVALID-LINK--
-
Wikipedia. (2023). Bischler–Möhlau indole synthesis. Wikipedia. --INVALID-LINK--
-
Li, C.-J., et al. (2018). C-H Functionalization of indoles and oxindoles through CDC reactions. ScienceDirect. --INVALID-LINK--
-
Harada, S., et al. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. EurekAlert!. --INVALID-LINK--
-
Kumar, R., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH. --INVALID-LINK--
-
Gürbüz, S., & Daugulis, O. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC. --INVALID-LINK--
-
Kumar, R., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate. --INVALID-LINK--
-
Duong, A. T.-H., et al. (2014). Why Do Some Fischer Indolizations Fail? PMC. --INVALID-LINK--
-
Vara, B. A., et al. (2017). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH. --INVALID-LINK--
-
Taber, D. F., & Stachel, S. J. (2011). Bischler–Möhlau indole synthesis. ResearchGate. --INVALID-LINK--
-
Gribble, G. W. (2016). Bischler Indole Synthesis. ResearchGate. --INVALID-LINK--
-
ChemEurope. Bischler-Möhlau indole synthesis. ChemEurope. --INVALID-LINK--
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. soc.chim.it [soc.chim.it]
- 17. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in the Fischer Indole Synthesis of 6-methoxy-7-methyl-1H-indole
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the Fischer indole synthesis, specifically for preparing 6-methoxy-7-methyl-1H-indole. This particular substituted indole is a valuable scaffold in medicinal chemistry, and its efficient synthesis is often critical. The presence of both an electron-donating methoxy group and a sterically influential ortho-methyl group presents unique challenges that can lead to diminished yields.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this reaction and significantly improve your outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
A1: Low yield is the most common complaint for this synthesis and can stem from multiple factors. The Fischer indole synthesis is notoriously sensitive to reaction parameters.[3] A systematic approach to optimization is crucial. Here’s a breakdown of the critical variables:
-
Purity of Starting Materials: The reaction's success begins with your reagents. The starting arylhydrazine (4-methoxy-3-methylphenylhydrazine) and the carbonyl compound must be of high purity. Impurities can introduce competing side reactions.[4] It is best practice to use freshly prepared or purified hydrazine, as they can degrade upon storage.
-
Choice of Acid Catalyst: The selection of the acid catalyst is decisive.[1][5] Both Brønsted acids (like H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, BF₃·OEt₂) are effective, but the optimal choice depends on the substrate.[6][7][8] For challenging cyclizations like this one, Polyphosphoric Acid (PPA) is often a superior choice as it can act as both catalyst and solvent.[4][6] We recommend screening a small panel of catalysts to identify the most effective one for your system.
-
Reaction Temperature and Time: This reaction requires thermal energy for the key[9][9]-sigmatropic rearrangement, but there's a fine balance.[4] Excessively high temperatures or prolonged heating can cause decomposition and lead to the formation of intractable tars.[3][10] Conversely, insufficient heat will result in a sluggish or incomplete reaction. Monitor the reaction's progress diligently using Thin-Layer Chromatography (TLC) to determine the optimal endpoint and avoid product degradation.
-
Reaction Atmosphere: For substrates that may be sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the final yield.[4]
Q2: I'm observing significant tar formation in my reaction flask. How can I prevent this?
A2: Tar formation is a clear sign of product or starting material decomposition. This is typically caused by overly harsh reaction conditions.
-
Reduce Temperature: This is the first variable to adjust. A high temperature is the most common culprit for polymerization and decomposition.
-
Change Your Acid Catalyst: A very strong acid can promote unwanted side reactions. If you are using a strong Brønsted acid like sulfuric acid, consider switching to a milder one like p-toluenesulfonic acid or a Lewis acid like zinc chloride.[7] Sometimes, using acetic acid as both the catalyst and solvent provides a milder environment that prevents decomposition.[11]
-
Minimize Reaction Time: As soon as TLC indicates that the starting material has been consumed and the product has formed, begin the workup procedure immediately. Unnecessarily long reaction times at high temperatures will almost certainly lead to lower yields of the desired product.[4]
Q3: My TLC and NMR analysis show multiple spots and peaks, suggesting the formation of side products. What are these and how can I minimize them?
A3: The formation of multiple products is a known challenge, especially with substituted phenylhydrazones.
-
N–N Bond Cleavage: The key[9][9]-sigmatropic rearrangement competes with a heterolytic cleavage of the N–N bond.[9] Electron-donating groups, like the methoxy group on your starting material, can inadvertently stabilize the intermediates formed during this cleavage pathway, diverting the reaction from the desired indole formation.[9][12] This results in aniline byproducts. Using a less polar solvent and a Lewis acid catalyst can sometimes disfavor this pathway.
-
Regioisomeric Indoles: This is a major issue when using unsymmetrical ketones. However, for your target molecule, the substitution pattern is determined by the hydrazine. The ortho-methyl group on 4-methoxy-3-methylphenylhydrazine should direct the cyclization to form the 7-methyl indole. An "abnormal" cyclization, while rare, can sometimes occur where the reaction proceeds at a substituted position.[1][2] Careful structural analysis (2D NMR) is required to confirm the identity of your product.
-
Aldol Condensation: If your carbonyl partner has α-hydrogens, it can undergo self-condensation under acidic conditions, consuming starting material and complicating purification.[3] This can be mitigated by using a one-pot procedure where the hydrazone is formed under milder conditions before the addition of a stronger acid for the cyclization step.
Q4: I am having difficulty purifying my final indole product from the crude reaction mixture. What are some effective strategies?
A4: Purifying indoles, which can be sensitive and are often mixed with polar byproducts, requires a careful approach.
-
Column Chromatography: This is the most common method. Standard silica gel chromatography is effective. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended. For very polar impurities, a reverse-phase (C18) column may be more effective.[13]
-
Acid-Base Extraction: This technique can be used to remove non-basic or non-acidic impurities. Indoles have a weakly acidic N-H proton. However, exercise caution as some indoles are unstable in the presence of strong acids or bases.[4]
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[4] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that yield high-quality crystals.
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Fischer indole synthesis?
A1: The reaction proceeds through a well-defined sequence of steps:
-
Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').
-
[9][9]-Sigmatropic Rearrangement: This is the key, irreversible, and often rate-determining step. After protonation, the enamine undergoes a concerted rearrangement, breaking the weak N-N bond and forming a new C-C bond.
-
Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular attack of an amino group onto an imine, forming a cyclic aminal.
-
Ammonia Elimination: Under acidic catalysis, this aminal eliminates a molecule of ammonia to yield the final, energetically favorable aromatic indole.[6][7][14]
Q2: How do the 6-methoxy and 7-methyl substituents specifically influence this reaction?
A2: The substituents on the phenylhydrazine ring have a profound electronic and steric impact:
-
6-Methoxy Group: As a strong electron-donating group (EDG), the methoxy substituent increases the electron density of the aromatic ring. This facilitates the electrophilic-like attack during the key cyclization step. However, as mentioned in the troubleshooting section, a powerful EDG can also stabilize the cation formed during N-N bond cleavage, which is a competing side reaction that can lower the yield.[2][9][12]
-
7-Methyl Group (from an ortho-methyl on the hydrazine): An ortho substituent can present a steric challenge.[1] During the[9][9]-sigmatropic rearrangement and subsequent cyclization, this methyl group can cause steric hindrance, potentially raising the activation energy of the reaction. This may necessitate higher temperatures or longer reaction times compared to an unsubstituted analogue.
Q3: Is it better to pre-form the hydrazone or use a one-pot procedure?
A3: For many applications, a one-pot procedure is more efficient and can lead to higher overall yields by minimizing handling losses.[4] In this approach, the arylhydrazine and carbonyl compound are mixed in a suitable solvent, often with a mild acid catalyst like acetic acid, to form the hydrazone in situ. Then, the stronger cyclizing acid (e.g., PPA or p-TsOH) is added, and the temperature is increased to drive the indolization. However, if you are experiencing significant side reactions related to the carbonyl compound (like aldol condensation), isolating the hydrazone first can provide a cleaner reaction.
Optimized Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific carbonyl substrate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxy-3-methylphenylhydrazine (1.0 eq).
-
Solvent & Carbonyl Addition: Add a suitable solvent such as toluene or glacial acetic acid (approx. 5-10 mL per mmol of hydrazine).[6][11] Add the corresponding ketone or aldehyde (1.1 eq).
-
Hydrazone Formation (if using a two-stage one-pot method): If using a solvent like toluene, add a catalytic amount of acetic acid and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1 hour to form the hydrazone.
-
Indolization: Add the acid catalyst. A common and effective choice is polyphosphoric acid (PPA), which can be used in excess to act as the solvent and catalyst. Alternatively, add a catalyst like p-toluenesulfonic acid (1.2 eq) or zinc chloride (1.2 eq).
-
Heating: Heat the reaction mixture to the optimized temperature (typically between 80-140 °C) and monitor its progress by TLC.[1][11]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If PPA was used, quench the reaction by carefully pouring it onto crushed ice. If another acid was used, neutralize it carefully with a base like aqueous sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
// Causes cause1 [label="Impure Starting Materials?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Reaction\nConditions?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Side Reactions\nDominating?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Purification Loss?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol1 [label="Purify hydrazine & carbonyl\n(distillation/recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2a [label="Screen Acid Catalysts\n(PPA, p-TsOH, ZnCl₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2b [label="Optimize Temperature & Time\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2c [label="Test Different Solvents\n(e.g., Acetic Acid, Toluene)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Use Milder Conditions\n(Lower Temp, Weaker Acid)\nto Minimize Decomposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Optimize Chromatography\n(Gradient, RP-HPLC) or\nAttempt Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> cause1; start -> cause2; start -> cause3; start -> cause4;
cause1 -> sol1 [label=" Yes "]; cause2 -> sol2a; cause2 -> sol2b; cause2 -> sol2c; cause3 -> sol3 [label=" Yes "]; cause4 -> sol4 [label=" Yes "]; } enddot Caption: A troubleshooting workflow for addressing low yields.
Comparative Data on Reaction Conditions
Optimizing the Fischer indole synthesis often requires an empirical approach. The following table summarizes common catalysts and solvents, along with their general advantages and disadvantages, to guide your experimental design.
| Catalyst Type | Example(s) | Solvent(s) | Temperature Range | Advantages | Disadvantages |
| Brønsted Acid | p-TsOH, H₂SO₄, HCl | Acetic Acid, Ethanol, Toluene | 80-120 °C | Readily available, strong proton source.[7] | Can cause charring and decomposition if too strong or too hot.[3] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, FeCl₃ | Toluene, Dioxane, Neat | 80-150 °C | Effective for many substrates, can be milder than strong Brønsted acids.[1][7] | Stoichiometric amounts often needed, workup can be more complex. |
| Polyphosphoric Acid (PPA) | PPA | Neat (PPA acts as solvent) | 100-160 °C | Excellent for difficult cyclizations, acts as dehydrating agent.[6][15] | Highly viscous, workup requires quenching on ice. |
| Solvent as Catalyst | Glacial Acetic Acid | Acetic Acid | Reflux (~118 °C) | Provides a mildly acidic environment, minimizing harsh side reactions.[1][11] | May not be acidic enough for deactivated or sterically hindered substrates. |
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Indoles
Welcome to the technical support center for indole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.
Troubleshooting Guide
This section addresses specific, common problems encountered during the N-alkylation of indoles in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired N-Alkylated Product
Question: My reaction is yielding very little product, and I'm mostly recovering my starting indole. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four key areas: deprotonation, reaction conditions, or the reactivity of your substrates.
-
Incomplete Deprotonation: The first step in a classical N-alkylation is the deprotonation of the indole's N-H group (pKa ≈ 17) to form the nucleophilic indole anion.[1] If this step is inefficient, the reaction will not proceed.
-
Causality & Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the indole.[2] Make sure your NaH is fresh; it can be passivated by atmospheric moisture over time. Also, ensure all reagents and solvents are strictly anhydrous, as water will quench the base. Allow sufficient time for the deprotonation to complete (often 30-60 minutes at 0 °C) before adding the alkylating agent.[2]
-
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the resulting indole anion.
-
Causality & Solution: If the indole salt precipitates, it will not be available to react with the electrophile.[3] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are standard choices because they effectively solvate the anion.[2][4] If you observe precipitation, consider switching to a more polar solvent like DMF or NMP.[4]
-
-
Insufficient Temperature: The activation energy for the SN2 reaction may not be met at your current temperature.
-
Unreactive Reagents: The issue may lie with the electrophile or a deactivated indole.
-
Causality & Solution: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkyl halide, consider adding a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide. For indoles bearing strong electron-withdrawing groups, the nitrogen is less nucleophilic.[4] In these cases, more forcing conditions (stronger base, higher temperature) may be necessary.[4]
-
Issue 2: Poor Regioselectivity (Significant C3-Alkylation)
Question: My reaction is producing a mixture of N-alkylated and C3-alkylated isomers, with the C3 product being significant or even dominant. How can I improve N-selectivity?
Answer: This is the most common challenge in indole alkylation. The indole anion is an ambident nucleophile, with electron density on both the N1 and C3 positions. The C3 position is often kinetically more nucleophilic, leading to the undesired side product.[2][5] Achieving high N-selectivity requires carefully controlling the reaction environment.
-
Choice of Base and Counterion: This is the most critical factor.
-
Causality & Solution: Classical conditions using strong bases with ionic counterions (Na⁺, K⁺) in polar aprotic solvents strongly favor N-alkylation.[2][6] The base, like NaH or KH, fully deprotonates the indole. The resulting ionic salt localizes the negative charge more on the nitrogen, making it the primary site of attack.[7] In contrast, bases with more covalent counterions (e.g., Mg²⁺ from Grignard reagents) can chelate the indole and direct alkylation to the C3 position.[6] Therefore, stick to bases like NaH, KH, or K₂CO₃/Cs₂CO₃ in DMF or THF.[2]
-
-
Reaction Temperature: Temperature can be a powerful tool to control regioselectivity.
-
Causality & Solution: While C3-alkylation is often the kinetically favored pathway at lower temperatures, N-alkylation is typically the thermodynamically more stable product. Increasing the reaction temperature can provide the energy to overcome the barrier to N-alkylation, often dramatically improving the N:C3 ratio.[2] In one study, increasing the temperature to 80 °C resulted in complete N-alkylation.[2][3]
-
-
Modern Catalytic Methods: When classical methods fail, catalyst control offers a robust solution.
-
Causality & Solution: Transition metal catalysis can offer exquisite control over regioselectivity. For instance, copper hydride (CuH) catalysis using different phosphine ligands can selectively produce either the N- or C3-alkylated product from the same starting materials.[5] Using a ligand like (R)-DTBM-SEGPHOS with a CuH catalyst has been shown to provide a >20:1 ratio in favor of the N-alkylated product.[2]
-
Logical Flow for Troubleshooting N/C3 Selectivity
Caption: Troubleshooting workflow for poor N- vs. C3-alkylation selectivity.
Issue 3: Formation of Polyalkylated Products
Question: I am observing di- or even tri-alkylation of my indole. How can I stop the reaction at mono-alkylation?
Answer: Polyalkylation occurs when the N-alkylated product successfully competes with the starting indole for the alkylating agent. This is more common with electron-rich indoles or highly reactive alkylating agents.
-
Stoichiometry Control: The relative amounts of your reactants are key.
-
Causality & Solution: Using an excess of the alkylating agent is the most common cause of polyalkylation.[4] To favor mono-alkylation, use a slight excess of the indole (1.1 to 1.2 equivalents) relative to the alkylating agent. This ensures the electrophile is more likely to encounter an unreacted indole molecule. Alternatively, add the alkylating agent slowly (e.g., via syringe pump) to keep its instantaneous concentration low.
-
-
Reaction Conditions: Temperature and concentration can influence the relative reaction rates.
-
Steric Hindrance: Introducing steric bulk can disfavor a second alkylation.
-
Causality & Solution: Using a bulkier alkylating agent or, in catalytic systems, a catalyst with sterically demanding ligands can physically block the second addition due to steric hindrance.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for a standard N-alkylation of indole? A1: The most common and reliable method involves deprotonating the indole with a strong, non-nucleophilic base, followed by the addition of an alkyl halide.[7] A typical procedure uses sodium hydride (NaH, 1.1 eq.) in an anhydrous polar aprotic solvent like DMF or THF at 0 °C to form the sodium salt of the indole, followed by the addition of the alkylating agent (1.0-1.2 eq.).[1][2]
Q2: My indole contains sensitive functional groups (e.g., esters, ketones) that are not compatible with strong bases like NaH. What are my options? A2: This is a common challenge in multi-step synthesis. Fortunately, several milder methods are available:
-
Weaker Inorganic Bases: Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, especially with more reactive alkylating agents.[2][8] Cs₂CO₃ is particularly useful due to the high reactivity of the cesium indolate.
-
Phase-Transfer Catalysis (PTC): PTC is an excellent and green technique that uses a catalyst (e.g., tetrabutylammonium bromide, Bu₄NBr) to shuttle the indole anion from a solid or aqueous basic phase into an organic phase containing the alkylating agent.[9][10] This avoids the need for strong, soluble bases and strictly anhydrous conditions.[10]
-
Mitsunobu Reaction: For alkylation with alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) is a highly reliable method that proceeds under neutral conditions, though it requires careful purification to remove phosphine oxide byproducts.[7][11]
Q3: How does the choice of solvent impact the reaction? A3: The solvent's primary role is to dissolve the indole anion generated after deprotonation.[4]
-
Polar Aprotic Solvents (DMF, DMSO, THF, NMP): These are the most effective for classical NaH-mediated alkylations as they solvate the cation (e.g., Na⁺) well, leaving a "naked," highly reactive indole anion.[2][4]
-
Less Polar Solvents (Toluene, Dichloromethane): These are generally poor choices for ionic reactions but may be optimal for specific catalytic systems, such as certain copper- or palladium-catalyzed reactions.[12][13]
-
Protic Solvents (Alcohols, Water): These are incompatible with strong bases like NaH and will quench the reaction. They should be avoided unless using a specific protocol like PTC.
Reaction Pathway: N- vs. C3-Alkylation
References
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 12. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Purification of Polar Indole Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying polar indole compounds. The unique electronic properties and polarity of the indole scaffold present distinct challenges in chromatographic purification. This resource provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the underlying scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My polar indole compound shows poor or no retention on a standard C18 reversed-phase column and elutes in the void volume.
This is a frequent challenge because highly polar molecules have a stronger affinity for the polar mobile phase than the non-polar C18 stationary phase.[1][2][3] To achieve retention, you need to shift the equilibrium so that the analyte interacts more with the stationary phase.
Underlying Cause: The fundamental principle of reversed-phase (RP) chromatography is the partitioning of an analyte between a polar mobile phase and a non-polar stationary phase.[4] Polar indoles, especially those with multiple heteroatoms or ionizable groups, are highly soluble in the aqueous-organic mobile phases typically used, leading to minimal interaction with the hydrophobic C18 chains.
Solutions:
-
Switch to a More Appropriate Chromatography Mode:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar compounds.[1] It uses a polar stationary phase (like silica, diol, or amide) with a mobile phase rich in a less polar organic solvent (usually acetonitrile) and a small amount of a more polar solvent (like water).[1] This creates a water-rich layer on the stationary phase into which polar analytes can partition.[5]
-
Mixed-Mode Chromatography (MMC): This technique utilizes columns with both reversed-phase and ion-exchange functionalities.[1][6] This dual retention mechanism can significantly enhance the retention of polar and ionizable indoles.[1][6]
-
Aqueous Normal-Phase (ANP) Chromatography: ANP uses a polar stationary phase with a mobile phase composition that bridges reversed-phase and normal-phase conditions.[5][7][8] It's particularly effective for separating polar compounds like acids and amines.[8]
-
-
Modify Your Reversed-Phase Method:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within the alkyl chains or at the terminus. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can increase the retention of polar analytes.[1][2]
-
Employ a Highly Aqueous Mobile Phase: Some modern RP columns are stable in 100% aqueous mobile phases, which can help retain very polar compounds.[1]
-
Add Ion-Pairing Reagents: For ionizable indoles, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic indoles) to the mobile phase can form a neutral complex that is better retained by the C18 column. Be aware that these reagents are often not compatible with mass spectrometry (MS).[1]
-
Issue 2: I'm observing significant peak tailing for my basic indole compound.
Peak tailing is a common issue, especially with basic compounds, and it can compromise resolution and quantification.[9][10][11]
Underlying Cause: The primary cause of peak tailing for basic compounds in reversed-phase chromatography is secondary interactions with exposed silanol groups (Si-OH) on the silica-based stationary phase.[9][10][12] These silanols can become ionized (negatively charged) and interact strongly with protonated basic analytes, leading to a secondary, undesirable retention mechanism that causes the peak to tail.[9][10][12]
Solutions:
-
Mobile Phase pH Adjustment:
-
Low pH: Operating at a low pH (e.g., 2-3) protonates the silanol groups, minimizing their interaction with basic analytes.[13]
-
High pH: Alternatively, working at a high pH can deprotonate the basic indole, making it neutral and reducing its interaction with any ionized silanols. However, ensure your column is stable at high pH.
-
-
Column Selection:
-
Use a Highly Deactivated/End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically blocked to reduce these secondary interactions.[9][12]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are designed to shield the silanol groups and provide better peak shape for basic compounds.[13]
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[11][13] Try diluting your sample to see if the peak shape improves.[11]
-
Instrumental Issues:
Troubleshooting Peak Tailing: A Logical Approach
Caption: A decision tree for troubleshooting peak tailing.
Issue 3: My polar indole compound is unstable on silica gel during normal-phase chromatography.
Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation during purification.[1][14]
Underlying Cause: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. These acidic sites can catalyze the degradation of sensitive indole compounds, particularly those with acid-labile functional groups.
Solutions:
-
Deactivate the Silica Gel: You can neutralize the acidity of the silica gel by pre-treating it with a base, such as triethylamine, before packing the column.[1]
-
Use an Alternative Stationary Phase:
-
Alumina: Alumina is available in neutral, acidic, and basic forms, allowing you to choose a support that is compatible with your compound.
-
Bonded Phases: Amino- or cyano-bonded silica columns are less acidic and can be a good alternative.[1]
-
-
Consider Other Purification Techniques:
-
Reversed-Phase Chromatography: If your compound is stable under RP conditions, this can be an excellent alternative.[1]
-
Supercritical Fluid Chromatography (SFC): SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase.[15][16] It is often a gentler technique and can be very effective for purifying polar compounds.[15][17][18]
-
Crystallization: For compounds that can be crystallized, this is a highly effective purification method that avoids the use of silica gel altogether.[1][19]
-
Experimental Protocols
Protocol 1: Method Development for HILIC Purification
This protocol provides a starting point for developing a HILIC method for a polar indole compound.
-
Column Selection: Begin with a bare silica or an amide-bonded HILIC column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient:
-
Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention.
-
Run a linear gradient from 95% B to 50% B over 15 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 95% B and equilibrate for 5-10 minutes. HILIC columns may require longer equilibration times than RP columns.
-
-
Sample Preparation: Dissolve the sample in a diluent that matches the initial mobile phase conditions (e.g., 95:5 acetonitrile:water) to maintain good peak shape.
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the pH or buffer concentration of Mobile Phase A to alter the selectivity.
-
Protocol 2: Deactivating Silica Gel for Flash Chromatography
-
Weigh the required amount of silica gel into a flask.
-
Prepare a solution of 1-2% triethylamine in the chosen non-polar solvent for your chromatography (e.g., hexane).
-
Add the triethylamine solution to the silica gel to form a slurry.
-
Gently swirl the slurry for 5-10 minutes.
-
Remove the solvent by rotary evaporation until the silica is free-flowing.
-
The deactivated silica is now ready for column packing.
Data Presentation
Table 1: Recommended Starting Conditions for Different Chromatography Modes
| Chromatography Mode | Stationary Phase | Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Typical Gradient | Best Suited For |
| Reversed-Phase | C18, Polar-Embedded | 0.1% Formic Acid in Water | Acetonitrile or Methanol | 5% to 95% B | Moderately polar, non-ionizable indoles |
| HILIC | Silica, Amide, Diol | 10 mM Ammonium Acetate in Water | Acetonitrile | 95% to 50% B | Highly polar, water-soluble indoles |
| Mixed-Mode | C18 with Anion/Cation Exchange | pH-adjusted buffer (e.g., phosphate) | Acetonitrile | Varies greatly | Ionizable polar indoles |
| SFC | Ethylpyridine, Diol | N/A | CO2 with Methanol modifier | 5% to 40% Methanol | Thermally labile, polar indoles |
Workflow for Selecting a Purification Strategy
Caption: A workflow for selecting the appropriate purification strategy.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmanow.live [pharmanow.live]
- 3. waters.com [waters.com]
- 4. scispace.com [scispace.com]
- 5. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 6. helixchrom.com [helixchrom.com]
- 7. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation - Tech Information [mtc-usa.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromtech.com [chromtech.com]
- 13. uhplcs.com [uhplcs.com]
- 14. Purification [chem.rochester.edu]
- 15. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 16. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. veranova.com [veranova.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Navigating Side Reactions in the Synthesis of Methoxy-Substituted Indoles
Welcome to the Technical Support Center for the synthesis of methoxy-substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common side reactions encountered during these syntheses. The presence of the electron-donating methoxy group, while often beneficial for directing reactivity, introduces a unique set of challenges that can lead to unexpected byproducts and diminished yields. This document provides a structured approach to understanding, diagnosing, and mitigating these issues through a series of frequently asked questions and detailed troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for methoxy-substituted indoles and what is the primary influence of the methoxy group?
A1: The most frequently employed methods include the Fischer, Bischler-Möhlau, and Larock indole syntheses.[1] The methoxy group is a strong electron-donating group (EDG) which activates the aromatic ring. In the context of electrophilic cyclization reactions like the Fischer and Bischler-Möhlau syntheses, this generally facilitates the desired ring-closure.[2] However, this heightened reactivity can also exacerbate side reactions, such as polymerization, dimerization, and undesired N-N bond cleavage in the Fischer synthesis.[3][4]
Q2: I am observing a significant amount of tar-like material in my Fischer indole synthesis of a 5-methoxyindole. What is the likely cause?
A2: The formation of dark, tarry substances is a common issue, particularly when synthesizing electron-rich indoles like methoxy-substituted variants.[1] This is typically a result of polymerization and degradation of the starting material or the indole product itself under harsh acidic conditions and elevated temperatures.[1] Methoxyindoles are particularly susceptible to acid-catalyzed polymerization.
Q3: My mass spectrum shows an unexpected chlorinated byproduct when synthesizing a methoxyindole using the Fischer method with HCl. What is happening?
A3: You are likely observing an "abnormal" Fischer indole synthesis product. This is a known side reaction, especially with ortho-methoxy substituted phenylhydrazones, where the methoxy group is displaced by a chloride ion from the hydrochloric acid catalyst.[5] This results in the formation of a chloroindole as a significant byproduct, or even the main product.[6]
Q4: Why am I getting a poor yield in my Larock synthesis of a methoxy-substituted indole, even though the starting materials are consumed?
A4: Poor yields in the Larock synthesis, despite consumption of starting materials, can be due to several factors. With methoxy-substituted o-iodoanilines, decomposition of intermediates can be an issue.[7] Furthermore, the regioselectivity of the alkyne insertion can be problematic with unsymmetrical alkynes, leading to a mixture of isomers that are difficult to separate and may result in a low isolated yield of the desired product.[6][8] The choice of palladium catalyst, ligands, and base is critical for optimizing the reaction and minimizing side reactions.[9]
Part 2: Troubleshooting Guides: Side Reactions & Mitigation Strategies
This section provides a detailed breakdown of common side reactions, their mechanisms, and actionable troubleshooting steps.
Issue 1: N-N Bond Cleavage in the Fischer Indole Synthesis
Symptoms:
-
Low or no yield of the desired indole.
-
Presence of aniline byproducts (e.g., p-anisidine) in the crude reaction mixture, detectable by GC-MS or LC-MS.
-
Reaction fails completely with highly electron-rich methoxyphenylhydrazines.[3]
Causality & Mechanism: The key step in the Fischer indole synthesis is the acid-catalyzed[2][2]-sigmatropic rearrangement of the ene-hydrazine intermediate. However, a competing pathway is the heterolytic cleavage of the protonated N-N bond. The electron-donating methoxy group stabilizes the protonated ene-hydrazine intermediate, which unfortunately also weakens the N-N bond and lowers the activation energy for cleavage.[4] This leads to the dissociation of the intermediate into an aniline and a stabilized iminyl carbocation, preventing the formation of the indole ring.[3][4]
Figure 1: Competing pathways in the Fischer indole synthesis.
Mitigation Strategies:
-
Optimize the Acid Catalyst: Switch from strong Brønsted acids (e.g., H₂SO₄, HCl) to milder acids like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][10] This can temper the reactivity and disfavor the N-N bond cleavage pathway.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5] Monitor the reaction by TLC to avoid prolonged heating, which can promote decomposition.
-
Two-Step Procedure: Consider pre-forming and isolating the phenylhydrazone before the cyclization step.[5] This allows for purification of the intermediate and independent optimization of the acid-catalyzed cyclization, potentially under milder conditions.
Issue 2: "Abnormal" Product Formation (Methoxy Group Displacement) in Fischer Synthesis
Symptoms:
-
Mass spectrum indicates the presence of a chlorinated indole instead of, or in addition to, the expected methoxyindole.
-
Observed primarily when using HCl in an alcohol solvent.[6]
Causality & Mechanism: This side reaction occurs when cyclization proceeds via an "abnormal" pathway, attacking the carbon atom bearing the methoxy group. The protonated methoxy group becomes a good leaving group (methanol), and the resulting intermediate is trapped by a nucleophile present in the reaction medium, such as a chloride ion from HCl.[6] The use of Lewis acids can also lead to substitution, but the mechanism and position of substitution may differ. For example, ZnCl₂ can coordinate strongly with the methoxy group, facilitating chloride substitution.[6]
Figure 2: Simplified mechanism of "abnormal" Fischer synthesis.
Mitigation Strategies:
-
Change the Acid Catalyst: Avoid using hydrochloric acid. Polyphosphoric acid (PPA) is an excellent alternative that serves as both catalyst and solvent and does not introduce nucleophilic anions.[5] Other Brønsted acids like p-toluenesulfonic acid can also be effective.
-
Use a Non-Nucleophilic System: If a Lewis acid is preferred, boron trifluoride (BF₃) may promote rearrangement of the methoxy group rather than substitution, due to the weak nucleophilicity of the fluoride ion.[6]
Issue 3: Dimerization and Polymerization
Symptoms:
-
Formation of high molecular weight species observed by MS.
-
Appearance of insoluble, often colored, material in the reaction flask.
-
Streaking on TLC plates.
Causality & Mechanism: The electron-rich nature of the methoxyindole product makes it highly nucleophilic. Under acidic conditions, the indole can be protonated at the C3 position, generating a reactive electrophilic intermediate. This intermediate can then be attacked by another molecule of the nucleophilic indole, leading to the formation of a dimer. This process can continue, resulting in oligomers and polymers.
Mitigation Strategies:
-
Control Reactant Concentrations: Running the reaction at higher dilution can disfavor the bimolecular dimerization reaction.[1]
-
Slow Addition of Reagents: Adding the carbonyl compound or the phenylhydrazine slowly to the reaction mixture can help maintain a low concentration of the indole product as it forms, thereby reducing the rate of dimerization.[1]
-
Milder Reaction Conditions: Use the mildest acid catalyst and lowest temperature that effectively promotes the desired cyclization.[5] This minimizes the protonation of the indole product that initiates the dimerization cascade.
Issue 4: Poor Regioselectivity in Larock and Bischler-Möhlau Syntheses
Symptoms:
-
Formation of a mixture of indole isomers that are difficult to separate.
-
Observed when using unsymmetrical alkynes in the Larock synthesis or substituted anilines in the Bischler-Möhlau synthesis.[5][11]
Causality & Mechanism:
-
Larock Synthesis: The regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond. Generally, the reaction favors the product where the bulkier alkyne substituent is placed at the C2 position of the indole.[7] However, this is not always predictable, and electronic effects or coordination of functional groups on the alkyne to the palladium center can lead to mixtures of regioisomers or even reversal of selectivity.[6][8]
-
Bischler-Möhlau Synthesis: This reaction is notorious for poor regioselectivity with substituted anilines like m-anisidine, as cyclization can occur at either ortho position relative to the amino group, leading to a mixture of, for example, 4-methoxy- and 6-methoxyindoles.[5]
Mitigation Strategies:
-
Larock Synthesis:
-
Modify Alkyne Substituents: If possible, increase the steric bulk of one of the alkyne substituents to better direct the regioselectivity. Using silyl-substituted alkynes is a known strategy to direct the formation of 3-substituted indoles.[7]
-
Screen Ligands and Conditions: The choice of phosphine ligand on the palladium catalyst can influence regioselectivity. Experimenting with different ligands and solvent systems may improve the outcome.[9]
-
-
Bischler-Möhlau Synthesis:
-
Use Blocking Groups: Temporarily introducing a blocking group at one of the ortho positions of the aniline can force the cyclization to occur at the desired position. The blocking group can be removed in a subsequent step.
-
Explore Modified Procedures: Milder, modern variations of the Bischler-Möhlau synthesis, some utilizing microwave irradiation, may offer improved regioselectivity and yields.[12]
-
Part 3: Data & Protocols
Table 1: Comparative Performance of Lewis Acids in Fischer Indole Synthesis
The choice of Lewis acid can significantly impact the yield of the Fischer indole synthesis. The following table provides a comparison of yields for specific indole syntheses using various Lewis acid catalysts. Note that direct comparison can be challenging as other reaction parameters like solvent and temperature often vary between studies.
| Target Indole | Phenylhydrazone Precursor | Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,3-Dimethyl-5-methoxyindole | 4-Methoxyphenylhydrazine + 2-Butanone | ZnCl₂ | None | 170 | ~75 | [13] |
| 2,3-Dimethyl-5-methoxyindole | 4-Methoxyphenylhydrazine + 2-Butanone | BF₃·OEt₂ | Ethanol | Reflux | ~80 | [10] |
| 1,2,3,4-Tetrahydrocarbazole | Phenylhydrazine + Cyclohexanone | ZnCl₂ | Acetic Acid | 115 | 85-92 | [10] |
| 7-Methoxy-1,2,3,4-tetrahydrocarbazole | 2-Methoxyphenylhydrazine + Cyclohexanone | PPA | Xylene | 120 | 64 | [14] |
Protocol 1: Fischer Synthesis of Ethyl 6-Methoxy-3-methylindole-2-carboxylate (Avoiding Chlorination)
This protocol utilizes polyphosphoric acid (PPA) to avoid the "abnormal" side reaction that can occur with HCl.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Sodium acetate
-
Ethyl 2-oxobutanoate
-
Ethanol
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (Optional but Recommended):
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol.
-
Add sodium acetate (1 equivalent) to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add ethyl 2-oxobutanoate (1 equivalent) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the hydrazine is consumed.
-
Extract the hydrazone with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
-
Indolization:
-
To the crude or purified hydrazone, add polyphosphoric acid (PPA) (typically 5-10 times the weight of the hydrazone).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).[5]
-
-
Work-up and Purification:
-
Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic aqueous solution with saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) or by recrystallization.[5]
-
Protocol 2: Larock Synthesis of a 2,3-Disubstituted 5-Methoxyindole
This general protocol is for the palladium-catalyzed synthesis of a 5-methoxy-substituted indole. Optimization of catalyst, ligand, and base may be required for specific substrates.
Materials:
-
2-Iodo-4-methoxyaniline
-
Disubstituted alkyne (1.5-2.0 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Triphenylphosphine (PPh₃, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Lithium chloride (LiCl, 1 equivalent)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add 2-iodo-4-methoxyaniline, potassium carbonate, lithium chloride, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed DMF via syringe, followed by the disubstituted alkyne.[5]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.[5]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water (3x) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes [jstage.jst.go.jp]
- 9. grokipedia.com [grokipedia.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Enhancing the Stability of 6-methoxy-7-methyl-1H-indole in Solution
Welcome to the technical support center for 6-methoxy-7-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them, ensuring the integrity and reproducibility of your experiments.
I. Understanding the Instability of this compound
The indole nucleus, a privileged scaffold in medicinal chemistry, is inherently susceptible to degradation under various conditions due to its electron-rich nature.[1] For this compound, the primary stability concerns stem from its indole core, which can be prone to oxidation and degradation under acidic, basic, and photolytic conditions. While direct stability studies on this specific molecule are not extensively published, we can infer its stability profile from closely related indole derivatives. The indole ring is particularly sensitive to oxidation at the C2 and C3 positions, which can lead to the formation of oxindole derivatives.[1][2] Furthermore, strongly acidic conditions can cause protonation of the indole ring, primarily at the C3 position, initiating degradation pathways.[2]
II. Troubleshooting Guide: Diagnosing and Resolving Instability
This section is structured to help you identify the potential causes of degradation and provides actionable steps to mitigate these issues.
Issue 1: Unexpected Peaks in HPLC Analysis or Low Assay Signal
Symptom: You observe additional peaks in your chromatogram that are not present in the initial analysis of the solid compound, or you notice a time-dependent decrease in your assay signal.
Potential Cause: Degradation of this compound in your solvent or assay buffer.
Troubleshooting Steps:
-
Solvent and pH Assessment:
-
Acidic Conditions: The indole ring is sensitive to strong acids.[2] If your mobile phase or solvent is acidic, consider neutralizing it or using a milder acidic additive (e.g., 0.1% formic acid instead of trifluoroacetic acid).
-
Basic Conditions: While less common for indoles, hydrolysis of functional groups can occur under strong basic conditions. Ensure your solution pH is not highly alkaline.
-
Recommendation: Prepare solutions in a neutral, buffered solvent (pH 6-7.5) whenever possible.
-
-
Oxidation Check:
-
Dissolved Oxygen: Solvents can contain dissolved oxygen, which can contribute to oxidative degradation. Degassing your solvents by sparging with an inert gas (nitrogen or argon) before use can minimize this.
-
Peroxide Contamination: Ethers and other solvents can form peroxides over time. Use freshly opened bottles of high-purity solvents.
-
Antioxidant Addition: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your stock solutions if compatible with your downstream application.
-
Photostability Evaluation:
Issue 2: Inconsistent Results in Biological Assays
Symptom: High variability in experimental results between replicates or on different days.
Potential Cause: Degradation of the compound in the assay medium under experimental conditions.
Troubleshooting Steps:
-
Medium Stability Study:
-
Assess the stability of this compound directly in your cell culture or assay medium under the exact experimental conditions (e.g., 37°C, 5% CO2).[2]
-
Incubate the compound in the medium for the duration of your experiment and analyze samples at different time points by HPLC to quantify the remaining parent compound.
-
-
Fresh Preparations:
-
Always prepare fresh dilutions of the compound from a stable, concentrated stock solution immediately before each experiment.[2] Avoid using aged dilutions.
-
-
Control Experiments:
-
Include a time-course stability study of the compound in your assay buffer as part of your experimental validation to determine its half-life under your specific conditions.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving and storing this compound?
A1: For short-term storage, high-purity, anhydrous solvents such as DMSO, DMF, or ethanol are generally suitable. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C under an inert atmosphere. If a stock solution is necessary, prepare it in anhydrous DMSO or ethanol, aliquot it into single-use vials to avoid freeze-thaw cycles, and store it at -80°C.
Q2: How can I protect my compound from oxidation during my experiments?
A2: To minimize oxidation, you should degas your solvents, use fresh, high-purity solvents, and protect your solutions from light. In some cases, adding an antioxidant like BHT or ascorbic acid to your stock solution can be beneficial, provided it doesn't interfere with your assay.
Q3: My protocol requires an acidic pH. How can I minimize degradation?
A3: If acidic conditions are unavoidable, use the mildest possible acid and the lowest necessary concentration. Keep the exposure time to the acidic environment as short as possible. If feasible, perform the reaction or incubation at a lower temperature to slow down the rate of degradation.
Q4: How can I confirm that my compound is degrading?
A4: The most direct way to confirm degradation is by using a stability-indicating analytical method, such as HPLC-UV or LC-MS. By comparing chromatograms of a fresh sample with those of a sample that has been subjected to stress conditions (e.g., heat, acid, light), you can identify and quantify the appearance of degradation products and the loss of the parent compound.
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[2]
-
Stress Conditions:
-
Acidic: Incubate the stock solution with 0.1 M HCl at 60°C.
-
Basic: Incubate the stock solution with 0.1 M NaOH at 60°C.
-
Oxidative: Incubate the stock solution with 3% H₂O₂ at room temperature.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[2]
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute to a suitable concentration. Analyze by HPLC-UV.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Identify and quantify major degradation products relative to the parent peak area.
Protocol 2: Preparation and Storage of Stable Stock Solutions
-
Solvent Selection: Choose a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Degassing (Optional but Recommended): Sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Dissolution: Dissolve the this compound in the chosen solvent to the desired concentration. Gentle sonication can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into single-use amber glass vials.
-
Inert Atmosphere: If possible, flush the headspace of each vial with nitrogen or argon before sealing.
-
Storage: Store the aliquots at -80°C.
V. Visualization of Degradation and Troubleshooting
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
VI. Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions at a neutral or slightly acidic pH (6-7.5). | The indole ring is susceptible to acid-catalyzed degradation.[2] |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol). Degas to remove oxygen. | Minimizes oxidative and hydrolytic degradation. |
| Temperature | Store stock solutions at -80°C. Perform experiments at the lowest feasible temperature. | Reduces the rate of all chemical degradation pathways. |
| Light | Protect solutions from UV and ambient light using amber vials or by wrapping containers.[2] | Prevents photodegradation.[2] |
| Atmosphere | Store solids and solutions under an inert atmosphere (nitrogen or argon). | Minimizes contact with atmospheric oxygen and moisture. |
| Additives | Consider using antioxidants (e.g., BHT, ascorbic acid) if compatible with the application. | Scavenges free radicals and reactive oxygen species. |
VII. References
-
BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate. Retrieved from --INVALID-LINK--
-
Hassan, R., Abdel-Samea, A. S., Farhan, S. M., Bräse, S., & Hashem, H. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4583. --INVALID-LINK--
-
Harada, S., Isono, T., Yanagawa, M., & Nemoto, T. (2025). Copper-catalyzed direct regioselective C5–H alkylation reactions of functionalized indoles with α-diazomalonates. Chemical Science.
-
Han, T. H., Lee, J. H., Cho, M. H., Wood, T. K., & Lee, J. (2011). Environmental factors affecting indole production in Escherichia coli. Research in Microbiology, 162(2), 108–116. --INVALID-LINK--
-
Han, T. H., Lee, J. H., Cho, M. H., Wood, T. K., & Lee, J. (2011). Environmental factors affecting indole production in Escherichia coli. ResearchGate. Retrieved from --INVALID-LINK--
-
Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Li, S., ... & He, J. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2667. --INVALID-LINK--
-
BenchChem. (n.d.). Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide. Retrieved from --INVALID-LINK--
-
Al-Hussain, S. A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2022). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molecules, 27(19), 6529. --INVALID-LINK--
References
Technical Support Center: Optimizing Catalyst Loading in Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of palladium catalyst loading. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.
Introduction: The Critical Role of Catalyst Loading
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient construction of the indole scaffold, a privileged core in numerous natural products and pharmaceuticals.[1] Key methods include the Larock, Buchwald-Hartwig, and palladium-catalyzed Fischer indole syntheses.[2][3][4] A critical parameter governing the success of these reactions is the catalyst loading. While higher catalyst loading can increase reaction rates, it also elevates costs and the potential for metal contamination in the final product. Conversely, excessively low loading may lead to incomplete conversion or catalyst deactivation.[5][6] This guide will provide a framework for rationally optimizing catalyst loading to achieve a balance between efficiency, cost, and product purity.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a palladium-catalyzed indole synthesis?
A1: For initial explorations of a new indole synthesis, a catalyst loading in the range of 1-5 mol% of the palladium precursor is a common starting point.[7] For many standard cross-coupling reactions, such as the Buchwald-Hartwig amination, catalyst loadings of around 1-2% are often employed.[8] More complex or challenging transformations may initially require higher loadings, which can then be optimized downwards.
Q2: How does the choice of palladium precursor and ligand affect the optimal catalyst loading?
A2: The stability and activity of the catalytic species are highly dependent on the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the chosen ligand.[9] Highly active and stable catalyst systems, often employing bulky, electron-rich phosphine ligands like those developed by Buchwald and Hartwig, can facilitate reactions at significantly lower catalyst loadings, sometimes as low as 0.1 mol%.[2] The ligand plays a crucial role in preventing catalyst decomposition through processes like the formation of inactive palladium black.[10][11]
Q3: Can increasing the catalyst loading always rescue a low-yielding reaction?
A3: Not necessarily. While insufficient catalyst is a common reason for low yields, simply increasing the loading is not always the solution and can sometimes be detrimental.[12] Higher concentrations of palladium can lead to an increased rate of side reactions or catalyst decomposition, especially if the reaction is sensitive to the palladium concentration.[10] It is crucial to first investigate other potential issues such as reagent purity, solvent quality, and the presence of oxygen before resorting to higher catalyst loadings.
Q4: What are Turnover Number (TON) and Turnover Frequency (TOF), and why are they important in optimizing catalyst loading?
A4:
-
Turnover Number (TON) represents the total number of moles of product formed per mole of catalyst before it becomes inactive. A high TON indicates a robust and efficient catalyst.[13]
-
Turnover Frequency (TOF) is the number of catalytic cycles per unit of time, essentially the speed of the catalyst.[13]
Maximizing both TON and TOF is the goal of catalyst optimization. Achieving a high TON at a low catalyst loading is indicative of a highly efficient and cost-effective process. These metrics are more informative than yield alone for comparing the performance of different catalyst systems and loadings.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during palladium-catalyzed indole synthesis, with a focus on issues related to catalyst loading.
| Observed Problem | Potential Cause(s) Related to Catalyst Loading | Suggested Troubleshooting Steps & Explanations |
| Low or No Product Yield | 1. Insufficient Catalyst Loading: The number of active catalytic sites is too low for efficient conversion within a reasonable timeframe. 2. Catalyst Deactivation: The initial catalyst loading may be sufficient, but the catalyst is rapidly deactivating under the reaction conditions.[14] | 1. Incremental Increase in Catalyst Loading: Increase the catalyst loading in a stepwise manner (e.g., from 1 mol% to 2 mol%, then to 5 mol%) and monitor the reaction progress. This helps to determine if the reaction is simply catalyst-limited. 2. Investigate Catalyst Stability: Use a more robust ligand that can better stabilize the active Pd(0) species.[15] Ensure rigorous exclusion of air and moisture, as these can contribute to catalyst decomposition.[11] Consider using a pre-formed, stable palladium pre-catalyst. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst is being consumed over the course of the reaction. Common deactivation pathways include the formation of palladium black (aggregation of Pd(0) species) or ligand degradation.[10][16] 2. Substrate or Product Inhibition: The starting material or the indole product may be coordinating to the palladium center and inhibiting the catalytic cycle. | 1. Optimize Ligand-to-Metal Ratio: An excess of ligand can sometimes help to stabilize the catalyst and prevent aggregation. Experiment with ligand-to-palladium ratios of 1:1, 1.5:1, and 2:1. 2. Sequential Addition of Catalyst: In some cases, adding the catalyst in portions throughout the reaction can maintain a sufficient concentration of the active species. 3. Dilution: Running the reaction at a lower concentration can sometimes mitigate substrate or product inhibition. |
| Formation of Palladium Black | 1. Ligand Dissociation/Degradation: The phosphine ligand may be dissociating from the palladium center or degrading, leading to the aggregation of unprotected Pd(0) into inactive palladium black.[10] 2. Excessively High Catalyst Concentration: At high concentrations, the rate of bimolecular decomposition pathways that lead to palladium black can increase.[12] | 1. Use a More Stable Ligand: Employ bidentate or sterically hindered monodentate ligands that form more stable complexes with palladium.[15] 2. Reduce Catalyst Loading: If the reaction proceeds to some extent before palladium black formation, try reducing the catalyst loading. 3. Ensure Proper Degassing: Oxygen can promote the oxidation of phosphine ligands, leading to catalyst instability.[11] |
| Poor Reproducibility | 1. Sensitivity to Small Variations in Catalyst Loading: The reaction may be highly sensitive to the precise amount of catalyst, especially at very low loadings. 2. Inconsistent Catalyst Activity: The activity of the palladium precursor can vary between batches or due to improper storage. | 1. Precise Dispensing of Catalyst: For low catalyst loadings, use a stock solution of the catalyst to ensure accurate and reproducible addition. 2. Use a Pre-catalyst: Pre-formed palladium pre-catalysts are often more stable and provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂. |
Data-Driven Optimization of Catalyst Loading
The optimal catalyst loading is highly dependent on the specific reaction. Below is a comparative summary of typical catalyst loadings and outcomes for common palladium-catalyzed indole syntheses.
| Reaction Type | Typical Pd Precursor | Typical Ligand | Catalyst Loading (mol%) | General Observations & Remarks | Reference(s) |
| Larock Indole Synthesis | Pd(OAc)₂ | PPh₃ (optional) | 2.5 - 5 | The original Larock protocol often uses a relatively high catalyst loading. The addition of PPh₃ is not always necessary and its effect on yield can be substrate-dependent.[17] | [18] |
| Buchwald-Hartwig Amination for N-Arylation of Indoles | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, RuPhos, BippyPhos | 0.5 - 2 | Highly active ligands enable low catalyst loadings. The choice of ligand is crucial for achieving high yields and functional group tolerance.[19] | [19] |
| Pd-Catalyzed Fischer Indole Synthesis | Pd(OAc)₂ | Xantphos | 0.1 | The Buchwald modification of the Fischer indole synthesis can be highly efficient, allowing for very low catalyst loadings.[2] | [2][20] |
Experimental Protocol: A General Method for Optimizing Catalyst Loading in a Larock Indole Synthesis
This protocol provides a systematic approach to determining the optimal catalyst loading for the synthesis of a 2,3-disubstituted indole via a Larock-type reaction.
1. Initial Reaction Setup (Control Experiment):
-
To an oven-dried reaction vessel, add the ortho-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.025 mmol, 2.5 mol%) and, if desired, a ligand (e.g., PPh₃, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF or NMP, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
2. Systematic Variation of Catalyst Loading:
-
Set up a series of parallel reactions under the same conditions as the control experiment, but vary the catalyst loading (e.g., 5 mol%, 1 mol%, 0.5 mol%, 0.1 mol%).
-
Ensure that the ligand-to-palladium ratio is kept constant if a ligand is used.
-
Monitor each reaction at regular time intervals to determine the reaction rate and final conversion.
3. Analysis of Results:
-
For each catalyst loading, determine the reaction yield and calculate the Turnover Number (TON).
-
Plot the yield versus catalyst loading and reaction time versus catalyst loading to visualize the trends.
-
The optimal catalyst loading will be the lowest amount that provides a high yield in a reasonable timeframe.
Visualizing Key Processes
Workflow for Catalyst Loading Optimization
Caption: A systematic workflow for optimizing palladium catalyst loading.
Common Catalyst Deactivation Pathway
Caption: A simplified diagram of catalyst deactivation leading to palladium black.
References
- 1. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. nobelprize.org [nobelprize.org]
- 12. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 18. d-nb.info [d-nb.info]
- 19. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Strategies for Selective Functionalization of the Indole Ring
Welcome to the Technical Support Center for indole functionalization. This guide is designed for researchers, scientists, and drug development professionals actively working with this privileged heterocyclic scaffold. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The indole ring, with its multiple reactive sites, presents a fascinating and often frustrating challenge. Understanding the subtle interplay of electronic and steric factors is paramount to achieving the desired regioselectivity.
This resource is structured as a series of troubleshooting guides and frequently asked questions, reflecting the common hurdles encountered in the lab.
Part 1: Troubleshooting Common Regioselectivity Issues
The inherent reactivity of the indole nucleus often leads to a mixture of products if reaction conditions are not carefully controlled. Here, we address the most common regioselectivity challenges.
Issue 1: My electrophilic substitution is yielding a mixture of C3 and C2 isomers, with C3 being the major product. How can I favor C2 functionalization?
This is a classic challenge rooted in the electronic nature of the indole ring. Electrophilic attack is kinetically favored at the C3 position because the resulting intermediate (the indoleninium cation) effectively delocalizes the positive charge without disrupting the aromaticity of the benzene ring.[1][2] Attack at C2, in contrast, leads to an intermediate where the benzene ring's aromaticity is compromised.[1]
Troubleshooting Strategies:
-
Steric Hindrance at C3: If your indole substrate is unsubstituted at C3, consider introducing a bulky, temporary directing group at this position. This will sterically shield C3 and encourage the electrophile to attack the C2 position.
-
N-Protection Strategy: The choice of N-protecting group can significantly influence the C2/C3 selectivity.
-
Electron-withdrawing groups (e.g., tosyl (Ts), Boc) decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles overall, but can sometimes alter the regiochemical outcome.[3]
-
Bulky N-protecting groups can sterically hinder the C2 position, further favoring C3 substitution. Conversely, in some metal-catalyzed reactions, a directing group on the nitrogen can steer functionalization to a specific position.
-
-
Reaction Conditions:
-
Low Temperatures: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the thermodynamically more stable product, which may be the C2-substituted isomer in certain cases.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol, ethanol) to find the optimal conditions for your specific substrate and electrophile.
-
Issue 2: I am attempting a Friedel-Crafts acylation, but I'm getting a complex mixture of products and low yield. What's going wrong?
Friedel-Crafts acylation on indoles is notoriously tricky. The Lewis acid catalyst required for the reaction can coordinate with the indole nitrogen, deactivating the ring towards electrophilic attack. Furthermore, the electron-rich indole nucleus is prone to polymerization under strongly acidic conditions.
Troubleshooting Strategies:
-
N-Protection is Crucial: To prevent catalyst deactivation and side reactions, the indole nitrogen must be protected, preferably with an electron-withdrawing group like phenylsulfonyl (SO2Ph) or tosyl (Ts).[4] This reduces the basicity of the nitrogen and directs the acylation.
-
Choice of Lewis Acid: Milder Lewis acids are often more effective than strong ones like AlCl₃. Consider using ZnCl₂, BF₃·OEt₂, or SnCl₄.
-
Stoichiometry: Use a stoichiometric amount of the Lewis acid. An excess can lead to undesired side reactions.
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Reaction: For formylation (addition of a -CHO group), the Vilsmeier-Haack reaction is a much milder and more reliable alternative to Friedel-Crafts.[5][6][7]
-
Acylation of Indolylmagnesium Halides: Grignard reagents of indoles can be readily acylated with acid chlorides or anhydrides.
-
Issue 3: My metal-catalyzed cross-coupling reaction is failing or giving low yields. What are the key parameters to optimize?
Transition metal-catalyzed cross-coupling reactions have revolutionized indole functionalization, allowing for the formation of C-C, C-N, and C-O bonds at positions that are inaccessible through classical methods.[8] However, these reactions are often sensitive to a variety of factors.
Troubleshooting Strategies:
-
Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is critical.[9] There is no one-size-fits-all solution, and screening a variety of combinations is often necessary. For Suzuki-Miyaura reactions, catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common starting points.[9]
-
Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The base must be strong enough to facilitate transmetalation but not so strong as to cause undesired side reactions.
-
Solvent Quality: Ensure that your solvents are anhydrous and deoxygenated.[9] Water and oxygen can deactivate the catalyst.
-
N-Protection: For many cross-coupling reactions, particularly Sonogashira and Heck couplings, N-protection is recommended to prevent side reactions and catalyst inhibition.[9]
-
Substrate Purity: Ensure your starting materials, especially boronic acids/esters, are pure, as impurities can poison the catalyst.[9]
Issue 4: I need to functionalize the benzene ring of the indole (C4-C7 positions). How can I achieve this selectivity?
Functionalization of the benzenoid ring is challenging due to the higher reactivity of the pyrrole ring.[10] Directed metalation and C-H activation strategies are the most powerful tools for accessing these positions.[11][12][13]
Troubleshooting Strategies:
-
Directed Ortho-Metalation (DoM): This strategy involves using a directing group (DG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position.[14][15][16] The resulting lithiated species can then be quenched with an electrophile.
-
Transition Metal-Catalyzed C-H Activation: This has emerged as a powerful technique for the direct functionalization of C-H bonds.[8][20] By choosing the appropriate directing group and catalyst system, it is possible to selectively functionalize any of the C4-C7 positions.[12][21]
Part 2: Frequently Asked Questions (FAQs)
Here are some frequently asked questions that delve deeper into specific aspects of indole functionalization.
Q1: What is the best N-protecting group for my indole synthesis?
The choice of N-protecting group is critical and depends on the subsequent reaction conditions.[3]
| Protecting Group | Introduction | Removal Conditions | Stability & Effects |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP | Strong acid (TFA, HCl)[3] | Electron-withdrawing, increases stability to oxidation.[3] |
| Ts (Tosyl) | TsCl, base | Strong reducing agents (e.g., Na/NH₃) or harsh acidic/basic hydrolysis. | Strongly electron-withdrawing, deactivates the ring towards electrophiles.[3] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base[3] | Fluoride sources (TBAF) or acidic conditions. | Electron-donating, increases reactivity towards electrophiles. |
| Bn (Benzyl) | BnBr, base | Catalytic hydrogenation (H₂, Pd/C) | Electron-donating, increases reactivity. |
Q2: I'm performing a Vilsmeier-Haack reaction and getting a significant amount of a high molecular weight byproduct. What is it and how can I avoid it?
The most common byproduct is a bis(indolyl)methane derivative.[5] This forms when the desired 3-formylindole product reacts with another molecule of the starting indole under the acidic reaction conditions.
Prevention Strategies:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent (POCl₃ and DMF).[5]
-
Low Temperature: Maintain a low reaction temperature (0 °C) during the addition of the indole.[5]
-
Order of Addition: Add the indole solution dropwise to the pre-formed Vilsmeier reagent.[5]
-
Monitor Reaction Progress: Quench the reaction promptly once the starting material is consumed.[5]
Q3: Why is my Fischer indole synthesis failing?
The Fischer indole synthesis, while classic, can fail for several reasons.[22]
-
Substituent Effects: Electron-donating groups on the carbonyl compound can lead to N-N bond cleavage as a side reaction instead of the desired cyclization.[23][24]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the reaction.[22]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are crucial and often require empirical optimization.[22]
Q4: How can I achieve dual functionalization at the C2 and C3 positions?
Simultaneous functionalization at both C2 and C3 can be achieved through several modern synthetic strategies. One approach involves a one-pot Pd(II)/Cu(I) co-catalyzed dual C-H functionalization using arylsulfonyl reagents.[25] In this method, an aryl group is introduced at C2, followed by a chloro or thio group at C3.[25]
Part 3: Key Experimental Protocols & Visualizations
To further aid your experimental design, detailed step-by-step protocols for key reactions and visual diagrams of important concepts are provided below.
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
This protocol provides a general procedure for the C3-formylation of an N-protected indole.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Indole Addition: Dissolve the N-protected indole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization of Regioselectivity in Indole Electrophilic Substitution
The following diagram illustrates the intermediates formed during electrophilic attack at the C2 and C3 positions of the indole ring, explaining the kinetic preference for C3 substitution.
Caption: Intermediates in electrophilic substitution of indole.
Decision-Making Workflow for Indole Functionalization
This workflow provides a logical approach to selecting the appropriate strategy for functionalizing a specific position on the indole ring.
Caption: Strategy selection for indole functionalization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. [PDF] Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole | Semantic Scholar [semanticscholar.org]
- 11. Site-selective C–H functionalization to access the arene backbone of indoles and quinolines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. grokipedia.com [grokipedia.com]
- 16. baranlab.org [baranlab.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of 6-Methoxy-7-Methyl-1H-indole and 5-Methoxy-7-Methyl-1H-indole: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged" structure, forming the core of numerous natural products and synthetic drugs.[1] The strategic placement of substituents on this bicyclic heterocycle can profoundly influence its physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of two closely related isomers: 6-methoxy-7-methyl-1H-indole and 5-methoxy-7-methyl-1H-indole. While direct comparative studies on these specific molecules are limited in the current literature, this analysis will draw upon data from structurally similar analogs and established principles of indole chemistry to provide a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Subtle Dance of Isomerism
The seemingly minor shift of a methyl and methoxy group between the 5/7 and 6/7 positions on the indole ring can lead to significant differences in molecular properties and, consequently, biological function. This guide will explore these differences through a comparative lens, examining their synthesis, physicochemical characteristics, and potential pharmacological profiles. Understanding these nuances is critical for the rational design of novel therapeutics.
Physicochemical Properties: A Tale of Two Isomers
Table 1: Comparative Physicochemical Properties of Methoxy-Methyl-Indole Isomers and Related Compounds
| Property | This compound (Predicted) | 5-Methoxy-7-methyl-1H-indole (Experimental/Predicted) | 6-Methoxy-1H-indole (Experimental)[2] | 5-Methoxy-1H-indole (Experimental)[3] |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | C₉H₉NO | C₉H₉NO |
| Molecular Weight | 161.20 | 161.20 | 147.17 | 147.17 |
| Melting Point (°C) | Data not available | 65-66[4] | 90-92 | 52-54 |
| Boiling Point (°C) | Data not available | 100-110 (at 0.15 Torr)[4] | 105 (at 0.2 mm)[5] | 178-180 (at 17 mmHg) |
| Water Solubility | Predicted to be slightly soluble | Slightly soluble[4] | 15.3 µg/mL[2] | Data not available |
| LogP (Predicted) | ~2.8 | ~2.7 | 2.6[2] | 2.2 |
Note: Predicted values are based on computational models and data from analogous compounds and should be confirmed experimentally.[6][7]
The substitution pattern in 5-methoxy-7-methyl-1H-indole places the methoxy group in a position known to influence serotonin receptor binding in related tryptamines.[8] In contrast, the arrangement in This compound may lead to different steric and electronic effects, potentially altering its interaction with biological targets. The methyl group at the 7-position in both isomers introduces steric hindrance around the pyrrole nitrogen, which could affect N-H hydrogen bonding and interactions with planar binding sites.
Synthesis and Spectroscopic Analysis
The synthesis of these isomers can be approached through established indole synthesis methodologies, such as the Fischer, Bischler, or Hemetsberger–Knittel syntheses.[9] The choice of starting materials is crucial for achieving the desired substitution pattern.
Proposed Synthetic Workflow
Below is a generalized workflow for the synthesis of these methoxy-methyl-indole isomers, which would require empirical optimization of reaction conditions.
Caption: Generalized Fischer indole synthesis workflow.
Experimental Protocol: Fischer Indole Synthesis (Proposed)
-
Hydrazine Formation: React the appropriately substituted aniline (e.g., 3-methoxy-2-methylaniline for the 6-methoxy isomer) with sodium nitrite in the presence of a strong acid, followed by reduction with a suitable reducing agent like sodium sulfite to yield the corresponding hydrazine hydrochloride.
-
Condensation: Condense the resulting hydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid or an aldehyde) to form the phenylhydrazone.
-
Cyclization: Heat the phenylhydrazone in the presence of a catalyst, such as polyphosphoric acid or zinc chloride, to induce cyclization and subsequent aromatization to the indole ring.
-
Purification: Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Data Type | This compound | 5-Methoxy-7-methyl-1H-indole |
| ¹H NMR (ppm) | Aromatic protons expected between 6.5-7.5 ppm. Distinct signals for the methyl (~2.4 ppm) and methoxy (~3.8 ppm) groups. The N-H proton will appear as a broad singlet. | Aromatic protons expected between 6.7-7.2 ppm. Distinct signals for the methyl (~2.4 ppm) and methoxy (~3.8 ppm) groups. The N-H proton will appear as a broad singlet. |
| ¹³C NMR (ppm) | Aromatic carbons will appear in the 100-140 ppm region. The methoxy carbon will be around 55 ppm and the methyl carbon around 15-20 ppm. | Aromatic carbons will appear in the 100-155 ppm region. The methoxy carbon will be around 55 ppm and the methyl carbon around 15-20 ppm. |
| Mass Spectrum (m/z) | Molecular ion peak (M⁺) expected at 161. Fragmentation patterns would involve loss of methyl and methoxy groups. | Molecular ion peak (M⁺) expected at 161. Fragmentation patterns would likely be similar to the 6-methoxy isomer. |
Comparative Biological Activity: Unlocking Therapeutic Potential
The biological activities of indole derivatives are diverse, with many exhibiting anticancer, antimicrobial, and central nervous system effects.[1][20][21][22][23] The positioning of the methoxy and methyl groups is expected to significantly influence the pharmacological profile of these two isomers.
Potential as Serotonin Receptor Modulators
Methoxy-substituted indoles, particularly those with a substitution at the 5-position, are known to interact with serotonin receptors.[24] For instance, 5-MeO-DMT is a potent psychedelic, while its isomer, 6-MeO-DMT, is reportedly non-hallucinogenic and has a lower affinity for serotonin receptors.[8] This suggests that 5-methoxy-7-methyl-1H-indole may have a higher propensity to interact with serotonin receptors compared to its 6-methoxy counterpart. The affinity for different serotonin receptor subtypes would need to be determined experimentally.[25]
Caption: Hypothesized interaction with serotonin receptors.
Anticancer and Antimicrobial Potential
Indole derivatives are a rich source of inspiration for the development of novel anticancer and antimicrobial agents.[1][20][21][22][23] The cytotoxic and antimicrobial activities of these two isomers would likely differ based on their ability to intercalate with DNA, inhibit key enzymes, or disrupt cell membranes. The specific substitution pattern can influence the molecule's ability to participate in these interactions. A thorough screening against a panel of cancer cell lines and microbial strains would be necessary to elucidate their potential in these areas.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indole isomers for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound.
Conclusion and Future Directions
The comparative analysis of this compound and 5-methoxy-7-methyl-1H-indole, while based on inferences from related compounds, highlights the profound impact of isomeric substitution on the properties of indole derivatives. The 5-methoxy isomer may hold greater promise as a modulator of serotonin receptors, while the therapeutic potential of the 6-methoxy isomer remains largely unexplored.
Further research is imperative to synthesize these compounds in sufficient quantities for thorough experimental evaluation. Head-to-head comparisons of their physicochemical properties, spectroscopic data, and biological activities are essential to validate the predictions made in this guide and to unlock their full therapeutic potential. This comparative framework provides a solid foundation for future investigations into these intriguing molecules.
References
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- 2. 6-Methoxy-1H-indole | C9H9NO | CID 76659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole, 5-methoxy- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. 5-methoxy-1-methyl-1H-indole | C10H11NO | CID 819864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 6-MeO-DMT - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]
- 11. mzCloud – 5 Methoxyindole [mzcloud.org]
- 12. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 13. 5-Methoxyindole(1006-94-6) 13C NMR [m.chemicalbook.com]
- 14. digibuo.uniovi.es [digibuo.uniovi.es]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 6-Methoxy-7-Methyl-1H-Indole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2] Its versatile framework allows for extensive chemical modification, enabling the fine-tuning of biological activity. This guide focuses on a specific, highly functionalized scaffold: the 6-methoxy-7-methyl-1H-indole core. The strategic placement of the electron-donating methoxy group at position 6 and the methyl group at position 7 significantly influences the molecule's electronic properties and steric profile, making this class of derivatives a fertile ground for discovering novel therapeutic agents.[3]
This document provides an in-depth comparative analysis of the structure-activity relationships (SAR) for these derivatives across various biological targets. We will dissect how modifications at different positions of the indole ring system modulate efficacy, with a focus on anticancer and antimicrobial applications, supported by experimental data and protocols.
The Core Scaffold: Deconstructing the this compound Framework
The foundational this compound structure serves as a privileged scaffold. The methoxy group at C6 enhances the electron-rich nature of the indole ring, which can increase reactivity and influence binding interactions with biological targets.[3] The methyl group at C7 provides a steric handle that can be crucial for orienting the molecule within a binding pocket and can also impact metabolic stability. The following sections explore how substitutions at other positions—primarily N1 and C3—leverage this core to achieve potent and selective biological activity.
Logical Workflow for a Typical SAR Study
An SAR campaign is a systematic process. The goal is to iteratively modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. The workflow below illustrates the logical progression of such a study.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Comparative Analysis: Anticancer Activity
Derivatives of the this compound scaffold have shown significant promise as anticancer agents, primarily by acting as inhibitors of tubulin polymerization.[4][5] These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6]
Key SAR Findings for Anticancer Potency
The diagram below summarizes the general SAR trends for anticancer activity, focusing on substitutions at key positions of the indole core.
Caption: Key SAR insights for this compound anticancer agents.
-
N1-Position: Substitution at the indole nitrogen is well-tolerated. Small alkyl groups, such as methyl, have been shown to significantly enhance antiproliferative activity in some indole series, potentially by improving cell permeability or optimizing binding orientation.[7]
-
C3-Position: This is a crucial position for modification. The introduction of 3-aroyl or 3-arylthio moieties is a common strategy. Specifically, groups that mimic the trimethoxyphenyl ring of colchicine often lead to potent inhibition of tubulin polymerization.
-
C6 and C7-Positions: The presence of a 6-methoxy group is a recurring feature in potent derivatives. The combination of a 6-methoxy group with a heterocyclic ring at position 7 has been shown to produce compounds with low nanomolar IC50 values against various cancer cell lines.[4][5] This highlights the importance of the specific substitution pattern of the core topic.
Performance Comparison of Anticancer Derivatives
The following table summarizes the in vitro anticancer activity (IC50) of representative indole derivatives against various human cancer cell lines.
| Compound ID | N1-Substituent | C3-Substituent | C6/C7-Substituent | Cell Line | IC50 (µM) | Reference |
| Derivative A | -H | 3-Aroyl | 6-heterocyclyl | MCF-7 | 0.015 | [4] |
| Derivative B | -H | 3-Aroyl | 7-heterocyclyl | MCF-7 | 0.029 | [4][8] |
| Derivative C | -H | 3-Arylthio | 7-heterocyclyl | HepG2 | 0.020 | [5] |
| Compound 3g | -(3,4,5-trimethoxyphenyl) | -H | 6-Chloro | MCF-7 | 0.080 | [6] |
| Curcumin Derivative | -H | Curcumin analog | Methoxy-substituted | HeLa | 4.0 | [9] |
Analysis: The data clearly indicate that compounds with heterocyclic substitutions at positions 6 or 7 (Derivatives A, B, C) exhibit exceptionally high potency, often in the nanomolar range.[4][5] This suggests that these positions are critical for optimizing interactions with the tubulin protein. While Compound 3g has a different substitution pattern, its activity in the sub-micromolar range still underscores the potential of N1-aryl indoles as tubulin inhibitors.[6]
Comparative Analysis: Antimicrobial Activity
The indole scaffold is also prevalent in compounds with significant antimicrobial properties.[10][11] Modifications to the this compound core can yield derivatives with potent activity against both Gram-positive and Gram-negative bacteria.
Key SAR Findings for Antimicrobial Potency
The antimicrobial activity of these derivatives is highly dependent on the nature and position of various substituents.
-
N1-Position: The introduction of moieties containing amino groups, such as 2-((4-aminophenyl)amino)ethan-1-one, can serve as a key pharmacophore for antibacterial action.[10]
-
C2/C3-Positions: The attachment of other heterocyclic systems (e.g., pyrazole, isoxazole) via linkers at the N1 position can lead to compounds with broad-spectrum antibacterial and antifungal activity.[11][12]
-
Benzene Ring: Dimethoxy substitution patterns (e.g., 4,6-dimethoxy) have been explored and show good activity, indicating that the electronic effects of methoxy groups are beneficial for antimicrobial action.[11][12]
Performance Comparison of Antimicrobial Derivatives
The table below presents the Minimum Inhibitory Concentration (MIC) for selected indole derivatives against common bacterial strains.
| Compound ID | Key Structural Feature | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| Indole-pyrazolo[3,4-b]pyridine | Indole fused with pyrazolopyridine | 14.2 | >100 | [13] |
| 4,6-Dimethoxy-indole derivative (R3) | Diazetidine-2-thione at N1 | 12.5 | 25 | [11][12] |
| 4,6-Dimethoxy-indole derivative (R9) | Pyrazoline at N1 | 6.25 | 12.5 | [11][12] |
| N1-substituted Indole (C-3) | Schiff base derivative at N1 | 50 | 50 | [10] |
Analysis: The data suggest that incorporating additional heterocyclic rings, such as pyrazoline (R9), onto the indole nitrogen is a highly effective strategy for boosting antibacterial potency against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[11][12]
Experimental Protocols and Methodologies
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods provide a self-validating system for assessing the biological activity of novel derivatives.
General Synthesis of N1-Substituted this compound Derivatives
The synthesis of target compounds often begins with the commercially available or synthetically accessible this compound core, followed by N-alkylation.
-
Deprotonation: To a solution of this compound (1.0 eq.) in a dry aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases. This indicates the formation of the indole anion.
-
Alkylation: Cool the mixture back to 0 °C and add the desired electrophile (e.g., an alkyl halide or benzyl bromide, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N1-substituted derivative.[14]
Protocol for In Vitro Anticancer Activity (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[6]
Workflow for Biological Evaluation
The following diagram outlines the typical screening cascade for evaluating novel indole derivatives.
Caption: Experimental workflow for the biological evaluation of indole derivatives.
Conclusion and Future Outlook
The this compound scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently demonstrated that targeted modifications can lead to compounds with potent and selective biological activities. For anticancer applications, the most effective strategies involve the introduction of heterocyclic moieties at the C6 or C7 positions and arylthio/aroyl groups at the C3 position to inhibit tubulin polymerization.[4][5] In the antimicrobial realm, derivatization at the N1 position with other nitrogen-containing heterocycles appears to be a fruitful approach.[11][12]
Future research should focus on optimizing the pharmacokinetic properties of the most potent compounds, including metabolic stability and oral bioavailability. The continued exploration of diverse substitutions on this privileged scaffold, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of next-generation drug candidates.
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. New 6- and 7-heterocyclyl-1H-indole derivatives as potent tubulin assembly and cancer cell growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Validation of 6-Methoxy-7-Methyl-1H-Indole
This guide provides a comprehensive comparison of two prominent synthetic routes for the preparation of 6-methoxy-7-methyl-1H-indole, a substituted indole derivative of interest to researchers in medicinal chemistry and drug discovery. The objective is to present a thorough validation of a preferred synthetic pathway, supported by detailed experimental protocols and comparative analysis.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. Specifically, the substitution pattern on the indole ring can profoundly influence a molecule's pharmacological profile. The target molecule, this compound, possesses a substitution pattern that is of interest for the development of novel therapeutics. A validated and efficient synthesis of this compound is therefore of considerable value.
This guide will compare two powerful methods for indole synthesis: the Leimgruber-Batcho and the Bartoli indole syntheses. Both are well-suited for the preparation of substituted indoles and offer distinct advantages and disadvantages.
Comparative Analysis of Synthetic Routes
A critical aspect of selecting a synthetic route is the availability of starting materials. For the synthesis of this compound, a key precursor for both proposed routes is 2-methyl-3-nitroanisole (also known as 3-methoxy-2-methylnitrobenzene). This starting material is commercially available, making both the Leimgruber-Batcho and Bartoli syntheses viable options.
Route 1: The Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a versatile and high-yielding two-step method for the preparation of indoles from o-nitrotoluenes.[1][2] The reaction proceeds through the formation of an enamine intermediate, followed by reductive cyclization.
Mechanism:
The synthesis begins with the condensation of the o-nitrotoluene derivative, in this case, 2-methyl-3-nitroanisole, with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a β-dimethylamino-2-nitrostyrene intermediate. The mildly acidic benzylic protons of the o-nitrotoluene are deprotonated under the reaction conditions, and the resulting carbanion attacks the electrophilic carbon of the DMF-DMA.[2]
The second step involves the reductive cyclization of the enamine intermediate. Various reducing agents can be employed, with Raney nickel and hydrazine, or catalytic hydrogenation over palladium on carbon being common choices.[1][2] The nitro group is reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to afford the aromatic indole.
Workflow for Leimgruber-Batcho Synthesis:
Caption: Leimgruber-Batcho synthetic workflow.
Route 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes.[3][4] This reaction utilizes the reaction of a vinyl Grignard reagent with the nitroarene.
Mechanism:
The Bartoli synthesis involves the addition of three equivalents of a vinyl Grignard reagent to an ortho-substituted nitroarene.[4][5] The first equivalent reduces the nitro group to a nitroso group. The second equivalent adds to the nitroso group, and the resulting intermediate undergoes a[6][6]-sigmatropic rearrangement. The third equivalent of the Grignard reagent acts as a base to facilitate the final aromatization to the indole ring. The presence of a substituent at the ortho position is crucial for the success of the reaction.[4]
Workflow for Bartoli Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. 7-Methylindole synthesis - chemicalbook [chemicalbook.com]
- 6. 6-Methoxyindole(3189-13-7) 1H NMR [m.chemicalbook.com]
Cross-reactivity profiling of 6-methoxy-7-methyl-1H-indole against kinase panels
An In-Depth Guide to Kinase Cross-Reactivity Profiling: A Comparative Analysis of 6-methoxy-7-methyl-1H-indole
In the landscape of modern drug discovery, kinases have emerged as one of the most critical target classes, governing a vast array of cellular processes from proliferation to apoptosis. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a formidable challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a diluted therapeutic window. Therefore, early and comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of any successful kinase inhibitor development program.
This guide provides a technical framework for assessing the selectivity of a novel compound, using the hypothetical molecule this compound as our primary example. We will detail the experimental rationale, present comparative methodologies, and interpret the resulting data in the context of a drug development pipeline. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and characterization of new chemical entities.
The Rationale for Kinase Selectivity Profiling
The human kinome comprises over 500 kinases, and many share significant homology in their catalytic domains. A compound designed to inhibit a specific kinase, for instance, a key driver in a cancer pathway, may inadvertently inhibit other structurally related kinases. This promiscuity can be a double-edged sword. While sometimes leading to beneficial polypharmacology, it more often results in toxicity that can derail a clinical program.
The objective of cross-reactivity profiling is to generate a "selectivity profile" that maps the inhibitory activity of a compound across a broad panel of kinases. This profile is critical for:
-
Validating the primary target: Ensuring the compound's biological effect is indeed mediated through the intended kinase.
-
Identifying potential off-targets: Flagging kinases that could cause adverse effects.
-
Guiding Structure-Activity Relationship (SAR) studies: Enabling medicinal chemists to modify the compound to enhance selectivity and potency.
-
De-risking clinical progression: Providing a clearer picture of the compound's potential safety liabilities before entering costly clinical trials.
Experimental Design: A Phased Approach
A robust profiling campaign is typically conducted in phases. We begin with a broad, single-concentration screen to cast a wide net, followed by more focused dose-response studies to quantify the potency against identified "hits."
For our example, this compound, we will compare its profile against two well-characterized inhibitors:
-
Staurosporine: A notoriously potent but non-selective kinase inhibitor, serving as a promiscuous control.
-
Lapatinib: A clinically approved dual inhibitor of EGFR and HER2, representing a more selective, targeted agent.
The workflow for this comparative profiling is illustrated below.
Figure 1: A phased experimental workflow for kinase inhibitor profiling.
Methodologies and Protocols
Primary Screening: KINOMEscan™ Competition Binding Assay
For the initial broad screen, a competition binding assay format like the Eurofins DiscoverX KINOMEscan™ is highly effective. This method measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of each kinase in the panel. The amount of kinase bound to the solid support is quantified, and a lower signal indicates stronger displacement by the test compound.
Protocol Snapshot: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound, Staurosporine, and Lapatinib in 100% DMSO to create 100X stock solutions.
-
Assay Execution: The test compounds are incubated at a final concentration of 10 µM with a panel of human kinases, each tagged with DNA for qPCR readout. An immobilized, active-site directed ligand is included in the reaction.
-
Quantification: The amount of kinase captured on the solid support is measured via qPCR. The results are reported as percent inhibition (%Inh) relative to a DMSO vehicle control. %Inh = (1 - [Test Compound Signal / DMSO Control Signal]) * 100
Secondary Screening: ADP-Glo™ Kinase Assay
For kinases identified as significant hits in the primary screen (e.g., >80% inhibition), a secondary, enzymatic assay is crucial to determine the half-maximal inhibitory concentration (IC50). The Promega ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.
Protocol Snapshot: ADP-Glo™ IC50 Determination
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
Compound Plating: Perform a 10-point, 3-fold serial dilution of each compound (starting at 30 µM) in a 384-well plate. Include DMSO-only (negative) and no-enzyme (background) controls.
-
Kinase Reaction: Add the kinase/substrate mix to the plate, followed by the ATP solution to initiate the reaction. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data and fit to a four-parameter logistic curve using software like GraphPad Prism to determine the IC50 value.
Hypothetical Data & Comparative Analysis
To illustrate the output of this workflow, we present hypothetical but realistic data for our three compounds.
Primary Screen Results
The primary screen at 10 µM reveals the initial selectivity landscape. A high % inhibition value suggests a potent interaction.
Table 1: Hypothetical Primary Screening Results (% Inhibition at 10 µM)
| Kinase Target | This compound | Staurosporine | Lapatinib | Kinase Family |
|---|---|---|---|---|
| EGFR | 12% | 99% | 98% | TK |
| HER2 (ERBB2) | 8% | 98% | 97% | TK |
| VEGFR2 | 95% | 99% | 25% | TK |
| SRC | 35% | 97% | 40% | TK |
| ABL1 | 28% | 96% | 33% | TK |
| CDK2 | 15% | 99% | 5% | CMGC |
| PKA | 5% | 100% | 2% | AGC |
| ROCK1 | 88% | 98% | 11% | AGC |
| p38α (MAPK14) | 92% | 99% | 15% | CMGC |
| ... (459 other kinases) | < 20% | Mostly > 90% | Mostly < 20% | |
From this initial pass, this compound shows potent activity against a small subset of kinases: VEGFR2, ROCK1, and p38α. This contrasts sharply with Staurosporine's broad activity and Lapatinib's focused inhibition of EGFR/HER2.
Secondary Screen: IC50 Dose-Response Data
The hits from the primary screen were advanced to dose-response studies to determine their IC50 values.
Table 2: Comparative IC50 Values (nM) for Selected Kinases
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Lapatinib (IC50, nM) |
|---|---|---|---|
| EGFR | >10,000 | 6 | 11 |
| HER2 (ERBB2) | >10,000 | 8 | 13 |
| VEGFR2 | 25 | 7 | 3,800 |
| ROCK1 | 150 | 12 | >10,000 |
| p38α (MAPK14) | 85 | 9 | 8,500 |
| ABL1 | >10,000 | 20 | 4,100 |
The IC50 data confirms the primary screen results. Our test compound, this compound, is a potent inhibitor of VEGFR2 and a sub-micromolar inhibitor of p38α and ROCK1. This profile suggests a "selective multi-kinase inhibitor" profile.
The relationship between these kinases and potential downstream signaling can be visualized to understand the compound's potential biological impact.
Figure 2: Potential signaling pathways inhibited by this compound.
Interpretation and Next Steps
The hypothetical profile of this compound reveals it to be a potent inhibitor of VEGFR2, p38α, and ROCK1. This is a classic example of a selective multi-kinase inhibitor profile.
-
Expertise-Driven Insights: The potent inhibition of VEGFR2, a key mediator of angiogenesis, suggests a potential application in oncology. The concurrent inhibition of p38α, a stress-activated protein kinase involved in inflammation and apoptosis, and ROCK1, a regulator of the cytoskeleton, could offer synergistic therapeutic effects or, conversely, be a source of off-target liabilities.
-
Trustworthiness of the Data: The two-phase approach provides a self-validating system. The primary binding assay identified hits that were subsequently confirmed for functional, enzymatic inhibition in the secondary assay. The concordance between these orthogonal methods lends high confidence to the results.
-
Future Directions: The next logical steps for this compound would be to:
-
Assess cellular activity: Confirm that the compound can inhibit the phosphorylation of downstream targets of VEGFR2, p38α, and ROCK1 in relevant cell lines.
-
Initiate SAR studies: Synthesize analogs of the parent molecule to improve potency against VEGFR2 while potentially reducing activity against ROCK1 or p38α, depending on the desired therapeutic profile.
-
Evaluate in vivo efficacy and safety: Test the compound in animal models of cancer to determine its therapeutic index.
-
This comprehensive profiling guide demonstrates a rigorous, industry-standard approach to characterizing a novel kinase inhibitor. By systematically evaluating potency and selectivity against a broad panel and comparing the results to benchmark compounds, researchers can make informed decisions, accelerating the journey from a promising molecule to a potential therapeutic.
Benchmarking the Efficacy of 6-methoxy-7-methyl-1H-indole Against Known Kinase Inhibitors: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitors
In the landscape of targeted cancer therapy, the relentless pursuit of novel small molecule inhibitors with improved efficacy and selectivity remains a cornerstone of drug discovery. Indole scaffolds have historically served as a versatile framework in medicinal chemistry, giving rise to numerous compounds with significant biological activity.[1] This guide introduces a novel investigational compound, 6-methoxy-7-methyl-1H-indole (hereafter referred to as Compound X), and provides a comprehensive benchmark of its efficacy against established multi-kinase inhibitors.
Given the frequent role of aberrant signaling through receptor tyrosine kinases (RTKs) in tumorigenesis, particularly the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, we have positioned our analysis within this context.[2][3][4] Dysregulation of these pathways is a known driver of tumor growth, angiogenesis, invasion, and metastasis.[2][3] Therefore, we will be comparing the performance of Compound X against three well-characterized inhibitors with known activity against c-Met and/or VEGFR: Foretinib, Cabozantinib, and BMS-777607.
This document is intended for researchers, scientists, and drug development professionals, providing an in-depth, data-driven comparison to inform further investigation and potential development of this novel chemical entity. Our narrative will delve into the causality behind the experimental design, ensuring a transparent and scientifically rigorous evaluation.
The Comparators: A Snapshot of Established Inhibitors
A clear understanding of the benchmark compounds is crucial for a meaningful comparison.
-
Foretinib (GSK1363089): An orally available multi-kinase inhibitor that targets c-Met and VEGFR-2, among other kinases.[5][6][7][8][9] It has been shown to block proliferation, induce anoikis (a form of programmed cell death), and impair metastasis in preclinical models of ovarian and gastric cancer.[5][6][7]
-
Cabozantinib (XL184): A potent inhibitor of multiple RTKs, including MET, VEGFR2, and RET.[10][11][12][13] Its mechanism involves the disruption of tumor angiogenesis, invasiveness, and metastasis.[12][14] Cabozantinib is an approved therapy for several cancers, including medullary thyroid cancer and advanced renal cell carcinoma.[10][11]
-
BMS-777607: A highly selective, ATP-competitive inhibitor of the c-Met receptor family, which also shows activity against Ron and Axl kinases.[15][16][17][18] It has demonstrated anti-proliferative and anti-metastatic effects in preclinical studies.[15][16] Interestingly, at higher concentrations, it can also inhibit other kinases like Aurora B, leading to distinct cellular phenotypes such as polyploidy.[16][19]
Experimental Design: A Multi-faceted Approach to Efficacy Benchmarking
To provide a comprehensive assessment of Compound X, we have designed a series of experiments that interrogate its activity from the molecular level to a preclinical in vivo model. This tiered approach allows for a thorough characterization of its potency, selectivity, cellular effects, and potential therapeutic efficacy.
Caption: Experimental workflow for benchmarking Compound X.
Part 1: In Vitro Characterization
Biochemical Kinase Assays: Gauging Direct Inhibitory Potency
The initial step in characterizing any potential inhibitor is to determine its direct effect on the enzymatic activity of its purified target kinases. This provides a clean, cell-free system to measure potency (IC50).
Experimental Protocol: In Vitro Kinase Assay [20][21][22][23][24]
-
Reagents: Recombinant human c-Met and VEGFR-2 kinases, ATP, and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr)4:1).
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the kinase, substrate, and varying concentrations of the test compound (Compound X, Foretinib, Cabozantinib, BMS-777607) or DMSO as a vehicle control.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified. A common method is to use a phosphospecific antibody in an ELISA-based format.
-
Data Analysis: The results are normalized to the control wells, and the IC50 values are calculated by fitting the data to a dose-response curve.
Hypothetical Results:
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (nM) |
| Compound X | 15 | 25 |
| Foretinib | 0.4 | 0.9 |
| Cabozantinib | 1.3 | 0.035 |
| BMS-777607 | 3.9 | 180 |
Interpretation:
The hypothetical data suggests that Compound X is a potent inhibitor of both c-Met and VEGFR-2, albeit with lower potency than Foretinib and Cabozantinib. Notably, it displays a more balanced dual-inhibitory profile compared to BMS-777607, which is significantly more selective for c-Met.[16] This balanced profile could be advantageous in tumors where both pathways are co-activated.
Cell-Based Phosphorylation Assays: Assessing Target Engagement in a Cellular Context
While biochemical assays are essential, it is crucial to determine if an inhibitor can effectively engage its target within the complex environment of a living cell. Cell-based phosphorylation assays measure the inhibition of receptor autophosphorylation, a key step in signal transduction.[25][26][27][28][29]
Experimental Protocol: Cell-Based Phosphorylation Assay [25][26][27][28][29]
-
Cell Culture: A human cancer cell line with known c-Met and VEGFR-2 expression (e.g., a gastric or renal cancer cell line) is cultured in 96-well plates.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration.
-
Ligand Stimulation: To activate the signaling pathways, cells are stimulated with the respective ligands: Hepatocyte Growth Factor (HGF) for c-Met and Vascular Endothelial Growth Factor (VEGF) for VEGFR-2.
-
Cell Lysis: The cells are lysed to release their protein content.
-
Detection: The levels of phosphorylated and total c-Met and VEGFR-2 are measured using a sandwich ELISA or a similar immunoassay format.
-
Data Analysis: The ratio of phosphorylated to total protein is calculated and normalized to the stimulated control. IC50 values are then determined.
Hypothetical Results:
| Compound | c-Met Phosphorylation IC50 (nM) | VEGFR-2 Phosphorylation IC50 (nM) |
| Compound X | 50 | 75 |
| Foretinib | 5 | 10 |
| Cabozantinib | 8 | 2 |
| BMS-777607 | 20 | >1000 |
Interpretation:
The cellular IC50 values are expectedly higher than the biochemical IC50s due to factors like cell permeability and off-target effects. The hypothetical data indicates that Compound X retains its dual inhibitory activity in a cellular context, effectively blocking both HGF- and VEGF-induced signaling.
Caption: Inhibition of c-Met and VEGFR-2 signaling by Compound X.
Cellular Proliferation Assays: Evaluating Anti-proliferative Effects
The ultimate goal of a targeted therapy is to inhibit tumor cell growth. Cellular proliferation assays, such as the MTT or XTT assay, measure the metabolic activity of cells, which correlates with cell viability.[30][31][32][33]
Experimental Protocol: XTT Cell Proliferation Assay [30][31][33]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for 72 hours.
-
XTT Reagent Addition: The XTT labeling mixture is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Absorbance Reading: The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.
Hypothetical Results:
| Compound | GI50 (nM) |
| Compound X | 150 |
| Foretinib | 30 |
| Cabozantinib | 25 |
| BMS-777607 | 80 |
Interpretation:
The hypothetical GI50 values demonstrate that Compound X can inhibit the proliferation of cancer cells, consistent with its ability to block key signaling pathways. As expected, its anti-proliferative effect is less potent than that of Foretinib and Cabozantinib, but comparable to or slightly less potent than BMS-777607 in a c-Met driven cell line.
Part 2: In Vivo Efficacy and Pharmacokinetics
Tumor Xenograft Model: Assessing Anti-tumor Activity in a Living System
To evaluate the therapeutic potential of Compound X in a more complex biological system, an in vivo tumor xenograft model is employed.[34][35][36][37] This involves implanting human tumor cells into immunodeficient mice and monitoring tumor growth in response to treatment.
Experimental Protocol: Subcutaneous Tumor Xenograft Model [34][35][36][37]
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: The mice are randomized into treatment groups and treated daily with Compound X, a comparator drug, or a vehicle control via oral gavage.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Hypothetical Results:
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| Compound X | 480 | 60 |
| Foretinib | 240 | 80 |
| Cabozantinib | 200 | 83 |
| BMS-777607 | 540 | 55 |
Interpretation:
The hypothetical in vivo data suggests that Compound X significantly inhibits tumor growth. Its efficacy in this model is substantial, though not as pronounced as that of the approved drugs Foretinib and Cabozantinib. Its performance is comparable to BMS-777607, which is consistent with the in vitro data.
Pharmacokinetic Analysis: Understanding Drug Exposure
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.[38][39][40][41] This information is critical for interpreting the in vivo efficacy data and for dose optimization.
Experimental Protocol: Pharmacokinetic Study in Mice [38][39][40][41]
-
Dosing: A single dose of Compound X is administered to mice, typically via the same route as in the efficacy study (oral gavage).
-
Blood Sampling: Blood samples are collected at various time points after dosing.
-
Plasma Analysis: The concentration of Compound X in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Key PK parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2), are calculated.
Hypothetical Results (for Compound X):
| Parameter | Value |
| Cmax | 2.5 µM |
| Tmax | 2 hours |
| t1/2 | 6 hours |
| Oral Bioavailability | 35% |
Interpretation:
These hypothetical PK parameters for Compound X suggest moderate oral bioavailability and a half-life that would likely require at least once-daily dosing to maintain therapeutic concentrations above its cellular IC50. This provides a crucial link between the administered dose and the observed anti-tumor effect.
Conclusion and Future Directions
This comparative guide provides a comprehensive preclinical benchmark of the novel investigational compound, this compound (Compound X). Our multi-tiered evaluation, based on hypothetical yet plausible data, demonstrates that Compound X is a potent, dual inhibitor of c-Met and VEGFR-2 with significant anti-proliferative and in vivo anti-tumor activity.
While its potency does not exceed that of the established inhibitors Foretinib and Cabozantinib, its balanced dual-inhibitory profile and promising in vivo efficacy warrant further investigation. Future studies should focus on:
-
Lead Optimization: Medicinal chemistry efforts could be directed at improving the potency and pharmacokinetic properties of the this compound scaffold.
-
Selectivity Profiling: A broader kinase screen should be conducted to fully characterize the selectivity of Compound X and identify any potential off-target activities.
-
Combination Studies: Given its mechanism of action, exploring the synergistic effects of Compound X with other therapeutic agents, such as chemotherapy or immunotherapy, could be a promising avenue.
References
- 1. Buy 6-fluoro-5-methoxy-7-methyl-1H-indole [smolecule.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Facebook [cancer.gov]
- 10. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Cabozantinib: mechanism of action, pharmacokinetics and clinical applications_Chemicalbook [chemicalbook.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro kinase assay [protocols.io]
- 21. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro kinase assay [bio-protocol.org]
- 23. revvity.com [revvity.com]
- 24. researchgate.net [researchgate.net]
- 25. sigmaaldrich.com [sigmaaldrich.com]
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- 28. reactionbiology.com [reactionbiology.com]
- 29. reactionbiology.com [reactionbiology.com]
- 30. merckmillipore.com [merckmillipore.com]
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- 32. broadpharm.com [broadpharm.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 35. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 37. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 38. [Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 40. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 41. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of synthetic vs. commercially available indole standards
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Synthetic vs. Commercially Available Indole Standards
Introduction: The Significance of Indole Authentication in Research
This guide provides a comprehensive framework for the spectroscopic comparison of synthetically derived indole against commercially available standards. We will delve into the practical application of common spectroscopic techniques—UV-Vis, Fluorescence, FTIR, and NMR—to not only verify the identity of the indole molecule but also to scrutinize for potential impurities that may arise from different synthetic routes. This guide is designed for researchers, scientists, and drug development professionals, offering both detailed protocols and the rationale behind the experimental choices, ensuring a self-validating approach to quality control.
The Spectroscopic Fingerprint of Indole: A Primer
The characteristic spectroscopic behavior of indole is rooted in its bicyclic aromatic structure, comprising a benzene ring fused to a pyrrole ring. This π-conjugated system is responsible for its strong ultraviolet (UV) absorption and fluorescence properties. The N-H bond and the C-H bonds of the aromatic rings give rise to specific vibrational modes detectable by Fourier-transform infrared (FTIR) spectroscopy. Finally, the unique chemical environment of each proton and carbon atom in the indole ring system produces a distinct signature in nuclear magnetic resonance (NMR) spectroscopy.
Figure 1: Key spectroscopic techniques for indole characterization.
Experimental Workflow: A Step-by-Step Guide to Comparative Analysis
The following protocol outlines a systematic approach to comparing a synthetically prepared indole sample with a high-purity commercial standard (e.g., >99% purity from a reputable supplier).
Figure 2: Experimental workflow for spectroscopic comparison.
I. Materials and Reagents
-
Commercial Indole Standard: >99% purity.
-
Synthetic Indole: Sample to be tested.
-
Solvents:
-
Ethanol (ACS grade or higher) for UV-Vis and Fluorescence spectroscopy.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) for NMR spectroscopy.
-
Potassium bromide (KBr) (FTIR grade).
-
-
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Fourier-Transform Infrared (FTIR) Spectrometer with a pellet press.
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).
-
II. Sample Preparation
For UV-Vis and Fluorescence Spectroscopy:
-
Stock Solutions: Prepare 1 mg/mL stock solutions of both the commercial standard and the synthetic indole in ethanol.
-
Working Solutions: Dilute the stock solutions with ethanol to a final concentration of approximately 10 µg/mL. The optimal concentration may vary depending on the instrument's sensitivity.
For FTIR Spectroscopy:
-
KBr Pellets: Mix approximately 1 mg of the indole sample (commercial or synthetic) with 100 mg of dry KBr powder.
-
Grinding: Grind the mixture thoroughly in an agate mortar to ensure a homogenous sample.
-
Pressing: Press the mixture into a thin, transparent pellet using a hydraulic press.
For NMR Spectroscopy:
-
Sample Dissolution: Dissolve approximately 5-10 mg of each indole sample in 0.6-0.7 mL of CDCl₃ in separate NMR tubes.
-
Homogenization: Ensure the samples are fully dissolved by gentle vortexing.
III. Spectroscopic Data Acquisition
A. UV-Vis Spectroscopy
-
Rationale: This technique probes the electronic transitions within the indole molecule. The position (λmax) and intensity (molar absorptivity) of the absorption bands are characteristic of the indole chromophore.
-
Protocol:
-
Use ethanol as a blank to zero the spectrophotometer.
-
Scan the samples from 200 to 400 nm.
-
Record the λmax values and the corresponding absorbance.
-
B. Fluorescence Spectroscopy
-
Rationale: Indole is naturally fluorescent, and its emission spectrum is sensitive to the local environment and the presence of quenching impurities.
-
Protocol:
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (typically around 280 nm).
-
Scan the emission spectrum from 290 to 500 nm.
-
Record the emission maximum (λem).
-
C. FTIR Spectroscopy
-
Rationale: FTIR provides information about the functional groups present in the molecule. The N-H stretching vibration is a key diagnostic peak for indole.
-
Protocol:
-
Acquire a background spectrum of a blank KBr pellet.
-
Analyze the sample pellets over a range of 4000 to 400 cm⁻¹.
-
Identify characteristic peaks, particularly the N-H stretch.
-
D. NMR Spectroscopy (¹H and ¹³C)
-
Rationale: NMR is arguably the most powerful technique for structural elucidation and purity assessment. It provides detailed information about the chemical environment of each proton and carbon atom. Impurities, even at low levels, will often present their own distinct signals.
-
Protocol:
-
Acquire a ¹H NMR spectrum for each sample.
-
Acquire a ¹³C NMR spectrum for each sample.
-
Use TMS as an internal standard (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Data Interpretation and Comparative Analysis
A direct comparison of the spectra obtained from the synthetic indole and the commercial standard is the cornerstone of this analysis.
Table 1: Comparative Spectroscopic Data
| Spectroscopic Technique | Parameter | Commercial Standard (Expected) | Synthetic Indole (Observed) | Interpretation of Discrepancies |
| UV-Vis | λmax (nm) | ~270-280 nm | A significant shift may indicate impurities with overlapping absorption. | |
| Fluorescence | λem (nm) | ~330-350 nm | Quenching or the presence of fluorescent byproducts can alter the emission profile. | |
| FTIR | N-H Stretch (cm⁻¹) | ~3400 cm⁻¹ | The absence or broadening of this peak could suggest N-substitution or impurities. | |
| ¹H NMR | Chemical Shifts (ppm) | Consistent with literature values | Additional peaks are a direct indication of impurities. | |
| ¹³C NMR | Number of Signals | 8 signals | More than 8 signals in the aromatic region suggest the presence of impurities. |
Analysis of Potential Impurities
The synthetic route used to prepare indole will dictate the likely impurities. For instance, in the Fischer indole synthesis, common byproducts can include unreacted starting materials (phenylhydrazine and a ketone/aldehyde) or rearranged intermediates. These impurities would manifest as:
-
¹H NMR: Additional signals in the aliphatic or aromatic regions.
-
FTIR: The presence of a C=O stretch (from the ketone/aldehyde starting material) or additional N-H stretches (from phenylhydrazine).
-
UV-Vis: A shift in the λmax or the appearance of shoulder peaks.
Conclusion: A Self-Validating Approach to Quality Assurance
This guide provides a robust framework for the spectroscopic characterization and comparison of synthetic indole against a commercial standard. By systematically applying a suite of orthogonal spectroscopic techniques, researchers can confidently verify the identity and assess the purity of their synthesized compounds. This self-validating workflow, grounded in the fundamental principles of spectroscopy, is an indispensable component of rigorous scientific research and development.
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Novel Indole-Based Compounds
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design.[1][2] This privileged heterocyclic structure forms the backbone of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] However, the journey from a promising hit in a petri dish to a clinically effective drug is fraught with challenges. A frequent and critical hurdle is the often-observed disparity between a compound's performance in a controlled laboratory setting (in vitro) and its efficacy within a complex living organism (in vivo).
This guide provides a comprehensive comparison of the in vitro and in vivo activity of novel indole-based compounds. We will delve into the causality behind experimental choices, present supporting data from recent studies, and offer insights into the crucial pharmacokinetic and pharmacodynamic factors that govern the successful translation of in vitro discoveries.
The Dichotomy of Discovery: In Vitro Potency vs. In Vivo Efficacy
The initial stages of drug discovery heavily rely on high-throughput in vitro screening to identify compounds that interact with a specific biological target.[5] While these assays are invaluable for their speed and cost-effectiveness, they represent a simplified biological environment. The true test of a drug candidate's mettle lies in its performance in vivo, where it must navigate the complexities of absorption, distribution, metabolism, and excretion (ADME) to reach its target and exert a therapeutic effect.[6][7]
A classic example of this is seen in the development of kinase inhibitors, a significant area for indole-based compounds.[8][9][10] A novel indole derivative might exhibit a low nanomolar IC50 value against a target kinase in a cell-free assay, yet fail to show any tumor regression in a mouse xenograft model. This discrepancy often stems from poor oral bioavailability, rapid metabolism by liver enzymes, or an inability to penetrate the tumor tissue.[1][11]
Visualizing the Drug Discovery Funnel
The progression from in vitro screening to in vivo testing can be visualized as a funnel, where a large number of compounds are initially assessed, with only a select few advancing to more complex and resource-intensive evaluations.
Caption: The drug discovery funnel from in vitro screening to in vivo evaluation.
Case Study: Indole-Based Kinase Inhibitors in Oncology
The development of kinase inhibitors for cancer therapy provides a fertile ground for examining the in vitro vs. in vivo challenge.[12] Let's consider a hypothetical novel indole-based compound, "Indole-X," designed as an inhibitor of a critical oncogenic kinase.
In Vitro Evaluation of Indole-X
The initial assessment of Indole-X would involve a battery of in vitro assays to establish its potency, selectivity, and cellular activity.
Table 1: Representative In Vitro Data for Indole-X
| Assay Type | Parameter | Result | Significance |
| Biochemical Assay | |||
| Kinase Inhibition | IC50 vs. Target Kinase | 15 nM | High potency against the intended target. |
| Kinase Panel Screen | Selectivity Score | >100-fold vs. off-targets | Good selectivity, suggesting a lower likelihood of off-target side effects. |
| Cell-Based Assays | |||
| Cell Proliferation (MTT) | GI50 (Cancer Cell Line) | 50 nM | Potent inhibition of cancer cell growth. |
| Apoptosis Assay | Induction of Caspase-3/7 | Significant increase | The compound induces programmed cell death in cancer cells. |
| In Vitro ADME | |||
| Metabolic Stability (HLM) | t½ (minutes) | < 5 | Rapid metabolism in human liver microsomes, indicating potential for poor in vivo stability.[5][11] |
| Caco-2 Permeability | Papp (A→B) (10⁻⁶ cm/s) | 0.5 | Low permeability, suggesting poor absorption from the gut.[13] |
Based on these in vitro results, Indole-X appears to be a highly potent and selective anticancer agent at the cellular level. However, the poor metabolic stability and low permeability are significant red flags for its potential in vivo efficacy.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is crucial for predicting the rate of metabolism of a compound by cytochrome P450 enzymes in the liver.[14]
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and the test compound (Indole-X, final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add a pre-warmed NADPH regenerating solution to initiate the metabolic reaction.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound (Indole-X) at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t½).
In Vivo Evaluation of Indole-X
Despite the concerning in vitro ADME profile, a decision might be made to proceed with a preliminary in vivo study to confirm the predicted poor performance and gather data to inform the next steps in the optimization process.
Table 2: Representative In Vivo Data for Indole-X in a Mouse Xenograft Model
| Study Type | Parameter | Result | Interpretation |
| Pharmacokinetics (PK) | |||
| Oral Bioavailability (F%) | 20 mg/kg, p.o. | < 5% | Very low oral absorption, consistent with low Caco-2 permeability.[3] |
| Plasma Half-life (t½) | 10 mg/kg, i.v. | 0.2 hours | Rapid clearance from the bloodstream, in line with poor metabolic stability. |
| Efficacy | |||
| Tumor Growth Inhibition | 50 mg/kg, p.o., daily | No significant difference from vehicle control | The compound does not reach a sufficient concentration at the tumor site to exert its anticancer effect. |
The in vivo data for Indole-X confirm the predictions from the in vitro ADME assays. The compound's potent in vitro anticancer activity does not translate to an in vivo therapeutic effect due to its unfavorable pharmacokinetic properties.
Experimental Protocol: Mouse Xenograft Efficacy Study
This model is a standard for evaluating the in vivo anticancer activity of a drug candidate.
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., a cell line sensitive to Indole-X in vitro) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer Indole-X (formulated in a suitable vehicle) or the vehicle alone to the respective groups at a predetermined dose and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the percentage of tumor growth inhibition.
Strategies for Improving In Vitro-In Vivo Correlation
The case of Indole-X highlights the importance of integrating ADME and pharmacokinetic considerations early in the drug discovery process. Several strategies can be employed to improve the translation of in vitro activity to in vivo efficacy for indole-based compounds:
-
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Guided Optimization: Medicinal chemists can systematically modify the indole scaffold to improve its metabolic stability and permeability while maintaining its potency.[4][15] For example, introducing electron-withdrawing groups or blocking metabolically labile sites can reduce the rate of metabolism.[16]
-
Bioisosteric Replacement: Replacing the indole core with a bioisostere, such as 7-azaindole, can sometimes improve pharmacokinetic properties without compromising biological activity.[3]
-
Formulation Strategies: For compounds with poor solubility, advanced formulation techniques can enhance their dissolution and absorption.[1]
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to improve the absorption and distribution of a compound.
Visualizing the Path to Improved In Vivo Efficacy
The journey to a successful drug candidate often involves iterative cycles of design, synthesis, and testing, with a constant feedback loop between in vitro and in vivo data.
Caption: Iterative optimization for improved in vivo efficacy.
Conclusion
The indole nucleus will undoubtedly continue to be a prolific source of novel drug candidates. However, to unlock its full therapeutic potential, researchers must navigate the critical transition from in vitro promise to in vivo reality. A deep understanding of the interplay between a compound's intrinsic biological activity and its pharmacokinetic and pharmacodynamic properties is paramount. By integrating in vitro ADME and in vivo pharmacokinetic studies early and iteratively in the drug discovery process, we can more effectively bridge the gap between the petri dish and the patient, ultimately accelerating the development of new and effective indole-based medicines.
References
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. if-pan.krakow.pl [if-pan.krakow.pl]
- 6. Editorial: Emerging heterocycles as bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 13. Pharmacokinetic evaluation and In Vitro–In Vivo Correlation (IVIVC) of novel methylene-substituted 3,3′ diindolylmethane (DIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 15. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of Indole Derivatives
Introduction: The Privileged Role of Indole in Drug Discovery
In the landscape of medicinal chemistry, the indole scaffold stands out as a "privileged" structure. Its unique aromatic and heterocyclic properties allow it to form a variety of interactions with biological macromolecules, making it a cornerstone in the development of novel therapeutics. From anticancer agents to anti-inflammatory drugs, indole derivatives have demonstrated a remarkable versatility in targeting a wide array of proteins. Several indole-based drugs, such as Sunitinib and Panobinostat, have received FDA approval, underscoring the clinical significance of this molecular framework.
Computational methods, particularly molecular docking, have become indispensable in modern drug discovery pipelines. These in silico techniques allow researchers to predict the binding orientation and affinity of a small molecule (ligand) within the active site of a target protein. By comparing the docking performance of a series of related compounds, such as indole derivatives, we can efficiently prioritize candidates for synthesis and biological testing, thereby accelerating the discovery process and reducing costs.
This guide provides an in-depth, technically-grounded protocol for conducting comparative docking studies of indole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the critical reasoning behind each experimental choice.
The Strategic Framework: A Self-Validating Docking Protocol
At the heart of any reliable computational study is a robust and validated methodology. The following workflow is designed to be self-validating, ensuring that the results are not only comparable but also scientifically sound.
Caption: A self-validating workflow for comparative molecular docking.
Part 1: Foundational Work - Preparation of Target and Ligands
The quality of your input files directly dictates the quality of your docking results. Meticulous preparation is non-negotiable.
Target Protein Preparation
Objective: To prepare a clean, structurally correct protein model for docking. For this guide, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain, a common target for indole-based anticancer agents.
Protocol:
-
Retrieve the Structure: Download the 3D crystal structure of EGFR from the Protein Data Bank (PDB). Choose a high-resolution structure that includes a co-crystallized ligand in the active site (e.g., PDB ID: 2J5F). This co-crystallized ligand is essential for protocol validation.
-
Clean the Structure: Using molecular visualization software like AutoDockTools (ADT), UCSF Chimera, or PyMOL, remove all non-essential molecules. This includes water molecules, ions, and any co-solvents.
-
Expert Insight: Water molecules can interfere with the docking algorithm by occupying space that the ligand could potentially bind. Removing them allows for an unobstructed assessment of the ligand's potential interactions with the protein itself.
-
-
Add Hydrogens and Charges: Proteins in the PDB often lack hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds. Subsequently, compute and assign partial charges (e.g., Kollman charges in ADT) to all atoms.
-
Rationale: The docking software uses a force field to calculate binding energy, which is heavily dependent on electrostatic interactions. Correct protonation states and atomic charges are crucial for an accurate energy calculation.
-
-
Save in PDBQT Format: Save the prepared protein as a .pdbqt file. This format, specific to the AutoDock suite, includes atomic charge and atom type information required by the docking engine.
Ligand Preparation
Objective: To generate low-energy, 3D conformations of the indole derivatives.
Protocol:
-
Obtain Ligand Structures: Source the 2D structures of your indole derivatives. This can be done by drawing them in software like ChemDraw or Marvin Sketch, or by downloading them from databases like PubChem.
-
Convert to 3D and Minimize Energy: Convert the 2D structures into 3D models. It is critical to then perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Expert Insight: A ligand can exist in multiple conformations. Energy minimization finds the most stable, low-energy conformation, which is the most likely to be biologically relevant. Docking an unstable, high-energy conformer can lead to inaccurate binding predictions.
-
-
Define Torsions and Save as PDBQT: Using ADT, define the rotatable bonds in the ligand. The software will typically do this automatically. Save each prepared ligand as a separate .pdbqt file.
Part 2: The Core Protocol - Docking and Validation
This phase involves establishing the reliability of your docking parameters before proceeding with the comparative study.
Protocol Validation via Re-docking
Trustworthiness Pillar: Before docking your novel indole derivatives, you must prove that your chosen parameters can accurately reproduce a known binding mode. This is achieved by re-docking the co-crystallized ligand back into the protein's active site.
Protocol:
-
Extract the Native Ligand: From the original, unmodified PDB file, save the co-crystallized ligand as a separate file. Prepare this ligand using the same procedure outlined in section 1.2.
-
Define the Binding Site (Grid Box): In ADT, define a "grid box" that encompasses the entire binding site. The center of this box should be the geometric center of the co-crystallized ligand. The size should be large enough to allow the ligand to rotate freely but small enough to focus the search.
-
Run the Docking Simulation: Using AutoDock Vina, dock the prepared native ligand into the prepared protein, using the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original co-crystallized position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Success Criterion: A successful validation is generally indicated by an RMSD value of less than 2.0 Å. This confirms that your docking protocol can accurately predict the experimentally observed binding pose. If the RMSD is higher, you may need to adjust the size or center of the grid box.
-
Comparative Docking of Indole Derivatives
Objective: To dock a series of indole derivatives into the validated target site and compare their predicted binding affinities and interactions.
Protocol:
-
Execute Docking: Using the exact same validated protocol (prepared protein, grid box parameters), run the docking simulation for each of your prepared indole derivatives.
-
Expert Insight: Consistency is key. Using the same parameters ensures that any differences in docking scores are attributable to the chemical differences between the ligands, not variations in the computational procedure.
-
-
Analyze the Results: For each ligand, AutoDock Vina will generate several output files and information, including:
-
Binding Affinity (kcal/mol): This is the primary scoring function output. More negative values indicate a stronger predicted binding affinity.
-
Docked Poses: Vina provides multiple binding poses (conformations). The top-ranked pose (lowest energy) is typically the focus of the initial analysis.
-
-
Visualize and Record Interactions: Load the prepared protein and the docked poses of each indole derivative into a visualization tool like PyMOL or Discovery Studio. For the top-ranked pose of each ligand, carefully identify and record the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's amino acid residues. Note the specific residues involved.
Part 3: Data Interpretation and Comparative Analysis
This is where raw data is synthesized into actionable insights.
Quantitative Data Summary
Summarize the docking results in a clear, tabular format. This allows for an objective and straightforward comparison of the derivatives.
| Indole Derivative | Binding Affinity (kcal/mol) | Number of H-Bonds | Key Interacting Residues |
| Indole-Scaffold-A | -9.2 | 3 | Met793, Lys721, Asp855 |
| Indole-Scaffold-B | -8.5 | 2 | Met793, Cys773 |
| Indole-Scaffold-C | -7.1 | 1 | Leu718 |
| Reference Ligand | -9.5 | 4 | Met793, Lys721, Thr790 |
Table 1: Hypothetical comparative docking results of indole derivatives against the EGFR kinase domain.
Structure-Activity Relationship (SAR) Insights
The true power of comparative docking lies in elucidating the Structure-Activity Relationship (SAR). By correlating the structural differences of your indole derivatives with their docking scores and binding modes, you can form hypotheses about which chemical features are critical for binding.
-
Analysis of Indole-Scaffold-A vs. B: "Indole-Scaffold-A, which features a hydroxyl group at the R1 position, shows a stronger binding affinity (-9.2 kcal/mol) compared to Scaffold-B (-8.5 kcal/mol), which has a methyl group at the same position. Visualization of the docked pose reveals that this hydroxyl group forms an additional hydrogen bond with the backbone of Asp855, an interaction not seen with Scaffold-B. This suggests that a hydrogen bond donor at the R1 position is crucial for potent binding."
-
Analysis of Indole-Scaffold-C: "The significantly lower binding affinity of Scaffold-C (-7.1 kcal/mol) appears to be due to steric hindrance from its bulky R2 substituent, which prevents the indole core from optimally positioning itself within the hydrophobic pocket defined by Leu718."
This level of detailed analysis, grounded in the quantitative data and visual inspection of binding poses, allows researchers to make informed decisions for the next cycle of drug design. The insights gained can guide the synthesis of new derivatives with enhanced potency and selectivity.
Conclusion
Comparative molecular docking, when performed with a rigorous and self-validating protocol, is a powerful tool in the drug discoverer's arsenal. It provides a rational basis for understanding how subtle changes in the structure of indole derivatives can influence their binding to key protein targets. By systematically preparing molecules, validating the computational method, and carefully analyzing the results, researchers can derive valuable SAR insights that accelerate the journey from a promising scaffold to a potential therapeutic agent.
Assessing the selectivity of 6-methoxy-7-methyl-1H-indole for specific biological targets
A Guide to Assessing the Target Selectivity of 6-methoxy-7-methyl-1H-indole
This guide provides a comprehensive framework for researchers and drug development professionals to assess the biological target selectivity of the novel compound, this compound. Given the privileged nature of the indole scaffold in medicinal chemistry, which is known to interact with a wide array of biological targets, a systematic and robust selectivity profiling strategy is paramount in the early stages of drug discovery. This document outlines the rationale behind target selection, detailed experimental protocols for key assays, and a framework for data interpretation and comparison.
The indole nucleus is a core structural motif in numerous biologically active compounds, including neurotransmitters like serotonin and approved drugs such as Indomethacin and Sunitinib. Its ability to form hydrogen bonds and engage in π-stacking interactions allows it to bind to diverse protein targets. Consequently, a newly synthesized indole derivative like this compound warrants a broad initial screening to elucidate its primary targets and potential off-target liabilities.
Our approach is not merely a collection of protocols but a self-validating system designed to produce reliable and reproducible data. We will detail the necessary controls, comparator compounds, and data analysis techniques to ensure the integrity of the findings.
Proposed Target Panel for Initial Selectivity Screening
Based on the prevalence of the indole scaffold in known bioactive molecules, we propose an initial selectivity panel focusing on three major classes of drug targets: protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.
-
Protein Kinases: The indole ring can function as a hinge-binding motif in the ATP-binding pocket of many kinases.
-
Serotonin (5-HT) Receptors: As a structural analog of serotonin, indole derivatives frequently exhibit affinity for 5-HT receptors.
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory drug Indomethacin features an indole core, highlighting the potential for interaction with COX enzymes.
Comparative Framework: Selecting Reference Compounds
To contextualize the selectivity profile of this compound, it is essential to benchmark its activity against well-characterized compounds. The choice of comparators should be guided by their known potency and selectivity for the target classes of interest.
| Target Class | Proposed Target(s) | Comparator Compound | Rationale for Selection |
| Protein Kinases | c-Src, VEGFR2 | Sunitinib | A multi-kinase inhibitor with a known profile against various kinases, providing a benchmark for broad-spectrum activity. |
| Serotonin Receptors | 5-HT2A, 5-HT1A | Ketanserin | A well-characterized antagonist with high affinity for the 5-HT2A receptor. |
| COX Enzymes | COX-1, COX-2 | Indomethacin | A non-selective COX inhibitor featuring an indole scaffold, making it a structurally relevant comparator. |
Experimental Workflows and Protocols
A systematic approach to selectivity profiling is crucial. The following diagram illustrates a generalized workflow for assessing a novel compound.
Caption: A generalized workflow for assessing the selectivity of a novel compound.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to quantify the binding affinity of this compound to a specific kinase, such as c-Src. The LanthaScreen™ technology is a robust time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the proximity of the tracer result in a high TR-FRET signal. A compound that binds to the kinase active site will displace the tracer, leading to a decrease in the TR-FRET signal.
Materials:
-
Kinase: GST-tagged c-Src (e.g., Invitrogen™)
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody
-
Assay Buffer: 1X Kinase Buffer A (Invitrogen™)
-
Test Compound: this compound, dissolved in DMSO
-
Comparator: Sunitinib, dissolved in DMSO
-
Microplates: 384-well, low-volume, non-binding surface
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series of this compound and Sunitinib in DMSO. A typical starting concentration would be 1 mM.
-
Assay Plate Preparation:
-
Add 2.5 µL of 4X test compound or control dilutions to the wells of the 384-well plate. For maximum inhibition control, use a known potent inhibitor; for minimum inhibition, use DMSO vehicle.
-
Add 2.5 µL of a 4X Kinase/Eu-Antibody mixture.
-
Add 5 µL of a 2X Tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the DMSO (0% inhibition) and maximum inhibition (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation: A lower IC50 value indicates a higher binding affinity of the compound for the kinase. By comparing the IC50 values for c-Src and other kinases (e.g., VEGFR2), a selectivity profile can be established.
Protocol 2: Radioligand Binding Assay for Serotonin Receptor 5-HT2A
This protocol measures the ability of this compound to displace a specific radioligand from the 5-HT2A receptor.
Principle: The assay quantifies the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]-Ketanserin) for binding to membranes prepared from cells expressing the 5-HT2A receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Mianserin (10 µM).
-
Test Compound: this compound in DMSO.
-
Comparator: Ketanserin in DMSO.
-
Scintillation Cocktail.
-
Filter Plates: 96-well glass fiber filter plates.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound and comparator in assay buffer.
-
Assay Reaction: In a 96-well plate, combine:
-
25 µL of test compound/control.
-
25 µL of [3H]-Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM).
-
50 µL of receptor membrane suspension.
-
-
Incubation: Incubate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the reaction mixture through the glass fiber filter plate using a cell harvester. The filters trap the membranes with bound radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of Mianserin) from the total binding.
-
Calculate the percent inhibition of specific binding for each concentration of the test compound.
-
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
The following diagram illustrates the competitive binding principle at the 5-HT2A receptor.
Caption: Competitive displacement of a radioligand by a test compound.
Summarizing and Interpreting Selectivity Data
The ultimate goal is to generate a selectivity profile that can guide further drug development efforts. The data should be compiled into a clear, comparative table.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | 6-methoxy-7-methyl-1H-indoleIC50 / Ki (nM) | Comparator CompoundIC50 / Ki (nM) | Comparator Used |
| Kinases | ||||
| c-Src | TR-FRET Binding | Experimental Value | 5 | Sunitinib |
| VEGFR2 | TR-FRET Binding | Experimental Value | 9 | Sunitinib |
| ... (other kinases) | Experimental Value | |||
| GPCRs | ||||
| 5-HT2A | Radioligand Binding | Experimental Value | 1.2 | Ketanserin |
| 5-HT1A | Radioligand Binding | Experimental Value | 150 | Ketanserin |
| ... (other receptors) | Experimental Value | |||
| Enzymes | ||||
| COX-1 | Enzyme Inhibition | Experimental Value | 15 | Indomethacin |
| COX-2 | Enzyme Inhibition | Experimental Value | 25 | Indomethacin |
Selectivity Ratio Calculation: A key metric is the selectivity ratio, calculated by dividing the IC50 or Ki value for an off-target by the value for the primary target. For example, if this compound has a Ki of 10 nM for 5-HT2A and >10,000 nM for c-Src, it would be considered highly selective for the serotonin receptor over the kinase. A compound is generally considered selective if this ratio is at least 100-fold.
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial characterization of this compound. By employing these standardized assays and comparing the results to well-known reference compounds, researchers can build a comprehensive selectivity profile. This profile is critical for making informed decisions about the compound's potential therapeutic applications and liabilities, thereby guiding the subsequent stages of the drug discovery and development process. The emphasis on causality, controls, and comparative data ensures the trustworthiness and utility of the generated results.
A Senior Application Scientist's Guide to the Reproducibility of Synthetic Protocols for Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry and natural product synthesis, forming the backbone of a multitude of bioactive compounds. The ability to reliably synthesize substituted indoles is therefore of paramount importance to researchers, scientists, and drug development professionals. However, the path to these valuable molecules is often fraught with challenges of reproducibility. This guide provides an in-depth technical comparison of seminal synthetic protocols for substituted indoles, with a focus on the factors that govern their reproducibility. We will delve into the mechanistic underpinnings of these reactions, present detailed and validated experimental protocols, and offer data-driven insights to aid in the selection and execution of the most appropriate synthetic strategy.
The Enduring Challenge of Reproducibility in Indole Synthesis
Reproducibility in organic synthesis is not merely about obtaining the desired product; it is about achieving consistent yields and purity across different batches, scales, and even laboratories. The synthesis of substituted indoles, often involving multi-step sequences and sensitive intermediates, is particularly susceptible to variations in experimental parameters. Factors such as reagent purity, catalyst activity, reaction temperature, and even the rate of addition can have a profound impact on the outcome of a reaction. This guide aims to illuminate these subtleties for three of the most significant classes of indole synthesis: the classic Fischer and Bischler-Möhlau syntheses, and the modern palladium-catalyzed Larock synthesis.
Comparative Analysis of Key Indole Synthesis Protocols
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of representative substituted indoles using the Fischer, Bischler-Möhlau, and Larock methods.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Reproducibility Factors |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[1] | Purity of hydrazine, anhydrous conditions, precise temperature control. |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | None | None (solid-state, MW) | MW (540W) | 0.02 | 71[1] | Purity of aniline and α-bromoacetophenone, efficient mixing, control of exotherm. |
| Larock Indole Synthesis | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂/PPh₃ | DMF | 100 | 24 | 95 | Catalyst quality, ligand purity, inert atmosphere, purity of haloaniline. |
The Fischer Indole Synthesis: A Classic Workhorse
The Fischer indole synthesis, first reported in 1883, remains one of the most widely used methods for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.
Mechanistic Insights
The reproducibility of the Fischer indole synthesis is intrinsically linked to a nuanced understanding of its multi-step mechanism. The key steps, initiated by an acid catalyst, are:
-
Hydrazone Formation: Condensation of the arylhydrazine and the carbonyl compound.[3]
-
Tautomerization: The hydrazone tautomerizes to the more reactive enamine intermediate.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step, where a new C-C bond is created.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular attack of the amino group.
-
Elimination: Loss of ammonia yields the final indole product.[5]
The choice of acid catalyst is critical and often needs to be optimized for specific substrates.[2][6] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed.[5]
Experimental Workflow: Fischer Indole Synthesis
Caption: Experimental workflow for the Fischer indole synthesis.
Detailed, Reproducible Protocol: Synthesis of 2-Phenylindole
This two-step protocol for the synthesis of 2-phenylindole has been reported to provide consistent yields.[1]
Step 1: Formation of Acetophenone Phenylhydrazone
-
Materials: Acetophenone (40 g, 0.33 mol), Phenylhydrazine (36 g, 0.33 mol), 95% Ethanol (80 mL).
-
Procedure:
-
A mixture of acetophenone and phenylhydrazine is warmed on a steam bath for 1 hour.
-
The hot mixture is dissolved in 80 mL of 95% ethanol.
-
Crystallization is induced by agitation, and the mixture is cooled.
-
The crystals are collected by filtration, washed with cold ethanol, and dried. The typical yield is 87-91%.[1]
-
Step 2: Cyclization to 2-Phenylindole
-
Materials: Acetophenone phenylhydrazone (53 g, 0.25 mol), powdered anhydrous Zinc Chloride (250 g).
-
Procedure:
-
An intimate mixture of freshly prepared acetophenone phenylhydrazone and anhydrous zinc chloride is placed in a tall 1-L beaker.
-
The beaker is immersed in an oil bath at 170°C, and the mixture is stirred vigorously. The mass should become liquid within 3-4 minutes.
-
The beaker is removed from the bath, and stirring is continued for 5 minutes.
-
To the hot mixture, 200 g of clean sand is added and stirred in to prevent solidification.
-
The mixture is then worked up by adding water and acid to dissolve the zinc salts, followed by filtration and recrystallization from ethanol. The total yield of 2-phenylindole is 72-80%.[1]
-
Factors Affecting Reproducibility
-
Purity of Phenylhydrazine: Impurities can lead to side reactions and discoloration of the product. It is often recommended to use freshly distilled phenylhydrazine.
-
Anhydrous Conditions: The Lewis acid catalyst, zinc chloride, is hygroscopic. The presence of water can deactivate the catalyst and hinder the reaction.
-
Temperature Control: The reaction is often exothermic. Precise temperature control is crucial to prevent overheating, which can lead to tar formation and decomposition of the product.[6]
The Bischler-Möhlau Indole Synthesis: An Alternative Route
The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[7] Historically, this reaction has been plagued by harsh conditions and low yields.[7] However, modern modifications, such as the use of microwave irradiation, have significantly improved its practicality and reproducibility.[1][8]
Mechanistic Insights
The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through multiple pathways, which can affect the regiochemical outcome and reproducibility.[9] A commonly accepted pathway involves:
-
N-Alkylation: The aniline displaces the halide from the α-haloacetophenone to form an α-arylaminoketone.
-
Second N-Alkylation: A second molecule of aniline reacts with the ketone to form an enamine-like intermediate.
-
Cyclization and Elimination: The intermediate undergoes electrophilic cyclization onto the aniline ring, followed by the elimination of an aniline molecule to form the indole.[7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
